Product packaging for (-)-Lavandulol(Cat. No.:CAS No. 498-16-8)

(-)-Lavandulol

Cat. No.: B1235673
CAS No.: 498-16-8
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-JTQLQIEISA-N
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Description

(R)-lavandulol is a lavandulol. It is an enantiomer of a (S)-lavandulol.
(R)-Lavandulol has been reported in Elsholtzia fruticosa, Aster scaber, and other organisms with data available.
defensive pheromone of the red-lined carrion beetle and additive in perfumes;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1235673 (-)-Lavandulol CAS No. 498-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXBFUKBZRMKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017547
Record name Lavandulol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-16-8
Record name (-)-Lavandulol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavandulol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavandulol
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Record name LAVANDULOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence of (-)-Lavandulol in Lavandula Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the irregular monoterpene, (-)-lavandulol, in various species of the Lavandula genus. The document details quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathway of this significant aroma compound.

Quantitative Occurrence of this compound

This compound is a characteristic, albeit often minor, constituent of the essential oils of several Lavandula species. Its concentration can vary significantly depending on the species, cultivar, geographical origin, and processing methods. The following table summarizes the quantitative data for this compound content in the essential oils of various Lavandula species as determined by gas chromatography-mass spectrometry (GC-MS).

Lavandula SpeciesCultivar/OriginThis compound Content (%)Reference(s)
Lavandula angustifoliaBulgaria1.03 - 2.59[1]
Lavandula angustifoliaTurkey (Konya)2.49[2]
Lavandula angustifoliaUkraine1.30 - 3.14[3][4]
Lavandula angustifoliaN/Aminimum 0.3[5]
Lavandula x intermediaUkraineNot specified, but present[3][4]
Lavandula latifoliaN/A12.77[6]
Lavandula angustifoliaSubcritical extract (Bulgaria)4.22[1]

Experimental Protocols

The extraction and quantification of this compound from Lavandula species typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil: Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from lavender.[7][8][9][10] The process leverages steam to volatilize the aromatic compounds from the plant material.

Protocol:

  • Plant Material Preparation: Freshly harvested lavender flowering tops are typically used. To maximize oil yield, harvesting is often done when a certain percentage of the flowers are open.[8] The plant material is packed into the still, ensuring that it is not too compact to allow for even steam penetration.[7][9]

  • Steam Generation: Water is heated in a separate chamber to produce steam. This steam is then introduced into the bottom of the chamber containing the plant material.[7][8]

  • Distillation: As the steam passes through the lavender, it ruptures the oil glands, causing the volatile essential oil components, including this compound, to vaporize and be carried along with the steam.[7][11]

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which is cooled with circulating water. This causes the vapor to condense back into a liquid state.[8][9]

  • Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator (such as a Florentine flask). Due to their different densities and immiscibility, the essential oil forms a layer on top of the water and can be physically separated.[7][9]

Analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane).[12][13]

    • Injector: Split/splitless injector, with a split ratio ranging from 1:15 to 1:100.[14][15] The injector temperature is commonly set around 250 °C.[12][14]

    • Oven Temperature Program: A temperature gradient is employed to separate the various components. A typical program might start at 50-60 °C, hold for a few minutes, and then ramp up to 240-250 °C at a rate of 3-5 °C/min.[6][12]

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.[12][14]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[14]

    • Mass Range: A scan range of m/z 35-500 is typical for analyzing monoterpenes.[14]

    • Identification: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[13]

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP), irregular monoterpenes are synthesized through a head-to-middle condensation of two DMAPP molecules.[16][17]

The key enzyme in the biosynthesis of this compound is Lavandulyl Diphosphate Synthase (LPPS) .[16][18] This enzyme catalyzes the condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[16][18] Subsequently, LPP is dephosphorylated to yield lavandulol.

The following diagram illustrates the biosynthetic pathway of this compound.

Lavandulol_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway G3P Glyceraldehyde-3-Phosphate MEP Methylerythritol 4-Phosphate G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP Isopentenyl Diphosphate (IPP) MEP->IPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA MVA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP LPPS (Head-to-Middle Condensation) DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->LPP Lavandulol This compound LPP->Lavandulol Dephosphorylation Phosphatase Phosphatase

Caption: Biosynthetic pathway of this compound from primary metabolites.

References

An In-depth Technical Guide to the Biosynthesis of Irregular Monoterpenes in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irregular monoterpenes are a fascinating class of natural products found in various plant species. Unlike their regular counterparts, which are formed by the head-to-tail linkage of two isoprene units, irregular monoterpenes are synthesized through non-canonical, non-head-to-tail condensations of isoprene precursors. This unique biosynthetic origin gives rise to a diverse array of chemical structures, many of which possess significant biological activities, making them attractive targets for the pharmaceutical, cosmetic, and agricultural industries. This guide provides a comprehensive overview of the core principles of irregular monoterpene biosynthesis in plants, with a focus on key pathways, enzymes, experimental protocols, and regulatory mechanisms.

Core Biosynthetic Pathways

The biosynthesis of all terpenes, including irregular monoterpenes, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are produced through two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] While regular monoterpenes are typically formed from the head-to-tail condensation of IPP and DMAPP to yield geranyl diphosphate (GPP), irregular monoterpenes arise from the unconventional condensation of two DMAPP molecules.[1]

Two primary pathways for irregular monoterpene biosynthesis have been well-characterized: the lavandulyl pathway and the chrysanthemyl pathway.

The Lavandulyl Pathway

This pathway leads to the formation of lavandulol and its derivatives, which are characteristic fragrance components of lavender (Lavandula species). The key step is the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[2][3][4] This reaction is catalyzed by lavandulyl diphosphate synthase (LPPS) .[2][3][4] LPP can then be further metabolized, for example, by phosphatases to yield lavandulol.

The Chrysanthemyl Pathway

This pathway is responsible for the biosynthesis of chrysanthemic acid, a key component of pyrethrin insecticides produced by plants in the genus Chrysanthemum. The initial step involves the c1'-2-3 cyclopropanation reaction of two DMAPP molecules to produce chrysanthemyl diphosphate (CPP), a reaction catalyzed by chrysanthemyl diphosphate synthase (CPPS) .[5][6][7] CPP can then be converted to chrysanthemol and subsequently oxidized to chrysanthemic acid.[6][7]

Key Enzymes in Irregular Monoterpene Biosynthesis

The synthases that catalyze the formation of the irregular C10 backbone are the gatekeepers of these specialized metabolic pathways. Their kinetic properties are crucial for understanding the efficiency and regulation of irregular monoterpene production.

EnzymePlant SourceSubstrate(s)Product(s)Km (µM)kcat (s-1)Reference(s)
Lavandulyl Diphosphate Synthase (LiLPPS)Lavandula x intermedia2 x DMAPPLavandulyl diphosphate208 ± 120.1[8][9]
Chrysanthemyl Diphosphate Synthase (CDS)Chrysanthemum cinerariaefolium2 x DMAPPChrysanthemyl diphosphate~100 (for chrysanthemol production)-[7][10]
Chrysanthemol Synthase (bifunctional activity of CDS)Chrysanthemum cinerariaefoliumChrysanthemyl diphosphateChrysanthemol196-[7][10]

Regulatory Networks

The biosynthesis of irregular monoterpenes is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by various hormonal signals, particularly those involved in plant defense responses.

Transcriptional Regulation

Several families of transcription factors, including MYB, bZIP, NAC, and WRKY, have been implicated in the regulation of terpene biosynthesis.[11] While much of the research has focused on regular monoterpenes, it is likely that similar regulatory mechanisms govern the expression of irregular monoterpene synthase genes. For instance, in lavender, various transcription factors have been shown to activate the promoters of regular monoterpene synthase genes.[12] Further research is needed to identify the specific transcription factors that bind to the promoter regions of genes like LPPS and CPPS.

Hormonal Regulation

Plant hormones such as jasmonates (JA) and salicylic acid (SA) are key signaling molecules that mediate plant defense responses and often induce the production of secondary metabolites.

  • Jasmonates: Jasmonic acid and its derivatives are well-known elicitors of terpene biosynthesis.[13] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.[13] It is plausible that jasmonate-responsive elements are present in the promoters of irregular monoterpene synthase genes, enabling their induction upon herbivory or pathogen attack.

  • Salicylic Acid: Salicylic acid is another crucial defense hormone, and its signaling pathway can interact with the jasmonate pathway, sometimes in an antagonistic manner.[14] Studies have shown that SA treatment can affect the expression of monoterpene synthase genes in lavender.[8] The precise role of SA in regulating irregular monoterpene biosynthesis warrants further investigation.

Experimental Protocols

Heterologous Expression and Purification of Irregular Monoterpene Synthases

A common method for characterizing the function of a candidate synthase gene is to express it in a heterologous host, such as Escherichia coli, and then purify the recombinant protein for in vitro assays.

Protocol Outline:

  • Gene Amplification and Cloning: The open reading frame of the candidate synthase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli). Codon optimization for the expression host is often recommended.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein, often engineered with a purification tag (e.g., His-tag), is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Protein Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Assays

In vitro enzyme assays are performed to determine the function and kinetic parameters of the purified synthase.

Typical Assay Components:

  • Purified recombinant enzyme

  • Substrate (e.g., DMAPP)

  • Assay buffer (e.g., Tris-HCl or HEPES with MgCl2)

  • Divalent metal ion cofactor (typically Mg2+)

General Procedure:

  • The reaction mixture is incubated at an optimal temperature for a defined period.

  • The reaction is stopped, often by the addition of a strong acid or by flash freezing.

  • The products are typically dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to yield the corresponding alcohols.

  • The volatile products are extracted with an organic solvent (e.g., hexane or pentane).

  • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

GC-MS is a powerful technique for separating, identifying, and quantifying the volatile products of enzyme assays.

Typical GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of irregular monoterpene synthase genes in different plant tissues or under various experimental conditions.

Protocol Outline:

  • RNA Extraction: Total RNA is extracted from plant tissues using a suitable method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qRT-PCR: The qRT-PCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a stably expressed reference gene (e.g., actin or ubiquitin) for normalization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel natural products, including irregular monoterpenes.

Key NMR Experiments:

  • 1H NMR: Provides information about the number, chemical environment, and connectivity of protons.

  • 13C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the complete assignment of the structure.

A detailed protocol for NMR analysis involves sample preparation (dissolving the purified compound in a deuterated solvent), acquisition of a suite of 1D and 2D NMR spectra, and careful analysis of the spectral data to piece together the molecular structure.[1][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and a typical experimental workflow for the characterization of an irregular monoterpene synthase.

Irregular_Monoterpene_Biosynthesis IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) LPPS Lavandulyl Diphosphate Synthase (LPPS) DMAPP->LPPS 2x CPPS Chrysanthemyl Diphosphate Synthase (CPPS) DMAPP->CPPS 2x LPP Lavandulyl Diphosphate (LPP) LPPS->LPP CPP Chrysanthemyl Diphosphate (CPP) CPPS->CPP Lavandulol Lavandulol LPP->Lavandulol Chrysanthemic_Acid Chrysanthemic Acid CPP->Chrysanthemic_Acid

Caption: Biosynthesis of lavandulol and chrysanthemic acid.

Experimental_Workflow start Candidate Gene Identification cloning Cloning into Expression Vector start->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification assay Enzyme Assay with DMAPP purification->assay analysis Product Analysis (GC-MS) assay->analysis kinetics Enzyme Kinetics Determination analysis->kinetics end Functional Characterization kinetics->end

Caption: Workflow for characterizing an irregular monoterpene synthase.

Hormone_Signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis Stress Biotic/Abiotic Stress JA Jasmonate (JA) Stress->JA SA Salicylic Acid (SA) Stress->SA JAZ JAZ Repressors JA->JAZ Degradation TFs Transcription Factors (e.g., MYB, WRKY) SA->TFs Modulates IMS_Gene Irregular Monoterpene Synthase Gene TFs->IMS_Gene Activates/Represses JAZ->TFs IMS_Enzyme Irregular Monoterpene Synthase IMS_Gene->IMS_Enzyme Transcription & Translation Irregular_Monoterpenes Irregular Monoterpenes IMS_Enzyme->Irregular_Monoterpenes Catalysis

Caption: Regulation of irregular monoterpene biosynthesis.

Conclusion

The study of irregular monoterpene biosynthesis is a rapidly evolving field with significant potential for the discovery and production of valuable natural products. This guide has provided a foundational understanding of the key biosynthetic pathways, enzymes, and regulatory mechanisms involved. The detailed experimental protocols and visual representations of workflows and signaling pathways offer a practical resource for researchers aiming to explore this exciting area of plant biochemistry and metabolic engineering. Further research into the diversity of irregular monoterpene synthases, their regulatory networks, and the application of synthetic biology approaches will undoubtedly unlock new opportunities for the sustainable production of these unique and valuable compounds.

References

An In-depth Technical Guide to (-)-Lavandulol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-Lavandulol. It includes a detailed protocol for its enzymatic resolution and a visualization of its biosynthetic pathway, offering valuable insights for its application in research and development.

Chemical Structure and Stereochemistry

This compound is a naturally occurring monoterpene alcohol found in essential oils, most notably in lavender oil.[1] It is an irregular monoterpenoid, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units.[2]

The chemical formula for lavandulol is C₁₀H₁₈O.[3][4][5] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (R)-(-)-Lavandulol and (S)-(+)-Lavandulol.[1] The naturally occurring enantiomer is (R)-(-)-Lavandulol, which is responsible for the characteristic weak floral, herbal, and slightly citrus-like aroma associated with lavender.[1][6] The (S)-(+)-enantiomer, conversely, has only a very weak odor.[6]

Key Identifiers:

  • IUPAC Name: (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol[4]

  • CAS Number for this compound: 498-16-8[1][3]

  • CAS Number for racemic (±)-Lavandulol: 58461-27-1[1][2]

  • Molecular Formula: C₁₀H₁₈O[3][4][5]

  • Molecular Weight: 154.25 g/mol [3][4]

The stereochemistry of lavandulol is crucial for its biological activity and sensory properties. The distinct olfactory profiles of the enantiomers highlight the stereospecificity of olfactory receptors.[6]

Quantitative Data

The following table summarizes key quantitative data for this compound and its racemic form.

PropertyValueReference(s)
Molecular Weight 154.25 g/mol [3][4]
Boiling Point 229.00 to 230.00 °C @ 760.00 mm Hg (racemic)[7][8]
Specific Gravity 0.87700 to 0.88300 @ 25.00 °C (racemic)[7]
Refractive Index 1.46700 to 1.47300 @ 20.00 °C (racemic)[7]
Optical Rotation [α]²⁰D -10.7° (c=1.01 in Methanol) for (R)-(-)-Lavandulol[9]
Solubility Very slightly soluble in water; soluble in alcohol.[7][8]

Experimental Protocol: Enzymatic Resolution of Racemic Lavandulol

The separation of lavandulol enantiomers is critical for studying their distinct biological activities. Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically enriched lavandulol.[3][4][10] This protocol describes a general procedure for the lipase-catalyzed acylation of racemic lavandulol.

Materials:

  • Racemic (±)-Lavandulol

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Porcine Pancreas Lipase (PPL)

  • Acyl donor (e.g., vinyl acetate, succinic anhydride, or acetic acid)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Separatory funnel

  • Chromatography column (for purification)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

  • Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve racemic (±)-lavandulol (1 equivalent) in the chosen anhydrous organic solvent.

  • Addition of Reagents: Add the acyl donor (1-1.2 equivalents) to the solution.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically room temperature to 40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up:

    • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove any acidic components) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting ester ((R)-lavandulyl acetate if using lipase B from C. antarctica) from the unreacted alcohol ((S)-lavandulol) by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[4]

  • Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester (after saponification) by chiral HPLC analysis.

Biosynthesis of Lavandulol

This compound is synthesized in plants through the mevalonate (MVA) pathway.[11] The key step involves an unusual head-to-middle condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), catalyzed by a specific lavandulyl diphosphate synthase.[11] This is in contrast to the more common head-to-tail condensation that leads to the formation of geranyl pyrophosphate (GPP), the precursor to most monoterpenes.

Lavandulol_Biosynthesis Biosynthesis of Lavandulol cluster_MVA Mevalonate Pathway cluster_synthesis Lavandulol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP 2x_DMAPP 2 x DMAPP LPP Lavandulyl Diphosphate 2x_DMAPP->LPP Lavandulyl Diphosphate Synthase (Head-to-middle condensation) Lavandulol Lavandulol LPP->Lavandulol Phosphatase

Caption: Biosynthetic pathway of Lavandulol from Acetyl-CoA.

References

A Technical Guide to the Discovery and Isolation of Lavandulol from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lavandulol is an irregular monoterpene alcohol that is a notable, albeit minor, constituent of lavender essential oil, contributing to its characteristic fragrance.[1][2] Unlike the more common "head-to-tail" monoterpenes, the biosynthesis of lavandulol follows a distinct pathway, making it a subject of interest in natural product chemistry.[1][3] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of lavandulol from natural sources, primarily essential oils from various Lavandula species. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in their understanding and application of these methodologies.

Introduction to Lavandulol

Lavandulol is a naturally occurring acyclic monoterpenoid alcohol found in several aromatic plants, most famously in lavender (Lavandula species).[4][5] It exists as two enantiomers, (R)-(-)-lavandulol, which is the naturally occurring form in lavender oil, and (S)-(+)-lavandulol.[4][5][6] The (R)-enantiomer is noted for its weak floral, herbal, and fresh citrus-like aroma, which is considered superior to the racemate and the (S)-enantiomer.[4][6] Beyond its use in the fragrance industry, lavandulol and its derivatives serve as sex pheromones for certain insects, such as the vine mealybug (Planococcus ficus), highlighting its potential applications in pest management.[6]

The chemical structure of lavandulol is unique among monoterpenes. Its carbon skeleton does not adhere to the typical isoprene rule, classifying it as an "irregular" monoterpene.[1] This structural irregularity stems from its unique biosynthetic origin.[1][3]

Biosynthesis of Lavandulol

The biosynthesis of most monoterpenes involves the "head-to-tail" condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP).[1][3] However, lavandulol's formation follows a different route. In Lavandula, a novel enzyme, lavandulyl diphosphate synthase (LPPS), catalyzes the "head-to-middle" condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[3] This intermediate is subsequently dephosphorylated and hydroxylated to yield lavandulol.[3]

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Lavandulol Synthesis MVA MVA Pathway Enzymes (tHMG, ERG12, ERG8) IPP Isopentenyl Diphosphate (IPP) MVA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase (IDI1) DMAPP2 Dimethylallyl Diphosphate (DMAPP) IDI1 IDI1 LPPS Lavandulyl Diphosphate Synthase (LPPS) DMAPP2->LPPS 2x LPP Lavandulyl Diphosphate (LPP) LPPS->LPP 'Head-to-Middle' Condensation Lavandulol Lavandulol LPP->Lavandulol Dephosphorylation & Hydroxylation

Caption: Simplified biosynthetic pathway of lavandulol. (Max Width: 760px)

Isolation of Lavandulol from Essential Oils

The isolation of lavandulol is a multi-step process that begins with the extraction of essential oil from the lavender plant material, followed by purification techniques to separate lavandulol from the complex mixture of other volatile compounds.

G Plant Lavender Plant Material (Lavandula sp.) Distillation Steam or Hydrodistillation Plant->Distillation EssentialOil Crude Lavender Essential Oil Distillation->EssentialOil Fractionation Fractional Distillation EssentialOil->Fractionation EnrichedFraction Lavandulol-Enriched Fraction Fractionation->EnrichedFraction Chromatography Preparative Chromatography (e.g., Prep-GC, Column) EnrichedFraction->Chromatography PureLavandulol Purified Lavandulol Chromatography->PureLavandulol Analysis Characterization (GC-MS, NMR) PureLavandulol->Analysis

Caption: General workflow for the isolation of lavandulol. (Max Width: 760px)
Primary Extraction: Steam and Hydrodistillation

The most common methods for extracting essential oils from lavender are steam distillation and hydrodistillation.[7][8]

  • Steam Distillation: In this process, steam is generated externally and passed through the harvested lavender plant material, which is packed in a still.[9][10] The hot steam ruptures the oil glands on the flowers and carries the volatile essential oil components, including lavandulol, to a condenser.[11][12] Upon cooling, the steam and oil vapors condense back into a liquid, which is collected in a separator (often a Florentine flask).[12] The less dense essential oil naturally separates and floats on top of the aqueous layer (hydrosol), allowing for its collection.[10][12]

  • Hydrodistillation: This method involves placing the lavender plant material directly into boiling water.[8] The steam produced from the boiling water carries the essential oils to the condenser, where the separation process is identical to that of steam distillation.[8] While both methods are effective, hydrodistillation is sometimes recommended for commercial production due to factors like energy efficiency and profitability in certain scales of operation.[8][13]

Secondary Isolation: Fractional Distillation

Crude lavender oil is a complex mixture. To isolate lavandulol, fractional distillation is employed.[14] This technique separates chemical compounds based on differences in their boiling points.[14][15] The crude oil is heated in a fractional distillation unit, and the component with the lowest boiling point vaporizes first, rises through a fractionating column, condenses, and is collected.[14] By carefully controlling the temperature, different fractions can be collected, with one being enriched in lavandulol.[15]

Purification: Chromatographic Methods

For achieving high purity, chromatographic techniques are essential. Gas Chromatography (GC) is the primary analytical method used to determine the composition of essential oils.[16][17] For isolation, preparative-scale versions of these techniques are used.

  • Preparative Gas Chromatography (pGC): This method operates on the same principles as analytical GC but is scaled up to handle larger sample volumes. The lavandulol-enriched fraction is injected into the instrument, and as the separated components elute, the peak corresponding to lavandulol is collected.[18][19]

  • Column Chromatography: The enriched fraction can also be passed through a column packed with a solid adsorbent (stationary phase), such as silica gel. A solvent (mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase, allowing for the separation of lavandulol.[18]

Experimental Protocols

Protocol for Steam Distillation of Lavender Oil
  • Harvesting: Harvest mature lavender plants when a significant portion of the flowers have bloomed.[7] Cut the flower heads with short stems to maximize the amount of plant material in the still.[9]

  • Still Preparation: Place a steam tray or grid in the bottom of the distillation still. Fill the still with water up to the level of the tray.[9][10]

  • Loading: Tightly pack the harvested lavender material into the still on top of the tray, minimizing air pockets.[9][10] Seal the still lid.

  • Distillation: Heat the water to generate steam. The steam will pass through the lavender, vaporizing the essential oils. This process typically takes about an hour for an 80kg batch.[12]

  • Condensation: Direct the steam-oil vapor mixture through a water-cooled condenser.[10] The vapors will cool and liquefy.

  • Separation: Collect the liquid distillate in a separatory funnel or Florentine flask.[8][12] Allow the mixture to settle. The essential oil will form a distinct layer on top of the hydrosol.

  • Collection: Carefully drain the lower hydrosol layer, then collect the upper layer of pure lavender essential oil. Store the oil in a dark, cool place.

Protocol for GC-MS Analysis of Essential Oil
  • Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as hexane.[8]

  • GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5973 GC-MS) equipped with a suitable capillary column (e.g., DB-5MS).[16]

  • Injection: Inject a small volume (e.g., 0.2 µL) of the prepared sample into the GC inlet, which is held at a high temperature (e.g., 220°C) in split mode (e.g., 40:1).[16]

  • Chromatographic Separation: Use a temperature program to separate the components. A typical program starts at an initial oven temperature of 60°C, then ramps up at a controlled rate (e.g., 3°C/min) to a final temperature of around 246°C.[16] Helium is commonly used as the carrier gas.[8]

  • Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. Acquire mass spectra over a specific range (e.g., 40 to 415 m/z).[16]

  • Component Identification: Identify lavandulol and other components by comparing their retention times and mass fragmentation patterns to those of known standards and reference libraries like NIST.[18][20]

Quantitative Data

Table 1: Lavandulol Content in Various Lavandula Species
Species/CultivarCommon NameTypical Lavandulol Content (%)Notes
Lavandula angustifoliaTrue/English Lavender0.1 - 3.0Characterized by high levels of linalool and linalyl acetate.[21][22]
Lavandula x intermedia 'Grosso'LavandinHighA hybrid known for high oil yield, often with significant camphor content.[23][24]
Lavandula x intermedia 'Super'LavandinModerateA high-yielding lavandin with a fragrance profile closer to L. angustifolia.[23]
Lavandula stoechasSpanish LavenderPresentOil composition is often dominated by fenchone and camphor.[1]

Note: The exact percentage of lavandulol can vary significantly based on cultivar, growing conditions, harvest time, and distillation method.[23][25]

Table 2: Physicochemical Properties of Lavandulol
PropertyValueEnantiomer
Formula C₁₀H₁₈OBoth
Molar Mass 154.25 g/mol Both
Appearance Colorless liquidBoth
Specific Gravity 0.8770 to 0.8830 @ 25°C(R)-(-)
Refractive Index 1.4670 to 1.4730 @ 20°C(R)-(-)
Flash Point 88.33 °C (191.00 °F)(R)-(-) & Racemic
CAS Number 498-16-8(R)-(-)
50373-53-0(S)-(+)
58461-27-1Racemic

Data compiled from The Good Scents Company and Wikipedia.[2][5][26]

Table 3: Analytical Characterization Data
TechniqueData and Interpretation
GC-MS Lavandulol can be identified by its specific retention time on a given column and its mass spectrum. The fragmentation pattern is used for structural confirmation against spectral libraries.[16][27]
¹H NMR The proton NMR spectrum provides a detailed fingerprint of the molecule's structure, allowing for unambiguous identification.[28]
¹³C NMR The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of lavandulol.[18][28]
Chiral GC Enantioselective gas chromatography can be used to separate and quantify the (R)- and (S)-enantiomers of lavandulol, which is crucial for authenticity and quality control of essential oils.[2][27]

Conclusion

The discovery and isolation of lavandulol from essential oils represent a classic problem in natural product chemistry, requiring a combination of extraction, distillation, and chromatographic techniques. While steam distillation provides the crude essential oil, subsequent fractional distillation and preparative chromatography are necessary to obtain pure lavandulol. The characterization of this irregular monoterpene relies on modern analytical methods like GC-MS and NMR. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate and study lavandulol for applications in fragrance science, chemical ecology, and drug development.

References

Biological activity of (-)-Lavandulol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of (-)-Lavandulol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of the enantiomers of this compound, a naturally occurring monoterpene alcohol. The document focuses on presenting quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and development.

Pheromonal Activity

Lavandulol and its derivatives play a significant role as semiochemicals in insect communication. The stereochemistry of these compounds is often crucial for their biological function, with different enantiomers eliciting distinct behavioral responses.

Table 1: Pheromonal Activity of Lavandulol Enantiomers and Related Compounds

Insect SpeciesCompound(s)Active EnantiomerObserved Effect
Vine Mealybug (Planococcus ficus)Lavandulyl senecioate(S)-(+)Attraction of males[1]
Vine Mealybug (Planococcus ficus)LavandulolN/ANot attractive to males[1]
Strawberry Blossom Weevil (Anthonomus rubi)Lavandulol(R)-(-)-Produced by males; however, racemic (±)-lavandulol is equally attractive to weevils[2]
Grey Pineapple Mealybug (Dysmiccoccus neobrevipes)(E)-2-isopropyl-5-methylhexa-3,5-dienyl acetate(+)Main component of the female-produced sex pheromone, attractive to males[3]
Experimental Protocols for Pheromone Bioassays

Objective: To assess the behavioral response (attraction or repulsion) of insects to volatile compounds.

Methodology:

  • A Y-tube or four-arm olfactometer is utilized. This apparatus provides a choice between different air streams.

  • One air stream is purified and serves as a control, while the other is passed over a substrate containing the test compound (e.g., a specific lavandulol enantiomer).

  • Insects are released at the downwind end of the olfactometer.

  • The number of insects moving into each arm of the olfactometer is recorded over a set period.

  • Statistical analysis is performed to determine if there is a significant preference for the air stream containing the test compound compared to the control.

A schematic of a two-choice olfactometer is often used in these types of behavioral assays.[4]

Objective: To measure the electrical response of an insect's antenna to a specific odorant, providing a measure of olfactory receptor sensitivity.

Methodology:

  • An insect's antenna is excised and mounted between two electrodes.

  • A continuous stream of purified air is passed over the antenna.

  • A puff of air containing the test compound is introduced into the air stream.

  • The change in the electrical potential across the antenna (the electroantennogram) is recorded.

  • The amplitude of the response is indicative of the sensitivity of the olfactory receptor neurons to the specific compound. This technique was instrumental in identifying the single pheromone component in the virgin female extracts of the grape mealybug.

Olfactory (Odor) Properties

The enantiomers of lavandulol exhibit distinct odor profiles, which is a critical aspect of their application in the fragrance industry.

Table 2: Odor Profile of Lavandulol Enantiomers

EnantiomerOdor Description
(R)-(-)-LavandulolWeak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance[5][6]
(S)-(+)-LavandulolVery weak odor[5][6]
(±)-Lavandulol (Racemate)Weak floral, herbal odor[6]
Experimental Protocol for Odor Assessment

Objective: To determine the odor contribution of individual volatile compounds in a sample.

Methodology:

  • A sample containing the chiral compounds is injected into a gas chromatograph (GC) for separation.

  • The effluent from the GC column is split into two streams.

  • One stream is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification.

  • The other stream is directed to an olfactometry port, where a trained sensory panelist sniffs the effluent and describes the odor and its intensity.

  • This allows for the direct correlation of specific compounds, including individual enantiomers when a chiral column is used, with their perceived odor. Enantioselective multidimensional gas chromatography has been successfully used for the simultaneous stereodifferentiation of lavandulol and other chiral constituents of lavender oil.[3]

Antimicrobial and Cytotoxic Activity

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Methodology:

  • A two-fold serial dilution of the test compound (e.g., this compound enantiomer) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity. For lavender essential oil, MIC values against MRSA have been reported to be around 13.72 mg/mL to 18.29 mg/mL.[7]

Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity (IC50)

Objective: To determine the concentration of a substance that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cells (e.g., human cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways

Insect Olfactory Signaling

The perception of lavandulol by insects is mediated by a complex olfactory signaling pathway. While the specific receptors for lavandulol have not been fully elucidated in all relevant insect species, a general model of insect olfactory signal transduction can be described.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Lavandulol Complex OBP->OBP_Odorant OR Odorant Receptor (OR) + Orco Co-receptor OBP_Odorant->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: Generalized insect olfactory signaling pathway for this compound.

Pathway Description:

  • Binding: Volatile molecules of this compound enter the insect's sensillum lymph through pores in the cuticle.

  • Transport: In the lymph, the hydrophobic odorant molecule binds to an Odorant Binding Protein (OBP).

  • Activation: The OBP-odorant complex transports the lavandulol molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN) and presents it to a specific Odorant Receptor (OR) complexed with an obligatory co-receptor (Orco).

  • Signal Transduction: Binding of the ligand to the OR-Orco complex triggers the opening of an ion channel.

  • Depolarization and Action Potential: The influx of ions leads to the depolarization of the ORN membrane, which, if it reaches the threshold, generates an action potential.

  • Signal to Brain: The action potential propagates along the axon of the ORN to the antennal lobe of the insect's brain for further processing, leading to a behavioral response.

References

The Role of (-)-Lavandulol as an Insect Pheromone Component: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lavandulol, an irregular monoterpene, plays a significant and often complex role in the chemical communication of various insect species, most notably within the mealybug family (Pseudococcidae). While its esterified derivatives frequently act as primary sex pheromones, this compound itself often functions as a behavioral antagonist or inhibitor. This technical guide provides an in-depth analysis of the role of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biological pathways.

Data Presentation: Behavioral Response to this compound

The primary quantitative data available for this compound's role as a pheromone component comes from field trapping experiments with the vine mealybug, Planococcus ficus. In this species, the primary sex pheromone is (S)-lavandulyl senecioate. Research has demonstrated that the addition of this compound to lures baited with the primary pheromone significantly impacts the attraction of male mealybugs.

Insect SpeciesPheromone Component(s)Role of this compoundQuantitative EffectReference
Planococcus ficus (Vine Mealybug)(S)-Lavandulyl senecioateBehavioral Antagonist/InhibitorAddition of (S)-lavandulol to pheromone-baited traps resulted in a complete "shut-down" of male capture.[1][2][3]
Planococcus ficus (Vine Mealybug)(S)-Lavandulyl senecioateBehavioral Antagonist/InhibitorThe (R)-enantiomer of lavandulol showed moderate inhibition of male attraction.[1][2][3]
Planococcus ficus (Vine Mealybug)(S)-Lavandulyl senecioateBehavioral Antagonist/InhibitorHigher doses of racemic lavandulol antagonized the attraction of males to the primary pheromone.[4][5][6]

Experimental Protocols

Field Trapping Bioassay for Behavioral Antagonism

This protocol is based on the methodologies used to determine the inhibitory effect of this compound on Planococcus ficus male attraction.

Objective: To quantify the reduction in male mealybug capture in traps baited with the primary sex pheromone when this compound is added.

Materials:

  • Delta sticky traps

  • Rubber septa as lures

  • Synthetic pheromone ((S)-lavandulyl senecioate)

  • Synthetic this compound (both (S) and (R) enantiomers if testing for stereospecificity)

  • Appropriate solvent (e.g., hexane) for dissolving and loading compounds onto lures

  • Field site with a known population of the target insect

Procedure:

  • Lure Preparation:

    • Prepare a stock solution of the primary pheromone, (S)-lavandulyl senecioate, in hexane at a concentration of 5 µg/µL.

    • Prepare stock solutions of (S)-lavandulol and (R)-lavandulol in hexane.

    • Prepare the following lure treatments by loading the specified amounts onto rubber septa:

      • Control: 50 µg of (S)-lavandulyl senecioate.

      • Treatment 1: 50 µg of (S)-lavandulyl senecioate + 50 µg of (S)-lavandulol.

      • Treatment 2: 50 µg of (S)-lavandulyl senecioate + 50 µg of (R)-lavandulol.

      • Blank: Septum with solvent only.

    • Allow the solvent to evaporate completely from the septa before field deployment.

  • Trap Deployment:

    • In a vineyard or other suitable habitat, deploy the delta sticky traps.

    • Hang the traps at a height of 1-1.5 meters on the trellis wires of grapevines or other host plants.

    • Space the traps approximately 25 meters apart to avoid interference between treatments.

    • Use a randomized complete block design, with each treatment replicated 8 times.

  • Data Collection and Analysis:

    • Collect the sticky liners from the traps at regular intervals (e.g., weekly) for a specified period (e.g., 3-4 weeks).

    • Count the number of target male insects captured in each trap.

    • Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in capture rates between the control and the treatments containing lavandulol.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAG)

Objective: To identify compounds in a pheromone extract that elicit an electrical response from an insect's antenna.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

  • Excised insect antenna

  • Pheromone extract or synthetic standards

  • Saline solution for electrodes

Procedure:

  • Insect Preparation: Anesthetize an adult male insect and excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel ensures a good connection.

  • GC-EAG Setup: The outlet of the GC column is split, with one part going to the FID and the other being delivered in a humidified airstream over the antennal preparation.

  • Sample Injection: Inject the pheromone extract into the GC.

  • Data Recording: As the compounds elute from the GC column, they are simultaneously detected by the FID and the insect's antenna. The EAG system records any depolarization of the antennal membrane as a peak.

  • Analysis: By comparing the timing of the peaks from the FID and the EAG, one can identify which specific compounds in the extract are eliciting a response from the antenna.

Signaling Pathways and Logical Relationships

The perception of pheromone components like this compound begins at the molecular level with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. Recent research on Planococcus ficus has begun to unravel this pathway.

pheromone_perception cluster_environment External Environment cluster_antenna Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecules (this compound, Esters) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR Odorant Receptor (OR) (e.g., PficORs) OBP->OR Delivery to Receptor OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction (Ion Channel Gating) AL Antennal Lobe OSN->AL Axonal Projection MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Higher-Order Processing Behavior Behavioral Response (Attraction/Inhibition) MB_LH->Behavior Motor Output

Caption: Generalized insect olfactory signaling pathway from pheromone perception to behavioral response.

Recent studies have identified 50 odorant receptor genes in Planococcus ficus, with two, including PficOR8, showing a response to the primary pheromone component, lavandulyl senecioate[7][8][9]. While a specific receptor for the inhibitory this compound has not yet been identified, it is hypothesized that it either competes for the same receptor as the primary pheromone, acting as an antagonist, or it binds to a different receptor that triggers an inhibitory neural circuit.

inhibitory_mechanism cluster_ligands Pheromone Components cluster_receptors Olfactory Receptors cluster_neurons Neural Response Pheromone (S)-Lavandulyl senecioate (Attractant) OR_A Receptor A (Excitatory) Pheromone->OR_A Lavandulol This compound (Inhibitor) OR_B Receptor B (Inhibitory) Lavandulol->OR_B Neuron_A Neuron A Firing (Attraction Signal) OR_A->Neuron_A Neuron_B Neuron B Firing (Inhibition Signal) OR_B->Neuron_B Behavior Net Behavioral Output (Reduced Attraction) Neuron_A->Behavior + Neuron_B->Behavior -

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terpene Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of terpene alcohols, a significant class of natural products. It details their structural characteristics, reactivity, and the experimental protocols used for their analysis, offering valuable information for professionals in research and drug development.

Introduction to Terpene Alcohols

Terpene alcohols, or terpenols, are a subclass of terpenoids, which are organic compounds derived from five-carbon isoprene units.[1] Structurally, they are characterized by a terpene hydrocarbon backbone with one or more hydroxyl (-OH) functional groups.[2] This hydroxyl group significantly influences their physical and chemical properties, imparting polarity, increasing water solubility compared to their hydrocarbon counterparts, and providing a reactive site for chemical modifications.[3]

Terpenes are classified based on the number of isoprene units they contain: monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20) are the most common.[4][5] Consequently, their alcohol derivatives are classified as monoterpenoid alcohols (e.g., linalool, geraniol), sesquiterpenoid alcohols (e.g., farnesol, bisabolol), and so on. These compounds are major constituents of essential oils and are responsible for the characteristic aromas of many plants, such as the floral scent of linalool in lavender or the minty aroma of menthol.[3][4]

G start_node start_node class_node class_node example_node example_node Isoprene Isoprene Unit (C5) Monoterpenoid Monoterpenoid Alcohols (C10) (2 Isoprene Units) Isoprene->Monoterpenoid Sesquiterpenoid Sesquiterpenoid Alcohols (C15) (3 Isoprene Units) Isoprene->Sesquiterpenoid Diterpenoid Diterpenoid Alcohols (C20) (4 Isoprene Units) Isoprene->Diterpenoid Linalool e.g., Linalool, Menthol Monoterpenoid->Linalool Farnesol e.g., Farnesol, Bisabolol Sesquiterpenoid->Farnesol Phytol e.g., Phytol Diterpenoid->Phytol

Caption: Classification of terpene alcohols by isoprene units.

Physical Properties of Terpene Alcohols

The physical properties of terpene alcohols are dictated by their molecular weight, structure (acyclic, monocyclic, bicyclic), and the presence of the polar hydroxyl group.[6] Generally, they are colorless liquids or crystalline solids at room temperature.[7][8]

  • Boiling Point : Boiling points increase with molecular size and weight.[4][6] Monoterpene alcohols typically boil between 190°C and 230°C.[9][10] The presence of the -OH group leads to hydrogen bonding, resulting in significantly higher boiling points compared to their parent terpene hydrocarbons.[6]

  • Solubility : The hydroxyl group allows terpene alcohols to form hydrogen bonds, making them more soluble in polar solvents like ethanol and slightly soluble in water, a key distinction from non-polar terpene hydrocarbons.[3][7][11] Their solubility in water is generally low but can be enhanced by using a co-solvent like ethanol.[12] For example, one part of terpineol can be dissolved in two parts of 70% ethanol solution.[7]

  • Density : Most terpene alcohols have a density slightly less than water, typically in the range of 0.8 to 0.95 g/mL.[7][9]

  • Optical Rotation : Many terpene alcohols are chiral due to the presence of stereocenters, and thus exhibit optical activity.[13] They can rotate the plane of polarized light to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)).[14] This property is critical for their biological activity and sensory perception, as different enantiomers can have distinct smells and physiological effects.[15]

PropertyGeraniolLinaloolα-TerpineolMentholBorneol
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₂₀OC₁₀H₁₈O
Molar Mass ( g/mol ) 154.25154.25154.25156.27154.25
Appearance Colorless liquidColorless liquidColorless liquid/solidWaxy, crystalline solidWhite, crystalline solid
Boiling Point (°C) 229-230198[10]217-218[7]212212[10]
Melting Point (°C) -15< 2031-35[7]42-45[8]208
Density (g/mL) ~0.889~0.870~0.930[7]~0.890[8]~1.02
Water Solubility Slightly solubleSlightly soluble (1.59 g/L)Slightly soluble (2.23 g/L)[7]Slightly solubleInsoluble
Optical Rotation [α]D N/A (achiral)-20° to +20° (enantiomers)-100.5° (specific isomer)[7]-50° (for (-)-menthol)+37° (for (+)-borneol)

Note: Values can vary slightly depending on the specific isomer and experimental conditions.

Chemical Properties and Reactivity

The chemical reactivity of terpene alcohols is primarily governed by the hydroxyl group and the unsaturated C=C double bonds often present in the hydrocarbon backbone.[16]

  • Oxidation : Primary and secondary terpene alcohols can be oxidized. Primary alcohols, like geraniol, can be oxidized to aldehydes (geranial) and further to carboxylic acids (geranic acid).[17][18] Secondary alcohols, such as menthol or borneol, are oxidized to form ketones (menthone, camphor).[18] Tertiary alcohols like linalool are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[19][20]

  • Dehydration : In the presence of an acid catalyst, terpene alcohols can undergo dehydration (elimination of water) to form alkenes.[16] For instance, α-terpineol can be dehydrated to form various monoterpene hydrocarbons like limonene or terpinolene. This reaction is a common transformation in both industrial synthesis and natural processes.

  • Esterification : The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters.[16] These terpene esters are often highly fragrant and are important components of perfumes and flavorings (e.g., linalyl acetate, geranyl acetate).

Biosynthesis of Terpene Alcohols

Terpene alcohols are synthesized in plants and microorganisms through complex enzymatic pathways. The universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via two primary routes: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.[2][21]

These C5 units are condensed to form larger prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10), the precursor to all monoterpenoids.[22] Terpene synthases (TPS) then catalyze the cyclization or rearrangement of these precursors into a diverse array of terpene hydrocarbon skeletons.[2] Finally, cytochrome P450 monooxygenases (CYPs) often introduce the hydroxyl group, converting a terpene hydrocarbon into the corresponding terpene alcohol, which significantly alters its properties and biological function.[2]

G cluster_0 Upstream Pathways cluster_1 Universal Precursors pathway_node pathway_node precursor_node precursor_node intermediate_node intermediate_node enzyme_node enzyme_node product_node product_node MVA Mevalonate (MVA) Pathway (Cytoplasm) IPP IPP (C5) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP DMAPP DMAPP (C5) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP, C10) IPP->GPP Condensation DMAPP->GPP Condensation TPS Terpene Synthase (TPS) GPP->TPS Monoterpenes Monoterpene Hydrocarbons CYP Cytochrome P450 (CYP) Monoterpenes->CYP TerpeneAlcohols Monoterpenoid Alcohols TPS->Monoterpenes CYP->TerpeneAlcohols Hydroxylation

Caption: Simplified biosynthesis pathway for monoterpenoid alcohols.

Experimental Protocols: Extraction and Analysis

The study of terpene alcohols requires robust methods for their extraction from natural sources and subsequent analysis.

The choice of extraction method depends on the volatility and stability of the target compounds.[23]

  • Steam Distillation : This traditional method is widely used for extracting volatile compounds like monoterpene alcohols from plant material.[24][25]

    • Protocol : Plant material is placed in a still, and pressurized steam is passed through it. The steam ruptures the plant's oil sacs and vaporizes the volatile terpene alcohols. The vapor mixture of water and oil is then cooled in a condenser. Due to their immiscibility with water, the terpene alcohols (as part of the essential oil) separate and can be collected.[24] This method is cost-effective but the high temperatures can degrade some heat-sensitive compounds.[24]

  • Solvent Extraction : This method is suitable for less volatile or heat-sensitive terpene alcohols.[23][25]

    • Protocol : The plant material is macerated and soaked in a suitable organic solvent (e.g., hexane, ethanol, ethyl acetate).[25][26] The choice of solvent is crucial; nonpolar solvents like hexane extract nonpolar terpenes, while more polar solvents like ethanol can extract a broader range of compounds.[23] After a set extraction period, the solvent is filtered and evaporated under reduced pressure to yield a concentrated extract containing the terpene alcohols.

GC-MS is the most common and powerful technique for separating, identifying, and quantifying individual terpene alcohols in a complex mixture like an essential oil.[27][28]

  • Objective : To separate and identify volatile and semi-volatile terpene alcohols in an extract.

  • Methodology :

    • Sample Preparation : The crude extract is diluted in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.[28] An internal standard (e.g., n-tridecane) is often added for accurate quantification.[28]

    • Injection : A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated (e.g., 250°C) to rapidly vaporize the sample.[29] For highly volatile terpenes, headspace sampling (HS-GC-MS) may be used, where the vapor above the sample is injected, minimizing contamination from non-volatile matrix components.[30]

    • Separation (Gas Chromatography) : The vaporized analytes are carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and affinities for the stationary phase. A temperature program (e.g., starting at 60°C and ramping up to 280°C) is used to elute compounds in order of increasing boiling point.[29]

    • Detection and Identification (Mass Spectrometry) : As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[30]

    • Data Analysis : The identity of each terpene alcohol is confirmed by comparing its retention time and mass spectrum to those of known reference standards or spectral libraries (e.g., NIST, Wiley). Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards.[31]

G cluster_GCMS step_node step_node sub_step_node sub_step_node analysis_node analysis_node data_node data_node A 1. Sample Preparation (e.g., Plant Material) B 2. Extraction A->B B1 Steam Distillation OR Solvent Extraction B->B1 C 3. GC-MS Analysis B->C C1 Injection & Vaporization C->C1 C2 GC Separation (by boiling point/polarity) C1->C2 C3 MS Detection (Ionization & Fragmentation) C2->C3 D 4. Data Processing C3->D D1 Spectral Library Matching (Identification) D->D1 D2 Peak Integration (Quantification) D->D2

Caption: General experimental workflow for terpene alcohol analysis.

Conclusion

Terpene alcohols are a structurally diverse and functionally significant class of compounds with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Their unique physical and chemical properties, driven by the interplay between the terpene backbone and the hydroxyl functional group, are central to their biological activity and commercial value. A thorough understanding of these properties, supported by robust analytical methodologies like GC-MS, is essential for their effective exploitation in scientific research and drug development.

References

An In-depth Technical Guide to the Olfactory Properties of (R)- and (S)-Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the distinct olfactory properties of the enantiomers of lavandulol, (R)-lavandulol and (S)-lavandulol. It delves into their unique odor characteristics, the analytical methods for their evaluation, and the underlying physiological mechanisms of their perception. This document is intended to serve as a valuable resource for researchers and professionals in the fields of fragrance chemistry, sensory science, and pharmacology, offering detailed experimental protocols and a summary of key quantitative and qualitative data.

Introduction

Lavandulol is a monoterpene alcohol that is a constituent of lavender oil and other essential oils.[1] It exists as two enantiomers, (R)-lavandulol and (S)-lavandulol, which possess markedly different olfactory properties. This stereochemical specificity in odor perception is a well-documented phenomenon that underscores the chiral nature of olfactory receptors and their interactions with odorant molecules. Understanding these differences is crucial for the development of novel fragrances and for research into the mechanisms of olfaction.

Olfactory Profile of Lavandulol Enantiomers

The two enantiomers of lavandulol exhibit distinct and well-characterized odor profiles. The naturally occurring (R)-enantiomer is responsible for the characteristic scent associated with lavandulol, while the (S)-enantiomer is significantly less potent.

(R)-Lavandulol is described as having a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance".[2] This pleasant and complex aroma makes it a valuable component in the fragrance industry.

(S)-Lavandulol , in stark contrast, is characterized by a "very weak odor".[2] This significant difference in perceived intensity highlights the high degree of stereoselectivity of the human olfactory system.

Quantitative Olfactory Data

While descriptive accounts of the olfactory properties of lavandulol enantiomers are well-established, specific quantitative data, particularly regarding their odor detection thresholds, are not extensively reported in publicly available literature. The odor detection threshold is the lowest concentration of a substance in the air that can be detected by a certain percentage of the population (typically 50%). The significant difference in the qualitative descriptions—"weak floral, herbal..." for (R) versus "very weak" for (S)—strongly suggests a substantial difference in their odor thresholds, with the threshold for (S)-lavandulol being considerably higher than that of (R)-lavandulol.

Table 1: Summary of Olfactory Properties of (R)- and (S)-Lavandulol

EnantiomerOdor DescriptionOdor IntensityOdor Detection Threshold
(R)-Lavandulol Weak floral, herbal, with a slightly lemon-like, fresh citrus fruity nuance[2]ModerateNot specified in literature
(S)-Lavandulol Very weak odor[2]Very LowNot specified in literature

Experimental Protocols

The characterization of the olfactory properties of chiral compounds such as (R)- and (S)-lavandulol relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate volatile compounds and assess their individual odors. An effluent splitter directs the separated compounds to both a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port, where a trained sensory panelist can evaluate the odor of each eluting compound.

Detailed Protocol for GC-O Analysis of Chiral Monoterpene Alcohols:

  • Sample Preparation: Prepare a solution of the lavandulol enantiomers (or an essential oil containing them) in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for GC analysis.

  • Instrumentation:

    • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

    • Column: A chiral capillary column, such as a Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness), is suitable for separating terpene enantiomers.[3]

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 15:1 split ratio) at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C (hold for 1 minute).

      • Ramp: Increase to 200°C at a rate of 2°C/minute.

    • Effluent Splitter: A 1:1 split ratio between the FID and the sniffing port.

    • Detectors:

      • Flame Ionization Detector (FID) maintained at 220°C.

      • Olfactometry Port: Heated transfer line to prevent condensation, with a supply of humidified air to prevent nasal dryness for the panelist.

  • Olfactometry Procedure:

    • A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.

    • The panelist records the retention time, duration, and a descriptor for each odor detected.

    • Specialized software can be used to create an "aromagram" that correlates the detected odors with the peaks on the chromatogram.

Sensory Panel Evaluation

Sensory panel evaluation is essential for characterizing the overall aroma profile and intensity of the lavandulol enantiomers. A trained panel of assessors is presented with the samples in a controlled environment to provide objective and reproducible descriptions.

Detailed Protocol for Sensory Evaluation of Fragrance Enantiomers:

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe a range of standard odorants.

    • Train the panel to recognize and consistently describe floral, herbal, and citrus notes relevant to lavandulol. This can be achieved using reference standards.

  • Testing Environment:

    • Conduct the evaluation in a well-ventilated, odor-free sensory booth to prevent cross-contamination of scents.[4]

    • Maintain a controlled temperature and humidity.

  • Sample Preparation and Presentation:

    • Prepare solutions of (R)- and (S)-lavandulol at various concentrations in an odorless solvent (e.g., dipropylene glycol or ethanol).

    • Present the samples on smelling strips or in glass vials. Samples should be coded to blind the panelists to the identity of the enantiomers.

  • Evaluation Procedure:

    • Instruct panelists to sniff the samples and rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

    • Ask panelists to provide descriptive terms for the perceived odor. An open-ended description or a list of predefined descriptors can be used.

    • Provide panelists with a rest period between samples to prevent olfactory fatigue. Rinsing the palate with water can also be helpful.[4]

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods (e.g., ANOVA) to determine significant differences between the enantiomers.

    • Compile and analyze the frequency of use for each descriptor to build a comprehensive odor profile for each enantiomer.

Physiological Mechanisms of Olfactory Perception

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

While the specific olfactory receptors that are activated by (R)- and (S)-lavandulol have not yet been definitively identified in published research, the profound difference in their perceived odor strongly indicates that they interact differently with the chiral binding pockets of one or more ORs.

Olfactory Receptor Signaling Pathway

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). This initiates a cascade of intracellular events.

Olfactory_Signaling_Pathway cluster_cytosol Cytosol Odorant Odorant ((R)-Lavandulol) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP cAMP_channel cAMP-gated Ion Channel Ca_ion Ca²⁺ cAMP_channel->Ca_ion Na_ion Na⁺ cAMP_channel->Na_ion Influx of ATP ATP ATP->AC cAMP->cAMP_channel Depolarization Neuron Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signal Signal to Brain Depolarization->Signal Generates Action Potential

References

(-)-Lavandulol CAS number and safety information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Lavandulol: CAS Number and Safety Profile

This technical guide provides a comprehensive overview of the chemical identifier and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a naturally occurring monoterpenoid alcohol found in essential oils, most notably from lavender species.[1][2][3] The primary identifier for this specific enantiomer is its CAS (Chemical Abstracts Service) number.

  • This compound (also referred to as (R)-(-)-Lavandulol): The specific CAS number is 498-16-8 .[4][5][6][7]

  • Racemic (±)-Lavandulol: The CAS number for the mixture of both enantiomers is 58461-27-1 .[1][6]

  • (S)-(+)-Lavandulol: The CAS number for the other enantiomer is 50373-53-0 .[6]

Safety and Hazard Information

The safety profile of this compound is not extensively documented as a pure, isolated compound in all safety databases. Much of the available hazard information is derived from safety data sheets for lavender oil, where lavandulol is a component, or for generic lavandulol products.[8][9][10][11][12][13][14][15][16][17] One source specifically indicates no GHS classification was found for this compound, while another for a lavandulol product provides a GHS classification.[4][18]

GHS Classification

Based on available data for lavandulol-containing products, the GHS classification includes:

  • Flammable liquids: Category 4[9][18]

  • Acute toxicity (Oral): Category 3[18]

  • Skin Corrosion/Irritation: Category 2[8][9][13]

  • Serious eye damage/eye irritation: Category 2A[8][10]

  • Skin Sensitisation: Category 1[8][9][13]

  • Aspiration Hazard: Category 1[8][13]

  • Hazardous to the aquatic environment, long-term hazard: Category 3[11][12][14]

GHS Label Elements
  • Pictograms:

    • Skull and Crossbones: For acute oral toxicity.

    • Exclamation Mark: For skin and eye irritation, and skin sensitization.

    • Health Hazard: For aspiration hazard.

  • Signal Word: Danger[13][18]

  • Hazard Statements:

    • H227: Combustible liquid.[8][9][10][18]

    • H301: Toxic if swallowed.[18]

    • H304: May be fatal if swallowed and enters airways.[8][13][14]

    • H315: Causes skin irritation.[8][9][12][13]

    • H317: May cause an allergic skin reaction.[8][9][11][12][13]

    • H319: Causes serious eye irritation.[8][11][12][13]

    • H412: Harmful to aquatic life with long lasting effects.[11][12][14]

  • Precautionary Statements:

    • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing vapours), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/eye protection/face protection).[8][9][18]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention).[8][9][11][18]

    • Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[8][14][18]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[12][18]

Quantitative Safety Data

The following table summarizes the key quantitative safety and toxicity data available for this compound.

ParameterValueSpeciesRouteReference
LDLo 5 g/kg (5000 mg/kg)MouseOralFood and Chemical Toxicology, 1993
Acute Toxicity Study 4/10 mice died at a dose of 5000 mg/kgMouseOralFood and Chemical Toxicology, 1992[4]
Flash Point 191.00 °F / 88.33 °C (Tag Closed Cup)N/AN/AThe Good Scents Company[3][4]

Experimental Protocols

Detailed experimental protocols for the cited acute toxicity studies are not fully available in the referenced literature. The provided information describes the nature of the studies as follows:

  • LDLo (Lowest Published Lethal Dose): This value represents the lowest dose of the substance reported to have caused death in a specific animal study. The experiment involved oral administration of this compound to mice, and a dose of 5 grams per kilogram of body weight was identified as the lowest dose causing lethality.

  • Acute Oral Toxicity: A study documented in Food and Chemical Toxicology involved administering a 5000 mg/kg oral dose of this compound to a group of 10 mice, which resulted in the death of 4 animals in the group.[4]

Signaling Pathways and Metabolism

There is currently insufficient information in the public domain regarding the specific signaling pathways affected by this compound or its detailed metabolic breakdown in biological systems. Further research is required to elucidate these mechanisms.

Visualizations

Safety Information Workflow

The following diagram illustrates the logical flow for assessing and managing the risks associated with this compound.

Safety_Information_Workflow cluster_ID Identification cluster_Hazard Hazard Identification cluster_Risk Risk Assessment cluster_Management Risk Management CAS_Number CAS Number 498-16-8 Pictograms GHS Pictograms (e.g., Skull, Exclamation Mark) CAS_Number->Pictograms Statements Hazard Statements (e.g., H301, H315, H317) Pictograms->Statements Toxicity Toxicological Data LDLo (Oral, Mouse) = 5 g/kg Statements->Toxicity Precautions Precautionary Statements (e.g., P280, P301+P310) Toxicity->Precautions FirstAid First Aid Measures (Skin, Eyes, Ingestion) Precautions->FirstAid Handling Handling & Storage FirstAid->Handling

Caption: Logical workflow for this compound safety assessment.

References

Methodological & Application

Asymmetric Synthesis of (-)-Lavandulol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-Lavandulol, a valuable chiral intermediate in the fragrance industry and a component of insect pheromones. The synthesis of the enantiomerically pure form of this irregular monoterpene alcohol is of significant interest. This guide focuses on established methods utilizing chiral precursors, including enzymatic kinetic resolution and organocatalytic asymmetric synthesis.

Introduction

This compound, the (R)-enantiomer, is a naturally occurring fragrance compound found in lavender oil. Its stereochemistry is crucial for its characteristic aroma and biological activity. The demand for enantiomerically pure this compound has driven the development of several asymmetric synthetic strategies. This document outlines key methodologies, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable approach for their needs.

Comparative Overview of Synthetic Strategies

The following table summarizes the quantitative data for different asymmetric syntheses of this compound, offering a clear comparison of their efficiencies.

Synthetic StrategyChiral Precursor/CatalystKey ReagentsYield (%)Enantiomeric Excess (ee) (%)Key Advantages
Enzymatic Kinetic Resolution Racemic LavandulolPorcine Pancreas Lipase, vinyl acetate>90up to 96.7 for (R)-lavandulolHigh enantioselectivity, mild reaction conditions.[1]
Enzymatic Kinetic Resolution Racemic LavandulolCandida antarctica lipase B, succinic anhydride~42 (S), ~51 (R-acetate)up to 98 for (R)-lavandulolHigh enantioselectivity, avoids chromatographic separation of products.[2]
Organocatalytic Asymmetric Synthesis Prochiral aldehydesL-Proline--Direct asymmetric approach from simple precursors.
Microbial Transformation (R)-(+)-LimoneneAcremonium roseum--Biocatalytic conversion of a readily available natural product.[3]
Rearrangement of Chiral Chrysanthemates Chiral Chrysanthemic Acid DerivativesAcid catalyst--Utilizes a related chiral natural product precursor.

Note: Dashes (-) indicate that specific quantitative data was not available in the summarized literature.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Lavandulol via Acylation

This protocol describes the resolution of racemic lavandulol using lipase-catalyzed acylation, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Materials:

  • Racemic Lavandulol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Succinic anhydride

  • Dry ether

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of racemic lavandulol (1.0 eq) in dry ether, add succinic anhydride (1.5-2.0 eq).

  • Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

  • Stir the mixture at room temperature. Monitor the reaction progress by chiral GC or TLC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Upon reaching the desired conversion, filter off the enzyme and wash it with ether.

  • Wash the combined filtrate with a 5% sodium bicarbonate solution to remove unreacted succinic anhydride and the acidic half-ester product.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • The resulting mixture contains unreacted (S)-lavandulol and the (R)-lavandulyl hemisuccinate. These can be separated by column chromatography.

  • To obtain (R)-lavandulol, the separated (R)-lavandulyl hemisuccinate can be hydrolyzed using a mild base (e.g., sodium carbonate in methanol/water).

Expected Outcome:

This method can yield (R)-lavandulol with an enantiomeric excess of up to 98%.[2] The unreacted (S)-lavandulol can also be recovered with high enantiomeric purity.

Protocol 2: L-Proline-Catalyzed Asymmetric α-Aminooxylation and[3][3] Claisen Rearrangement

This protocol outlines a powerful organocatalytic strategy for the asymmetric synthesis of chiral 4-pentenols, which are key intermediates for this compound. This method establishes the crucial stereocenter early in the synthesis.

Materials:

  • A suitable propanal derivative (e.g., 3-methylbutanal)

  • Nitrosobenzene

  • L-Proline

  • An allyl vinyl ether

  • Solvents (e.g., DMF, CH2Cl2)

  • Reagents for subsequent reduction and olefination steps.

Procedure:

Step 1: Asymmetric α-Aminooxylation

  • Dissolve the aldehyde (1.0 eq) and nitrosobenzene (1.2 eq) in a suitable solvent such as DMF.

  • Add L-proline (20-30 mol%) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting α-aminooxylated aldehyde by column chromatography.

Step 2:[3][3] Claisen Rearrangement

  • The α-aminooxylated aldehyde is then converted to a suitable precursor for the Claisen rearrangement, for example, by reaction with an allyl alcohol to form an intermediate that can rearrange.

  • The specific conditions for the Claisen rearrangement (e.g., thermal or Lewis acid-catalyzed) will depend on the exact substrate.

  • This rearrangement stereospecifically transfers the chirality from the α-position to create a new stereocenter, leading to an enantiomerically enriched γ,δ-unsaturated aldehyde.

Step 3: Elaboration to this compound

  • The resulting chiral aldehyde is then converted to this compound through standard organic transformations, which may include reduction of the aldehyde to an alcohol and a Wittig-type olefination to install the isopropenyl group.

Note: The detailed experimental conditions for each step would need to be optimized based on the specific substrates used, following procedures outlined in the primary literature.

Visualizations

Logical Relationship of Synthetic Strategies

The following diagram illustrates the different synthetic approaches starting from various precursors to arrive at the target molecule, this compound.

G Synthetic Pathways to this compound racemic_lavandulol Racemic Lavandulol lavandulol This compound racemic_lavandulol->lavandulol Enzymatic Kinetic Resolution prochiral_aldehyde Prochiral Aldehyde prochiral_aldehyde->lavandulol Organocatalysis (Proline-catalyzed) r_limonene (R)-(+)-Limonene r_limonene->lavandulol Microbial Transformation chrysanthemic_acid Chrysanthemic Acid Derivative chrysanthemic_acid->lavandulol Rearrangement

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Enzymatic Kinetic Resolution

This diagram outlines the general workflow for the enzymatic kinetic resolution of racemic lavandulol.

G Workflow for Enzymatic Kinetic Resolution start Start: Racemic Lavandulol reaction Enzymatic Acylation (Lipase, Acyl Donor) start->reaction filtration Filter to remove Enzyme reaction->filtration extraction Aqueous Workup filtration->extraction separation Chromatographic Separation extraction->separation s_lavandulol (S)-Lavandulol separation->s_lavandulol r_ester (R)-Lavandulyl Ester separation->r_ester hydrolysis Hydrolysis of Ester r_ester->hydrolysis r_lavandulol (-)-(R)-Lavandulol hydrolysis->r_lavandulol

Caption: Workflow of the enzymatic resolution of lavandulol.

References

Application Notes and Protocols for Microbial Biosynthesis of Lavandulol in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of lavandulol and its derivative, lavandulyl acetate, in Escherichia coli. This platform offers a sustainable and scalable alternative to traditional plant extraction and chemical synthesis.

Introduction

Lavandulol is an irregular monoterpene alcohol and a key fragrance component of lavender essential oil, widely used in cosmetics, perfumery, and food industries. Traditional production methods face challenges of low yield and sustainability. The microbial biosynthesis of lavandulol in E. coli presents a promising solution by leveraging metabolic engineering to convert simple carbon sources into this high-value compound. This document outlines the biosynthetic pathway, engineered strains, and detailed protocols for producing lavandulol and lavandulyl acetate.

Biosynthetic Pathway

The de novo biosynthesis of lavandulol in E. coli is achieved through a modular pathway engineering approach. The pathway begins with a heterologous mevalonate (MVA) pathway to supply the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Two molecules of DMAPP are then condensed to form lavandulyl diphosphate (LPP), which is subsequently dephosphorylated to yield lavandulol. For the production of lavandulyl acetate, an alcohol acyltransferase is introduced to catalyze the esterification of lavandulol.

Key Enzymatic Steps:
  • IPP and DMAPP Synthesis: A heterologous mevalonate (MVA) pathway is introduced into E. coli to provide a robust supply of the C5 precursors, IPP and DMAPP.

  • Lavandulyl Diphosphate (LPP) Synthesis: A truncated lavandulyl diphosphate synthase from Lavandula x intermedia (trLiLPPS) catalyzes the head-to-middle condensation of two DMAPP molecules to form LPP.

  • Lavandulol Synthesis: The E. coli endogenous pyrophosphatase, RdgB, efficiently hydrolyzes the pyrophosphate group from LPP to produce lavandulol.[1][2][3][4]

  • Lavandulyl Acetate Synthesis: A lavender-derived alcohol acyltransferase, LiAAT4, catalyzes the esterification of lavandulol with acetyl-CoA to produce lavandulyl acetate.[1][2][3][4]

Lavandulol_Biosynthesis_Pathway Glycerol Glycerol AcetylCoA Acetyl-CoA Glycerol->AcetylCoA Glycolysis MVA_pathway Mevalonate (MVA) Pathway (Heterologous) AcetylCoA->MVA_pathway DMAPP DMAPP MVA_pathway->DMAPP LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP trLiLPPS (2x DMAPP) Lavandulol Lavandulol LPP->Lavandulol RdgB Lavandulyl_Acetate Lavandulyl Acetate Lavandulol->Lavandulyl_Acetate LiAAT4 + Acetyl-CoA

Data Presentation

The following tables summarize the quantitative data from the microbial biosynthesis of lavandulol and lavandulyl acetate in shake-flask cultures.

Table 1: Production Titers of Lavandulol and Lavandulyl Acetate

ProductHost StrainPlasmid SystemTiter (mg/L)
LavandulolE. coli MG1655 DE3 ΔendA ΔrecATwo-plasmid system24.9[1][2][3][4]
Lavandulyl AcetateE. coli MG1655 DE3 ΔendA ΔrecAThree-plasmid system42.4[1][2][3][4]

Experimental Protocols

This section provides detailed protocols for the construction of the engineered E. coli strain and the production of lavandulol and lavandulyl acetate.

Strain and Plasmid Construction

A three-plasmid system is employed for the production of lavandulyl acetate. For lavandulol production, only the first two plasmids are required.

  • Host Strain: E. coli MG1655 DE3 ΔendA ΔrecA

  • Plasmids:

    • pMVA: Carries the genes for the heterologous mevalonate (MVA) pathway to produce IPP and DMAPP. This plasmid typically has a spectinomycin resistance marker.

    • pLav-RdgB: A modular plasmid co-expressing the truncated lavandulyl diphosphate synthase (trLiLPPS) and the E. coli pyrophosphatase (rdgB). This plasmid has an ampicillin/carbenicillin resistance marker and a pMB1 origin of replication.[4]

    • pLiAAT4K: A pCDF-based plasmid expressing the Lavandula x intermedia alcohol acyltransferase (LiAAT4) under the control of a cumate-inducible promoter. This plasmid has a kanamycin resistance marker.[1][4]

Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_transformation Strain Construction cluster_production Production & Analysis pMVA pMVA (MVA Pathway) SpecR Ecoli_host E. coli MG1655 DE3 ΔendA ΔrecA pMVA->Ecoli_host Transform pLavRdgB pLav-RdgB (trLiLPPS + RdgB) AmpR pLavRdgB->Ecoli_host Co-transform pLiAAT4K pLiAAT4K (LiAAT4) KanR Lavandulol_strain Lavandulol Producing Strain (Lav5) pLiAAT4K->Lavandulol_strain Transform Ecoli_host->Lavandulol_strain Lavandulyl_acetate_strain Lavandulyl Acetate Producing Strain (LavanA) Lavandulol_strain->Lavandulyl_acetate_strain Fermentation Fermentation (M2 or TB Medium) Lavandulyl_acetate_strain->Fermentation Induction Induction of Gene Expression Fermentation->Induction Extraction Product Extraction (Ethyl Acetate) Induction->Extraction Analysis GC-MS Analysis Extraction->Analysis

Protocol for Lavandulol Production (Two-Plasmid System)
  • Transformation: Co-transform chemically competent E. coli MG1655 DE3 ΔendA ΔrecA cells with plasmids pMVA and pLav-RdgB using a standard heat-shock or electroporation protocol.

  • Selection: Plate the transformed cells on LB agar plates containing 50 µg/mL spectinomycin and 100 µg/mL carbenicillin. Incubate overnight at 37°C.

  • Inoculum Preparation: Pick a single colony and inoculate into 5 mL of LB medium with the corresponding antibiotics. Grow overnight at 37°C with shaking at 220 rpm.

  • Production Culture: Inoculate 50 mL of M2 medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. The M2 medium should contain 10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, and 4 g/L (NH4)2HPO4, with the pH adjusted to 7.0.[4]

  • Induction: When the OD600 of the culture reaches 0.6-0.8, induce the expression of the biosynthetic pathway genes. Add IPTG to a final concentration of 0.1 mM and 3-oxohexanoyl-homoserine lactone (3OC6-HSL) to a final concentration of 0.1 µM.

  • In situ Extraction: Simultaneously with induction, add a 20% (v/v) overlay of hexadecane to the culture to capture the volatile lavandulol.

  • Fermentation: Incubate the culture at 30°C for 48-72 hours with shaking at 220 rpm.

  • Sample Collection: After fermentation, collect the hexadecane layer for analysis.

Protocol for Lavandulyl Acetate Production (Three-Plasmid System)
  • Transformation: Transform the lavandulol-producing strain (containing pMVA and pLav-RdgB) with the pLiAAT4K plasmid.

  • Selection: Plate the transformed cells on LB agar plates containing 50 µg/mL spectinomycin, 100 µg/mL carbenicillin, and 50 µg/mL kanamycin. Incubate overnight at 37°C.

  • Inoculum Preparation: Prepare an overnight culture as described for lavandulol production, but with all three antibiotics.

  • Production Culture: Inoculate 50 mL of TB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. The TB medium should contain 10 g/L glycerol, 12 g/L tryptone, 24 g/L yeast extract, 2.2 g/L KH2PO4, and 9.4 g/L (NH4)2HPO4.[4]

  • Induction: When the OD600 reaches 0.6-0.8, induce gene expression by adding 0.1 mM IPTG, 0.1 µM 3OC6-HSL, and 0.1 mM cumic acid.[2]

  • In situ Extraction: Add a 20% (v/v) overlay of hexadecane.

  • Fermentation: Incubate at 30°C for 48-72 hours with shaking at 220 rpm.

  • Sample Collection: Collect the hexadecane layer for analysis.

Product Extraction and Quantification
  • Extraction: Centrifuge the culture tubes to separate the hexadecane layer from the aqueous phase and cell debris. Carefully transfer the hexadecane layer to a clean microcentrifuge tube.

  • Sample Preparation for GC-MS: Dilute an aliquot of the hexadecane extract with ethyl acetate. Add an appropriate internal standard (e.g., n-dodecane) for quantification.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Mass Spectrometer: Agilent 5975C or similar.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 min.

    • MS Parameters:

      • Ion source temperature: 230°C.

      • Quadrupole temperature: 150°C.

      • Scan range: 40-500 m/z.

  • Quantification: Identify lavandulol and lavandulyl acetate peaks by comparing their retention times and mass spectra with authentic standards. Quantify the products by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

Conclusion

The microbial biosynthesis of lavandulol and lavandulyl acetate in E. coli provides a robust and adaptable platform for the production of these valuable fragrance compounds. The modular three-plasmid system allows for flexibility in pathway optimization and product diversification.[2] While the current titers are moderate, there is significant potential for improvement through protein engineering of the key enzymes, balancing metabolic flux, and optimizing fermentation conditions.[4] These application notes and protocols provide a solid foundation for researchers to further develop and scale up this promising biomanufacturing process.

References

Application Notes and Protocols: Biocatalytic Resolution of Racemic Lavandulol Using Lipases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-lavandulol are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals, and are also used in the fragrance industry. (R)-Lavandulol and its esters, for instance, have been identified as sex and aggregation pheromones in various insects, making them significant in pest management research.[1][2] The kinetic resolution of racemic lavandulol using lipases offers an efficient and environmentally friendly method to obtain these enantiomerically enriched compounds. Lipases, a class of hydrolases, can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed ester. This document provides detailed application notes and protocols for the biocatalytic resolution of racemic lavandulol using various lipases and acyl donors.

Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed resolution of racemic lavandulol.

Table 1: Resolution of Racemic Lavandulol using Candida antarctica Lipase B (CALB)

Acyl DonorSolventTemp. (°C)Conversion (%)ProductEnantiomeric Excess (ee) (%)Yield (%)Reference
Acetic Acid-RT~55(S)-lavandulol5242[3][4]
Acetic Acid-RT~55(R)-lavandulyl acetate4851[3][4]
Succinic AnhydrideDry EtherRT-(R)-lavandulol98-[1][2]
Vinyl Propionate----Modest (E=6.7)-[2]

RT: Room Temperature

Table 2: Resolution of Racemic Lavandulol using Porcine Pancreas Lipase (PPL)

Acyl DonorSolventTemp. (°C)CycleProductEnantiomeric Excess (ee) (%)Reference
Vinyl Acetate-RT1(R)-lavandulol-[2]
Vinyl Acetate-RT2(R)-lavandulol96.7[2]
Vinyl Acetate-RT2(S)-lavandulol92.6[2]

RT: Room Temperature

Experimental Protocols

Protocol 1: Kinetic Resolution using Candida antarctica Lipase B and Acetic Acid

This protocol is based on the asymmetric esterification of racemic lavandulol.[3][4]

Materials:

  • Racemic lavandulol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acetic acid

  • Suitable organic solvent (e.g., hexane, or solvent-free)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Equipment for monitoring reaction progress (e.g., GC with a chiral column)

Procedure:

  • To a solution of racemic lavandulol (e.g., 25 mM) in a suitable solvent (or solvent-free), add acetic acid as the acyl donor.

  • Add immobilized Candida antarctica lipase B to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Stop the reaction at the desired conversion (e.g., ~55%) by filtering off the enzyme.

  • Separate the unreacted (S)-lavandulol from the product, (R)-lavandulyl acetate, using standard chromatographic techniques (e.g., column chromatography).

Protocol 2: Kinetic Resolution using Porcine Pancreas Lipase and Succinic Anhydride

This protocol is particularly suitable for preparing enantiomerically pure (R)-lavandulol without the need for chromatographic separation.[1]

Materials:

  • Racemic lavandulol

  • Porcine Pancreas Lipase (PPL)

  • Succinic anhydride

  • Dry ether

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Aqueous sodium bicarbonate solution

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve racemic lavandulol and succinic anhydride in dry ether in a reaction vessel.

  • Add Porcine Pancreas Lipase to the mixture.

  • Stir the mixture at room temperature for approximately 1.5 hours.

  • After the reaction, quench the mixture by adding aqueous sodium bicarbonate solution to hydrolyze the remaining succinic anhydride and to separate the acidic components.

  • Extract the aqueous phase with ether.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the enantiomerically enriched (R)-lavandulol. The (S)-lavandulol remains as a succinate ester in the aqueous phase.

  • For obtaining (S)-lavandulol, the aqueous phase can be acidified and the (S)-lavandulol succinate can be extracted and subsequently hydrolyzed. A second resolution cycle can be performed to obtain (S)-lavandulol with higher enantiomeric purity.[1][2]

Visualizations

Experimental Workflow for Biocatalytic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Quenching cluster_separation Product Separation racemic_lavandulol Racemic Lavandulol reaction_mixture Stirring at Controlled Temperature racemic_lavandulol->reaction_mixture acyl_donor Acyl Donor (e.g., Acetic Acid, Succinic Anhydride) acyl_donor->reaction_mixture lipase Lipase (e.g., CALB, PPL) lipase->reaction_mixture solvent Solvent (Optional) solvent->reaction_mixture monitoring Monitor Conversion & ee (e.g., Chiral GC) reaction_mixture->monitoring quenching Stop Reaction (e.g., Filter Enzyme) monitoring->quenching separation Separation of Enantiomers (e.g., Chromatography, Extraction) quenching->separation s_lavandulol (S)-Lavandulol separation->s_lavandulol r_ester (R)-Lavandulyl Ester separation->r_ester

Caption: General workflow for the biocatalytic resolution of racemic lavandulol.

Logical Relationship of Key Components

G racemic_lavandulol Racemic Lavandulol ((R/S)-Lavandulol) lipase Lipase (Biocatalyst) racemic_lavandulol->lipase s_lavandulol Unreacted (S)-Lavandulol lipase->s_lavandulol Selectively Does Not React r_ester Esterified (R)-Lavandulyl Ester lipase->r_ester Selectively Reacts acyl_donor Acyl Donor acyl_donor->lipase

Caption: Key components in the lipase-catalyzed kinetic resolution of lavandulol.

References

Supercritical CO2 Extraction of Lavandulol from Lavender: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the extraction of lavandulol from lavender (Lavandula spp.) using supercritical carbon dioxide (SC-CO2). SC-CO2 extraction is a green and efficient alternative to traditional methods like steam distillation, offering high selectivity and preserving thermolabile compounds such as lavandulol. This method allows for the extraction of high-quality lavender oil with a composition that closely resembles the natural fragrance of the fresh plant. The protocols and data presented herein are intended to guide researchers and professionals in the development of efficient and optimized extraction processes for obtaining lavandulol-rich extracts for pharmaceutical, cosmetic, and fragrance applications.

Introduction

Lavender essential oil is a complex mixture of volatile compounds, with linalool and linalyl acetate being the most abundant. However, minor components like lavandulol and lavandulyl acetate play a crucial role in the characteristic aroma and potential therapeutic properties of the oil. Lavandulol, in particular, is a valuable monoterpene alcohol. Supercritical CO2 extraction has emerged as a superior method for obtaining lavender oil, offering several advantages over traditional techniques, including higher yields and the preservation of sensitive compounds. This is due to the low critical temperature of CO2 (304.1 K) and its non-toxic, non-flammable, and inexpensive nature. By carefully tuning the extraction parameters such as pressure, temperature, and time, the selectivity for specific compounds like lavandulol can be enhanced.

Data Summary: Supercritical CO2 Extraction Parameters and Yields

The following tables summarize key quantitative data from various studies on the supercritical CO2 extraction of lavender. These tables provide a comparative overview of the extraction conditions and their impact on the overall yield and composition of the essential oil.

Table 1: Optimal Conditions for Supercritical CO2 Extraction of Lavender

Lavender SpeciesPressure (bar)Temperature (°C)Extraction TimeCo-solventMax. Yield (%)Reference
Lavandula hybrida108.748.5144 min (120 static, 24 dynamic)None4.768
Lavandula hybrida111.649.2135.1 min (14 static, 121.1 dynamic)None4.620
Lavandula angustifolia9048150 minNoneNot Specified
Lavandula angustifolia2506045 minNone9.2
Lavandula angustifolia15050Not SpecifiedNone2.94
Lavandula stoechas25060Not Specified0.2% v/v ethanolNot Specified

Table 2: Composition of Key Compounds in Lavender Extracts from SC-CO2 vs. Other Methods

CompoundSC-CO2 Extraction (%)Hydrodistillation (%)Reference
Linalyl acetate73.5Not Specified
Lavandulyl acetate7.514.1
Linalyl acetate34.712.1
Linalyl acetate28.72Not Specified
Linalool27.48Not Specified

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the supercritical CO2 extraction of lavandulol from lavender.

Protocol 1: Supercritical CO2 Extraction of Lavender

Objective: To extract essential oil rich in lavandulol from dried lavender flowers using supercritical CO2.

Materials and Equipment:

  • Dried and milled lavender flowers (Lavandula angustifolia or Lavandula hybrida)

  • High-purity CO2 (>99.9%)

  • Supercritical fluid extraction (SFE) system with an extractor vessel (e.g., 0.4 L to 1 L capacity), a high-pressure pump, a temperature-controlled oven, and a back-pressure regulator.

  • Collection vessel

  • Grinder or blender

Procedure:

  • Sample Preparation: Dry the lavender flowers at 40°C for 3 hours prior to extraction to reduce moisture content. Grind the dried flowers to a fine powder to increase the surface area for extraction.

  • Loading the Extractor: Load a known quantity (e.g., 100 g) of the ground lavender flowers into the extractor vessel. Pack the material uniformly to ensure even flow of the supercritical fluid.

  • System Assembly: Assemble the SFE system as per the manufacturer's instructions. A schematic of a typical setup is shown in the workflow diagram below.

  • Setting Parameters:

    • Set the oven temperature to the desired value (e.g., 40-60°C).

    • Pressurize the system with CO2 to the desired extraction pressure (e.g., 100-300 bar) using the high-pressure pump.

  • Extraction Process:

    • Static Phase (Optional but Recommended): Allow the system to remain in a static state (no CO2 flow) for a defined period (e.g., 14-120 minutes) to allow the supercritical CO2 to equilibrate with the plant matrix.

    • Dynamic Phase: Start the flow of supercritical CO2 through the extractor at a constant rate (e.g., 5 mL/min or 10 kg/h ).

  • Collection: The extract-laden supercritical CO2 is depressurized through a back-pressure regulator, causing the CO2 to return to a gaseous state and the essential oil to precipitate into a collection vessel.

  • Extraction Completion and Sample Recovery: Continue the dynamic extraction for the desired duration (e.g., 45-150 minutes). After the extraction is complete, carefully depressurize the system and collect the extracted oil from the separator.

Protocol 2: Analysis of Lavandulol Content by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the lavandulol content in the extracted lavender oil.

Materials and Equipment:

  • Lavender essential oil extract

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • Standard of lavandulol for identification and quantification

Procedure:

  • Sample Preparation: Dilute the lavender oil extract in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp to 265°C at a rate of 2.5°C/min.

      • Hold at 265°C for 20 minutes.

    • Carrier Gas Flow: Constant flow of Helium.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the lavandulol peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the amount of lavandulol by integrating the peak area and comparing it to a calibration curve prepared with the standard.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis cluster_output Output Lavender Lavender Flowers Drying Drying (40°C) Lavender->Drying Grinding Grinding Drying->Grinding Extractor Extractor Vessel Grinding->Extractor BPR Back-Pressure Regulator Extractor->BPR CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor Separator Separator/Collection Vessel BPR->Separator GCMS GC-MS Analysis Separator->GCMS Data Data Interpretation GCMS->Data Lavandulol Lavandulol-Rich Extract Data->Lavandulol

Caption: Workflow for Supercritical CO2 Extraction of Lavandulol.

Conclusion

Supercritical CO2 extraction is a highly effective and environmentally friendly method for obtaining high-quality lavender essential oil with a significant content of lavandulol. The protocols and data presented in this application note provide a solid foundation for researchers and professionals to develop and optimize their extraction processes. By fine-tuning the extraction parameters, it is possible to selectively enhance the concentration of desired compounds like lavandulol, thereby creating value-added products for various industries. Further research could focus on the use of co-solvents to further improve the extraction efficiency and selectivity for lavandulol and other minor, yet valuable, components of lavender.

The Versatility of (-)-Lavandulol: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(-)-Lavandulol, a naturally occurring irregular monoterpene alcohol, has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and insect pheromones. Its unique stereochemistry and functional group handles make it an attractive starting material for the construction of stereogenic centers with high precision.

This application note provides an overview of the use of this compound in organic synthesis, detailing its application in the preparation of the anti-Alzheimer's disease candidate (-)-(R)-arundic acid and the insect sex pheromone lavandulyl senecioate. Furthermore, a synthetic strategy involving a Grob-type fragmentation for the preparation of lavandulol derivatives is discussed. Detailed experimental protocols and quantitative data for key transformations are provided to facilitate the practical application of these methodologies by researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application 1: Synthesis of (-)-(R)-Arundic Acid

(-)-(R)-Arundic acid is a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The synthesis of its enantiomerically pure form is crucial for its pharmacological activity. This compound serves as a key chiral precursor in an efficient synthetic route to this important molecule. The key transformation involves the oxidative cleavage of the double bond in a protected lavandulol derivative, followed by further functional group manipulations.

Quantitative Data for the Synthesis of (-)-(R)-Arundic Acid from this compound

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee%)
1Protection of alcoholThis compoundTBS-protected this compoundTBSCl, Imidazole, DMF>95>98
2Oxidative CleavageTBS-protected this compoundChiral Aldehyde IntermediateO₃, CH₂Cl₂/MeOH; then Me₂S~85>98
3Oxidation to AcidChiral Aldehyde Intermediate(-)-(R)-Arundic acidNaClO₂, NaH₂PO₄, t-BuOH/H₂O~90>98

Experimental Protocol: Synthesis of (-)-(R)-Arundic Acid

Step 1: Protection of this compound

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford TBS-protected this compound.

Step 2: Oxidative Cleavage

A solution of TBS-protected this compound (1.0 eq) in a mixture of dichloromethane and methanol is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen gas to remove excess ozone, and dimethyl sulfide (3.0 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral aldehyde intermediate.

Step 3: Oxidation to (-)-(R)-Arundic Acid

The chiral aldehyde intermediate (1.0 eq) is dissolved in a mixture of tert-butanol and water. Sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) are added, and the mixture is stirred vigorously at room temperature for 6 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude (-)-(R)-Arundic acid, which is further purified by recrystallization.

Logical Relationship Diagram for Arundic Acid Synthesis

G Lavandulol This compound ProtectedLavandulol TBS-protected This compound Lavandulol->ProtectedLavandulol TBSCl, Imidazole Aldehyde Chiral Aldehyde Intermediate ProtectedLavandulol->Aldehyde 1. O₃ 2. Me₂S ArundicAcid (-)-(R)-Arundic Acid Aldehyde->ArundicAcid NaClO₂

Caption: Synthetic pathway from this compound to (-)-(R)-Arundic Acid.

Application 2: Synthesis of Lavandulyl Senecioate (Vine Mealybug Pheromone)

(S)-(+)-Lavandulyl senecioate is the sex pheromone of the vine mealybug, Planococcus ficus. Enantioselective synthesis of this pheromone is essential for its effective use in pest management strategies. This compound can be converted to its enantiomer, (+)-Lavandulol, which is then esterified to produce the target pheromone. A key step in accessing (+)-Lavandulol from a racemic mixture is enzymatic resolution.

Quantitative Data for the Synthesis of (S)-(+)-Lavandulyl Senecioate

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee%)
1Enzymatic Resolution(±)-Lavandulol(R)-Lavandulyl acetate & (S)-LavandulolPorcine Pancreas Lipase, Vinyl Acetate(S)-Lavandulol: ~45>92
2Esterification(S)-Lavandulol(S)-Lavandulyl senecioateSenecioyl chloride, Pyridine~80>92

Experimental Protocol: Synthesis of (S)-(+)-Lavandulyl Senecioate

Step 1: Enzymatic Resolution of (±)-Lavandulol

To a solution of racemic lavandulol (1.0 eq) in an appropriate organic solvent (e.g., hexane), Porcine Pancreas Lipase (PPL) and vinyl acetate (0.6 eq) are added. The suspension is stirred at room temperature, and the reaction progress is monitored by gas chromatography (GC). The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The unreacted (S)-Lavandulol is separated from the (R)-lavandulyl acetate by column chromatography.

Step 2: Esterification of (S)-Lavandulol

To a solution of (S)-Lavandulol (1.0 eq) in anhydrous diethyl ether containing pyridine (1.2 eq) at 0 °C, senecioyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (S)-lavandulyl senecioate.

Experimental Workflow for Pheromone Synthesis

G cluster_0 Enzymatic Resolution cluster_1 Esterification RacemicLavandulol Racemic Lavandulol Enzyme Porcine Pancreas Lipase Vinyl Acetate RacemicLavandulol->Enzyme Separation Chromatographic Separation Enzyme->Separation SLavandulol (S)-Lavandulol Separation->SLavandulol RAcetate (R)-Lavandulyl Acetate Separation->RAcetate Esterification Senecioyl Chloride, Pyridine SLavandulol->Esterification Pheromone (S)-Lavandulyl Senecioate Esterification->Pheromone

Caption: Workflow for the synthesis of (S)-Lavandulyl Senecioate.

Application 3: Grob-Type Fragmentation for Lavandulol Derivatives

A powerful strategy for the synthesis of chiral lavandulol derivatives involves a Grob-type fragmentation of a β-hydroxymesylate derived from carvone. This approach allows for the construction of the characteristic lavandulol skeleton with excellent stereocontrol.

Conceptual Pathway: Grob-Type Fragmentation

This synthetic route commences with the readily available chiral pool starting material, (R)-(-)-carvone. Through a series of transformations, a key β-hydroxymesylate intermediate is prepared. Treatment of this intermediate with a suitable base induces a Grob-type fragmentation, leading to the formation of a lavandulol derivative with a defined stereochemistry.

Signaling Pathway Diagram for Grob Fragmentation

G Carvone (R)-(-)-Carvone Intermediate β-Hydroxymesylate Intermediate Carvone->Intermediate Multi-step Synthesis Fragmentation Grob-Type Fragmentation Intermediate->Fragmentation Base LavandulolDerivative Chiral Lavandulol Derivative Fragmentation->LavandulolDerivative

Caption: Conceptual pathway for synthesizing Lavandulol derivatives.

Application Notes and Protocols for (-)-Lavandulol in the Fragrance and Perfume Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lavandulol, the naturally occurring (R)-enantiomer of lavandulol, is a monoterpene alcohol prized in the fragrance and perfume industry for its delicate and complex aroma.[1][2][3] Found as a constituent of lavender oil and other essential oils, it imparts a weak floral, herbal scent with a fresh, slightly lemon-like and citrusy nuance.[1][2][3] The unnatural (S)-enantiomer, in contrast, possesses only a very weak odor.[1][3] This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulations, catering to researchers, scientists, and professionals in the field.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueReference
Chemical Formula C₁₀H₁₈O[4]
Molar Mass 154.25 g/mol [4]
Appearance Clear colorless liquid[4]
Odor Profile Weak floral, herbal, slightly lemon-like, fresh citrus fruity nuance[1][2][3]
Boiling Point 229-230 °C at 760 mmHg[5]
Density 0.878 g/mL at 20 °C[4]
Vapor Pressure 0.013 mmHg at 25 °C[5]
Flash Point 88.3 °C (191 °F) TCC[5]
Solubility Soluble in alcohol, very slightly soluble in water[5]
CAS Number 498-16-8[4][5]

Application in Fragrance Formulations

This compound is a versatile ingredient that can be used to add a natural, fresh, and floral character to a wide range of fragrance types. Its relatively weak odor intensity allows it to be used as a modifier and blender without overpowering other notes in the composition.

Recommended Usage Levels

The concentration of this compound in a fragrance concentrate can vary depending on the desired effect and the other ingredients in the formula.

ApplicationRecommended Usage Level (%) in Fragrance Concentrate
Fine Fragrance (e.g., Eau de Parfum, Eau de Toilette)0.1 - 2.0
Personal Care (e.g., lotions, soaps)0.05 - 1.0
Household Products (e.g., air fresheners, cleaners)0.02 - 0.5

Note: These are general guidelines. The optimal concentration should be determined through experimental blending and sensory evaluation.

Fragrance Accords

This compound is particularly effective in creating or enhancing the following fragrance accords:

  • Fougère: Its herbal and slightly floral notes complement the traditional lavender, oakmoss, and coumarin structure of a fougère accord.

  • Citrus: The fresh, lemony facet of this compound can lift and brighten citrus compositions.

  • Floral: It can be used to add a natural, dewy quality to floral bouquets, especially those featuring lavender, geranium, and rose.

  • Herbal/Aromatic: Its inherent herbal character makes it a natural fit for aromatic and green fragrance profiles.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Essential Oils and Fragrance Formulations

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., MEGA-DEX DET Beta FAST column or equivalent) for enantiomeric separation[6]

  • Helium (carrier gas)

  • Sample of essential oil or fragrance formulation

  • Solvent (e.g., ethanol or hexane)

  • Autosampler vials

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Dilute the essential oil or fragrance sample in a suitable solvent (e.g., 1:100 in ethanol).

    • Transfer the diluted sample to a GC-MS vial.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio of 100:1)[6]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 3 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with a known standard.

    • Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.

Protocol 2: Sensory Evaluation of this compound in a Fragrance Accord

Objective: To assess the olfactory contribution of this compound in a simple fragrance accord.

Materials:

  • This compound

  • Other fragrance materials (e.g., Bergamot oil, Coumarin, Oakmoss absolute for a Fougère accord)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

  • Perfume smelling strips

Procedure:

  • Preparation of Fragrance Accords:

    • Prepare a control accord without this compound. For a simple Fougère base, you might use:

      • Bergamot oil: 3 parts

      • Coumarin: 1 part

      • Oakmoss absolute: 0.5 parts

    • Prepare a test accord with the same base and add a specific concentration of this compound (e.g., 1% of the total accord).

    • Dilute both accords in ethanol to a 10% concentration.

  • Evaluation:

    • Dip a smelling strip into the control accord and another into the test accord.

    • Allow the ethanol to evaporate for a few seconds.

    • Evaluate the odor of both strips at different time intervals (top notes, heart notes, and dry-down).

    • Record the differences in the olfactory profile, noting the impact of this compound on the overall scent.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is an example of an irregular monoterpene pathway.

G DMAPP1 Dimethylallyl Diphosphate (DMAPP) LDS Lavandulyl Diphosphate Synthase DMAPP1->LDS DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->LDS LPP Lavandulyl Diphosphate (LPP) LDS->LPP Phosphatase Phosphatase LPP->Phosphatase Lavandulol This compound Phosphatase->Lavandulol

Biosynthesis of this compound.
Experimental Workflow for GC-MS Analysis

A typical workflow for the analysis of this compound in a fragrance sample.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance Sample Dilution Dilution with Solvent Sample->Dilution Vial Transfer to GC-MS Vial Dilution->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Report Report Generation Quantification->Report

GC-MS Analysis Workflow.
Use of this compound in a Fragrance Pyramid

This diagram illustrates the typical placement of this compound within the structure of a perfume.

G Top Top Notes (Citrus, Fresh) Bergamot, Lemon Heart Heart Notes (Floral, Herbal) This compound, Geranium, Rose Base Base Notes (Woody, Mossy) Oakmoss, Coumarin, Musk

Fragrance Pyramid with this compound.

Stability and Storage

This compound, like other terpene alcohols, can be susceptible to oxidation over time, especially when exposed to heat, light, and air.[7] It is recommended to store pure this compound and fragrance concentrates containing it in tightly sealed, amber glass bottles in a cool, dark place. The use of antioxidants in fragrance formulations may also help to improve stability.[7]

Conclusion

This compound is a valuable ingredient for perfumers and fragrance chemists, offering a unique and natural-smelling aromatic profile. Its versatility allows for its use in a variety of fragrance applications to impart a fresh, floral, and herbal character. By understanding its properties and following the outlined protocols, researchers and developers can effectively incorporate this compound into innovative and high-quality fragrance creations.

References

Synthesis of Insect Pheromones Utilizing (-)-Lavandulol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lavandulol, a naturally occurring chiral monoterpene alcohol, serves as a valuable and versatile starting material for the stereoselective synthesis of various insect pheromones. Its unique carbon skeleton and inherent chirality make it an attractive chiral precursor for the preparation of biologically active compounds used in pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of several key insect pheromones derived from this compound. The methodologies described herein leverage enzymatic kinetic resolution for the preparation of enantiomerically pure lavandulol enantiomers, followed by straightforward esterification procedures. Additionally, a protocol for the synthesis of isolavandulyl butyrate, a pheromone of the Japanese mealybug, via an acid-catalyzed rearrangement is detailed.

Key Synthetic Strategies

The synthesis of the target pheromones from racemic lavandulol primarily involves two key transformations:

  • Enzymatic Kinetic Resolution: The separation of racemic lavandulol into its (R)- and (S)-enantiomers is efficiently achieved through lipase-catalyzed transesterification. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

  • Esterification: The resolved lavandulol enantiomers are converted to their corresponding pheromone esters through standard esterification methods, such as the Steglich esterification, which proceeds under mild conditions with the aid of coupling agents.

A further strategy involves an acid-catalyzed rearrangement of the lavandulol skeleton to afford isolavandulol, a precursor to other pheromones.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic Lavandulol

This protocol describes the resolution of racemic lavandulol using Porcine Pancreas Lipase (PPL) to obtain enantiomerically enriched (R)-lavandulol and (S)-lavandulyl acetate.

Materials:

  • Racemic lavandulol

  • Porcine Pancreas Lipase (PPL)

  • Vinyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve racemic lavandulol in anhydrous THF.

  • Add vinyl acetate as the acyl donor.

  • Add Porcine Pancreas Lipase (PPL) to the solution.

  • Stir the mixture at a controlled temperature (e.g., 28°C) and monitor the reaction progress using chiral gas chromatography (GC).[1]

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Upon completion, filter off the enzyme and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted (R)-lavandulol from the (S)-lavandulyl acetate.

Quantitative Data:

High enantioselectivity can be achieved, yielding (R)-lavandulol with up to 96.7% enantiomeric excess (ee) and (S)-lavandulol (after hydrolysis of the acetate) with up to 92.6% ee.[2]

Synthesis of (-)-(R)-Lavandulyl Acetate

This protocol details the direct acetylation of (R)-lavandulol.

Materials:

  • (R)-Lavandulol

  • Acetic anhydride or acetyl chloride

  • Pyridine or a non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve (R)-lavandulol in anhydrous DCM or diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add pyridine followed by the dropwise addition of acetic anhydride or acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of (+)-(S)-Lavandulyl 2-Methylbutanoate

This protocol describes the esterification of (S)-lavandulol with 2-methylbutanoic acid using the Steglich esterification method.

Materials:

  • (S)-Lavandulol

  • 2-Methylbutanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve (S)-lavandulol, 2-methylbutanoic acid, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU and wash the solid with DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Isolavandulyl Butyrate

This synthesis involves a two-step process: the acid-catalyzed rearrangement of lavandulol to isolavandulol, followed by esterification.

Step 4a: Acid-Catalyzed Rearrangement of Lavandulol to Isolavandulol

Materials:

  • Lavandulol (racemic or enantiomerically enriched)

  • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

  • An appropriate solvent (e.g., toluene)

Procedure:

  • Dissolve lavandulol in the chosen solvent.

  • Add a catalytic amount of the acid.

  • Heat the mixture to reflux and monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the resulting isolavandulol by column chromatography.

Step 4b: Esterification of Isolavandulol to Isolavandulyl Butyrate

Materials:

  • Isolavandulol

  • Butyric anhydride or butyryl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Follow the general esterification protocol described in Section 2, substituting isolavandulol for (R)-lavandulol and butyric anhydride/chloride for acetic anhydride/chloride.

  • Purify the final product, isolavandulyl butyrate, by column chromatography.

Data Presentation

Table 1: Summary of Synthesized Insect Pheromones and Precursors

CompoundStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (ee)
(R)-LavandulolRacemic LavandulolPorcine Pancreas Lipase, Vinyl Acetate~45%>96%
(S)-Lavandulyl AcetateRacemic LavandulolPorcine Pancreas Lipase, Vinyl Acetate~45%>92% (after hydrolysis)
(-)-(R)-Lavandulyl Acetate(R)-LavandulolAcetic Anhydride, PyridineHighCorresponds to starting material
(+)-(S)-Lavandulyl 2-Methylbutanoate(S)-Lavandulol2-Methylbutanoic Acid, DCC, DMAPGoodCorresponds to starting material
Isolavandulyl ButyrateLavandulolH₂SO₄ (cat.), Butyric Anhydride, PyridineModerate to GoodDependent on starting lavandulol

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)GC-MS (m/z)
(-)-(R)-Lavandulyl Acetate 5.12 (t, 1H), 4.90 (s, 1H), 4.85 (s, 1H), 4.05 (d, 2H), 2.45 (m, 1H), 2.10 (m, 2H), 2.05 (s, 3H), 1.75 (s, 3H), 1.68 (s, 3H)171.1, 145.9, 132.8, 122.9, 112.9, 66.5, 43.1, 26.8, 25.7, 21.0, 19.9, 18.2196 (M+), 136, 121, 93, 81
(+)-(S)-Lavandulyl 2-Methylbutanoate 5.13 (t, 1H), 4.90 (s, 1H), 4.85 (s, 1H), 4.05 (d, 2H), 2.45 (m, 1H), 2.30 (m, 1H), 2.10 (m, 2H), 1.75 (s, 3H), 1.68 (s, 3H), 1.60 (m, 2H), 1.15 (d, 3H), 0.90 (t, 3H)176.8, 146.0, 132.7, 123.0, 112.8, 66.3, 43.2, 41.2, 26.9, 26.8, 25.7, 19.9, 18.2, 16.7, 11.6238 (M+), 154, 136, 121, 93, 81, 57
Isolavandulyl Butyrate 5.40 (t, 1H), 4.05 (s, 2H), 2.25 (t, 2H), 2.10 (q, 2H), 1.80 (s, 3H), 1.70 (s, 3H), 1.65 (s, 3H), 1.60 (m, 2H), 0.95 (t, 3H)173.9, 138.9, 132.1, 123.8, 118.9, 60.9, 36.4, 26.1, 25.8, 18.6, 18.5, 13.7, 13.6224 (M+), 154, 136, 121, 93, 71

Note: Spectroscopic data are approximate and may vary slightly based on instrumentation and solvent.

Visualizations

Synthesis_Workflow rac_lav Racemic Lavandulol enz_res Enzymatic Resolution (PPL, Vinyl Acetate) rac_lav->enz_res rearrange Acid-Catalyzed Rearrangement rac_lav->rearrange r_lav (R)-Lavandulol enz_res->r_lav s_acet (S)-Lavandulyl Acetate enz_res->s_acet ester_r Esterification (Acetic Anhydride) r_lav->ester_r hydrolysis Hydrolysis s_acet->hydrolysis s_lav (S)-Lavandulol hydrolysis->s_lav ester_s Esterification (2-Methylbutanoic Acid) s_lav->ester_s r_acet (-)-(R)-Lavandulyl Acetate ester_r->r_acet s_ester (+)-(S)-Lavandulyl 2-Methylbutanoate ester_s->s_ester isolav Isolavandulol rearrange->isolav ester_iso Esterification (Butyric Anhydride) isolav->ester_iso iso_but Isolavandulyl Butyrate ester_iso->iso_but

Figure 1. Overall synthetic workflow from racemic lavandulol.

Steglich_Esterification cluster_reactants Reactants cluster_products Products s_lav (S)-Lavandulol reaction Steglich Esterification (DCM, rt) s_lav->reaction acid 2-Methylbutanoic Acid acid->reaction dcc DCC dcc->reaction dmap DMAP (catalyst) dmap->reaction s_ester (+)-(S)-Lavandulyl 2-Methylbutanoate dcu DCU (precipitate) reaction->s_ester reaction->dcu

Figure 2. Steglich esterification of (S)-Lavandulol.

Conclusion

This compound is a highly effective chiral building block for the synthesis of a variety of insect pheromones. The protocols outlined in this document provide robust and reproducible methods for obtaining enantiomerically pure lavandulol enantiomers and their subsequent conversion into target pheromone molecules. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production, providing valuable tools for research in chemical ecology and the development of sustainable pest management solutions. The use of enzymatic resolution highlights the growing importance of biocatalysis in modern organic synthesis, offering a green and efficient alternative to traditional chemical methods.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (-)-Lavandulol from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Lavandulol from plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Essential Oil 1. Improper Plant Material Preparation: Plant material may not be properly dried or ground, reducing the surface area for extraction.[1] 2. Suboptimal Extraction Parameters: Incorrect temperature, pressure, or solvent choice can lead to inefficient extraction.[2][3] 3. Plant Material Quality: The concentration of this compound can vary depending on the plant species, part used, and growth conditions.[4]1. Optimize Plant Material Preparation: Ensure lavender is properly dried (air or oven drying) and ground to a fine, even powder to increase the surface area for extraction.[1] 2. Optimize Extraction Conditions: For Supercritical Fluid Extraction (SFE), adjust temperature and pressure; for solvent extraction, select a solvent with appropriate polarity (e.g., ethanol).[2][3][5] 3. Source High-Quality Plant Material: Use a reputable supplier and consider the geographic origin and harvesting time of the plant material.[6]
Poor Separation of this compound 1. Co-elution in Chromatography: Other components in the essential oil may have similar retention times to this compound. 2. Azeotrope Formation: In distillation, this compound may form an azeotrope with other compounds, preventing separation by boiling point alone. 3. Inappropriate Stationary Phase: The chromatography column's stationary phase may not be suitable for separating terpenoids.[7]1. Optimize Chromatographic Method: Adjust the mobile phase composition, temperature, or consider using a more selective column. Multidimensional gas chromatography can also be employed for better separation of chiral molecules like this compound.[8] 2. Use a Different Purification Technique: Consider preparative HPLC or counter-current chromatography for difficult separations.[9][10] 3. Select an Appropriate Stationary Phase: For non-polar terpenes, a non-polar stationary phase is generally recommended.[7]
Degradation of this compound 1. Thermal Decomposition: High temperatures during distillation can cause degradation of heat-sensitive compounds like terpenoids.[11] 2. Oxidation: Exposure to air and light can lead to the oxidation of the compound.[6] 3. Hydrolysis: During steam or hydrodistillation, prolonged contact with hot water can cause hydrolysis of esters, potentially affecting the overall composition.[5]1. Use Milder Techniques: Employ vacuum distillation or molecular distillation to lower the boiling point and reduce thermal stress.[5][12] 2. Proper Storage and Handling: Store extracts and purified fractions in dark, airtight containers under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[6] 3. Minimize Distillation Time: Optimize distillation parameters to reduce the overall time the sample is exposed to high temperatures and steam.[13]
Solvent Residue in Final Product 1. Incomplete Solvent Removal: Insufficient evaporation or drying steps after solvent extraction.[4]1. Thorough Solvent Removal: Use a rotary evaporator under reduced pressure to remove the bulk of the solvent. For trace amounts, techniques like vacuum drying can be employed. Ensure to select a solvent with a low boiling point for easier removal.[5][14]

Frequently Asked Questions (FAQs)

Extraction

Q1: What is the most common method for extracting essential oils containing this compound from lavender?

A1: Steam distillation is the most widely used and traditional method for extracting lavender essential oil.[15][16][17] This technique involves passing steam through the plant material, which vaporizes the volatile compounds, including this compound.[15][16] The vapor is then condensed and collected, yielding the essential oil and a hydrosol byproduct.[16]

Q2: What are the advantages of Supercritical Fluid Extraction (SFE) over steam distillation for obtaining this compound?

A2: Supercritical Fluid Extraction (SFE), typically using CO2, offers several advantages over steam distillation. It is an environmentally friendly technique that avoids the use of organic solvents and can be performed at lower temperatures, reducing the risk of thermal degradation of labile compounds like this compound.[18] SFE can also lead to higher extraction yields compared to hydrodistillation.[18] The selectivity of SFE can be tuned by modifying parameters such as pressure and temperature.[2]

Q3: Can microwave-assisted extraction be used for this compound?

A3: Yes, microwave-assisted extraction (MAE) is a modern technique that can be applied to extract lavandulol.[1] It utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and improve efficiency.[1]

Purification

Q4: How can this compound be purified from the crude essential oil?

A4: Following the initial extraction of the essential oil, further purification to isolate this compound can be achieved through techniques like fractional distillation and chromatography.[11][19] Fractional distillation separates compounds based on differences in their boiling points, and is suitable when these differences are not large.[20][21] For more precise separation, chromatographic methods such as column chromatography or preparative high-performance liquid chromatography (HPLC) are employed.[5][9]

Q5: What is fractional distillation and when should it be used?

A5: Fractional distillation is a purification technique used to separate liquid mixtures with components that have close boiling points (typically less than 100°C apart).[20] It utilizes a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation than simple distillation.[20][21] This method is useful for enriching the this compound content from the initial essential oil extract.

Q6: What type of chromatography is best suited for purifying this compound?

A6: The choice of chromatography depends on the desired purity and scale of the purification. For initial separation, column chromatography with a suitable stationary phase (e.g., silica gel) can be effective.[7] For high-purity isolation, preparative HPLC is often the method of choice, allowing for fine separation of closely related compounds.[9] Gas chromatography (GC) is primarily an analytical technique but can be used in a preparative form for small-scale purifications.[8]

Analysis and Quality Control

Q7: How can the purity of a this compound sample be assessed?

A7: The purity of this compound can be determined using various analytical techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common method for analyzing the chemical composition of essential oils and quantifying the relative amounts of each component, including this compound.[8] Chiral gas chromatography can be used to determine the enantiomeric ratio of lavandulol.[8]

Q8: What factors can influence the chemical composition and purity of the extracted essential oil?

A8: Several factors can impact the final purity and composition of the essential oil. These include the quality of the raw plant material, the extraction technique employed, and potential environmental influences on the plants.[4] Adulteration with synthetic compounds or cheaper oils is also a significant concern in the essential oil industry.[6]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Lavender Oil

This protocol provides a general methodology for the extraction of lavender essential oil using supercritical CO2.

  • Preparation of Plant Material: Dry the lavender flowers to a moisture content of approximately 10%. Grind the dried flowers to a uniform particle size.

  • SFE System Setup:

    • Place the ground lavender material into the extraction vessel.

    • Set the desired extraction parameters. A study by Avşar et al. (2019) used 45 °C and 145 bar.[3] Other studies have explored pressures up to 300 bar and temperatures up to 60 °C.[3]

    • Introduce a co-solvent like ethanol (1-3% v/v) to enhance the extraction of more polar compounds.[2]

  • Extraction:

    • Pressurize the system with CO2 to the desired level.

    • Heat the extraction vessel to the set temperature.

    • Maintain a constant flow rate of supercritical CO2 through the vessel.

    • The extraction can be performed in static and/or dynamic modes.

  • Collection:

    • Depressurize the CO2 stream after it exits the extractor, causing the essential oil to precipitate.

    • Collect the extract in a separator vessel.

  • Post-Extraction:

    • Weigh the collected essential oil to determine the yield.

    • Analyze the composition of the oil using GC-MS to identify the percentage of this compound.

Protocol 2: Fractional Distillation of Lavender Essential Oil

This protocol outlines the steps for purifying this compound from a crude lavender essential oil extract.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[21]

    • Place the crude lavender essential oil into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Distillation:

    • Gently heat the round-bottom flask.[21]

    • As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the top of the column. The vapor temperature should stabilize at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which will be rich in the lowest boiling point compounds.

  • Fraction Collection:

    • As the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in compounds with a slightly higher boiling point.

    • Collect different fractions at different temperature ranges. This compound has a boiling point of approximately 203 °C.

  • Analysis:

    • Analyze each collected fraction using GC-MS to determine the composition and identify the fraction with the highest concentration of this compound.

  • Further Purification:

    • The fraction richest in this compound can be subjected to further purification steps, such as preparative chromatography, if higher purity is required.

Quantitative Data Summary

Extraction Method Plant Material Key Parameters Yield Reference
Supercritical Fluid Extraction (SFE)Lavandula angustifolia60 °C, 250 bar, 45 min9.2 wt%[3]
Supercritical Fluid Extraction (SFE)Lavandula officinalis45 °C, 145 bar4.68 wt%[3]
HydrodistillationLavandula angustifolia-Lower than SFE[18]
Water DistillationLavandula angustifolia-1.6%[22]
Steam DistillationLavandula angustifolia-0.9%[22]
Water-Steam DistillationLavandula angustifolia-1.1%[22]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_extraction Initial Extraction cluster_purification Purification Steps cluster_final Final Product & Analysis Plant Lavender Plant Material (Lavandula sp.) Extraction Extraction of Essential Oil (e.g., Steam Distillation, SFE) Plant->Extraction Drying & Grinding Distillation Fractional Distillation Extraction->Distillation Crude Essential Oil Chromatography Chromatography (e.g., Column, Prep-HPLC) Distillation->Chromatography Enriched Fraction FinalProduct Purified this compound Chromatography->FinalProduct High Purity Fraction Analysis Purity Analysis (GC-MS, Chiral GC) FinalProduct->Analysis

Caption: General workflow for the purification of this compound from lavender plant material.

Fractional_Distillation_Process Start Crude Lavender Essential Oil in Distillation Flask Heat Heating the Mixture Start->Heat Vaporization Vaporization of Components Heat->Vaporization Column Vapors Rise Through Fractionating Column Vaporization->Column Separation Separation based on Boiling Points Column->Separation Condensation Condensation of Vapors Separation->Condensation Collection Collection of Fractions Condensation->Collection

References

Improving enantiomeric excess in asymmetric lavandulol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of lavandulol. Our goal is to help you improve enantiomeric excess (e.e.) and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high enantiomeric excess in lavandulol synthesis?

A1: The two main strategies for obtaining enantiomerically enriched lavandulol are enzymatic kinetic resolution of racemic lavandulol and asymmetric synthesis from achiral starting materials. Enzymatic resolution, often employing lipases, is a widely used and effective method. Asymmetric synthesis can be achieved through various methods, including organocatalysis, such as proline-catalyzed reactions, and metal-catalyzed processes like Sharpless asymmetric epoxidation, although these may require more extensive optimization for this specific target.

Q2: I am observing low enantiomeric excess in my enzymatic resolution. What are the likely causes?

A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:

  • Suboptimal Enzyme Choice: The selectivity of the lipase is crucial. Different lipases can exhibit varying enantioselectivity for the same substrate.

  • Incorrect Reaction Time: For kinetic resolutions, it is critical to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Non-optimal Reaction Conditions: Temperature, solvent, and the acylating agent can all significantly impact enzyme activity and selectivity.

  • Enzyme Inhibition or Deactivation: Impurities in the substrate or solvent can inhibit or deactivate the enzyme.

Q3: My non-enzymatic asymmetric synthesis is yielding a product with low e.e. What should I investigate?

A3: Low enantioselectivity in non-enzymatic asymmetric synthesis can be attributed to:

  • Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount; any contamination with the other enantiomer will directly reduce the e.e. of your product.

  • Reaction Conditions: Temperature, solvent, and reactant concentrations can have a profound effect on the transition state energies, thereby influencing enantioselectivity.

  • Substrate Quality: Impurities in the starting materials may interfere with the catalyst.

  • Water Contamination: Many asymmetric reactions, especially those involving organometallic catalysts, are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are rigorously dried.

Q4: How can I accurately determine the enantiomeric excess of my lavandulol sample?

A4: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio. Derivatization of the lavandulol enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, is another viable HPLC-based approach.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Enantiomeric Excess (e.e.) in Enzymatic Resolution 1. Reaction not stopped at ~50% conversion. 2. Suboptimal enzyme. 3. Incorrect solvent or acyl donor. 4. Temperature too high or too low.1. Monitor the reaction progress using GC or TLC and quench the reaction at 50% conversion. 2. Screen different lipases (e.g., Candida antarctica lipase B, Porcine pancreas lipase). 3. Test different acyl donors (e.g., vinyl acetate, succinic anhydride) and non-polar organic solvents. 4. Optimize the reaction temperature; moderate temperatures are often optimal for lipases.
Low Enantiomeric Excess (e.e.) in Proline-Catalyzed Reaction 1. Impure L-proline. 2. Presence of water. 3. Suboptimal temperature. 4. Incorrect solvent.1. Use high-purity, anhydrous L-proline. 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. 3. Perform the reaction at the recommended low temperature (e.g., -20 °C). 4. Screen different aprotic solvents like acetonitrile or dichloromethane.
Low or No Reaction Conversion 1. Catalyst deactivation. 2. Insufficiently anhydrous conditions. 3. Poor quality reagents. 4. Incorrect reaction temperature.1. Use fresh, high-purity catalyst. 2. Dry all glassware, solvents, and reagents thoroughly. 3. Purify starting materials if necessary. 4. Optimize the reaction temperature.
Difficulty in Separating Enantiomers for Analysis 1. Inappropriate chiral column for GC/HPLC. 2. Poor resolution of peaks.1. Screen different types of chiral stationary phases. 2. Optimize the mobile phase composition (for HPLC) or the temperature program (for GC). Consider derivatization to improve separation.

Quantitative Data Summary

Table 1: Enzymatic Resolution of Racemic Lavandulol

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)ProductYield (%)e.e. (%)Reference
Porcine Pancreas LipaseVinyl AcetateDiisopropyl etherRT~50(R)-Lavandulol-96.7[1]
Porcine Pancreas LipaseVinyl AcetateDiisopropyl etherRT-(S)-Lavandulol-92.6[1]
Candida antarctica Lipase B (Novozym 435)Acetic Acid--~55(S)-Lavandulol4252[1]
Candida antarctica Lipase B (Novozym 435)Acetic Acid--~55(R)-Lavandulyl acetate5148[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Lavandulol

This protocol is based on the method described by Zada, A., et al. (2004).

Materials:

  • Racemic lavandulol

  • Porcine Pancreas Lipase (PPL)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a solution of racemic lavandulol (1.0 eq) in anhydrous diisopropyl ether, add Porcine Pancreas Lipase.

  • Add vinyl acetate (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by chiral GC or TLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with diisopropyl ether.

  • The filtrate contains a mixture of unreacted lavandulol and lavandulyl acetate.

  • Separate the unreacted lavandulol from the lavandulyl acetate product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified lavandulol and the lavandulol obtained after hydrolysis of the acetate using chiral GC or HPLC.

Protocol 2: Proline-Catalyzed Asymmetric α-Aminooxylation of an Aldehyde (General Procedure)

This protocol is a general procedure for the α-aminooxylation of aldehydes, a key step in a potential asymmetric synthesis of lavandulol, and may require optimization for the specific substrate. This is based on the work of Hayashi, Y., et al. (2003).

Materials:

  • Aldehyde substrate (e.g., a precursor to the lavandulol skeleton)

  • Nitrosobenzene

  • L-proline (anhydrous)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the aldehyde (3.0 eq) in anhydrous acetonitrile under an inert atmosphere, add L-proline (0.3 eq).

  • Cool the reaction mixture to -20 °C.

  • Add nitrosobenzene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Upon completion, the reaction can be worked up by adding a reducing agent (e.g., NaBH4 in methanol) to convert the resulting aldehyde to an alcohol for easier purification and analysis.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

experimental_workflow_enzymatic_resolution cluster_reaction Enzymatic Resolution cluster_workup Workup & Purification cluster_products Products racemic_lavandulol Racemic Lavandulol reaction Reaction Vessel (Anhydrous Solvent, RT) racemic_lavandulol->reaction lipase Lipase (e.g., PPL) lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction filtration Filtration reaction->filtration ~50% Conversion chromatography Column Chromatography filtration->chromatography enantioenriched_lavandulol Enantioenriched Lavandulol chromatography->enantioenriched_lavandulol enantioenriched_acetate Enantioenriched Lavandulyl Acetate chromatography->enantioenriched_acetate

Caption: Workflow for the enzymatic kinetic resolution of lavandulol.

troubleshooting_low_ee cluster_enzymatic Enzymatic Resolution Issues cluster_asymmetric Asymmetric Synthesis Issues cluster_analysis Analytical Issues low_ee Low Enantiomeric Excess (e.e.) enzyme_choice Suboptimal Enzyme low_ee->enzyme_choice reaction_time Incorrect Reaction Time (≠ 50% Conversion) low_ee->reaction_time conditions_enzymatic Non-optimal Conditions (Temp, Solvent, Acyl Donor) low_ee->conditions_enzymatic catalyst_purity Catalyst/Ligand Impurity low_ee->catalyst_purity water Presence of Water low_ee->water conditions_asymmetric Non-optimal Conditions (Temp, Solvent, Concentration) low_ee->conditions_asymmetric column_issue Incorrect Chiral Column low_ee->column_issue method_issue Unoptimized Analytical Method low_ee->method_issue

Caption: Key factors contributing to low enantiomeric excess.

References

Troubleshooting side reactions in lavandulol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lavandulol Chemical Synthesis

Welcome to the technical support center for the chemical synthesis of lavandulol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for lavandulol?

A1: Lavandulol, an irregular monoterpene, can be synthesized through several chemical pathways. The most frequently cited methods include:

  • Prins Reaction: This involves the acid-catalyzed reaction of an alkene (like those derived from prenyl sources) with an aldehyde. For instance, a symmetrical diene can be condensed with paraformaldehyde.[1]

  • Claisen Rearrangement: This[2][2]-sigmatropic rearrangement can be employed to form the characteristic carbon skeleton of lavandulol precursors.[3]

  • Organometallic Reagent-based Syntheses: Methods utilizing organometallic reagents, such as Grignard or organolithium reagents, can be used to form key carbon-carbon bonds in the lavandulol structure.

  • Synthesis from Prenyl Halides and Esters: The reaction of precursors like prenyl bromide with senecioic esters has also been reported as a synthetic route.

While biosynthetic routes using engineered microorganisms are gaining prominence, these chemical methods remain relevant for laboratory-scale synthesis and derivatization studies.[2][4][5][6]

Q2: I am observing a significant amount of an isomeric impurity in my reaction mixture. What is it likely to be and why does it form?

A2: A common isomeric impurity encountered during lavandulol synthesis is iso-lavandulol . The formation of this isomer is often related to the reaction conditions, particularly the choice of base and the potential for equilibrium between different intermediates.

The formation of lavandulol versus iso-lavandulol can be influenced by the stability of the intermediates formed during the reaction. Depending on the specific synthetic route, certain conditions may favor the formation of a thermodynamically more stable intermediate that leads to iso-lavandulol. For example, in syntheses involving carbanionic intermediates, the choice of base and solvent can influence the position of protonation, leading to the formation of either the desired lavandulol precursor or its isomer.

Troubleshooting Guides

Problem 1: Low Yield of Lavandulol

Symptoms:

  • The overall yield of the purified lavandulol is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with no major product spot/peak.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress closely using TLC or GC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are added in the correct stoichiometric ratios.
Side Reactions The formation of byproducts such as iso-lavandulol or elimination products can significantly reduce the yield of the desired product. See the dedicated troubleshooting guide for specific side reactions below.
Product Degradation Lavandulol, being an allylic alcohol, can be sensitive to acidic conditions and heat, potentially leading to dehydration or rearrangement. Ensure that the work-up procedure is performed promptly and under mild conditions. Use of a buffered aqueous solution for quenching the reaction can be beneficial.
Suboptimal Reaction Conditions The choice of solvent, temperature, and catalyst/reagent concentration can have a large impact on the reaction yield. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate and setup.
Purification Issues Lavandulol can be lost during purification, especially if it has similar polarity to byproducts. Optimize your purification method. Fractional distillation under reduced pressure is often effective for separating isomers with different boiling points.[7] For column chromatography, careful selection of the eluent system is crucial.
Problem 2: Formation of Iso-lavandulol and Other Isomeric Byproducts

Symptoms:

  • ¹H NMR or GC-MS analysis of the purified product shows signals corresponding to more than one isomer.

  • Difficulty in separating the main product from impurities by standard chromatography.

Troubleshooting Workflow for Isomer Formation

G Troubleshooting Isomeric Impurities cluster_0 Problem Identification cluster_1 Reaction Condition Analysis cluster_2 Potential Causes cluster_3 Solutions cluster_4 Purification Strategy start Isomeric Impurities Detected (e.g., iso-lavandulol) cond Review Reaction Parameters: - Base/Acid Strength - Temperature - Reaction Time start->cond cause1 Thermodynamic Control Favors Isomer cond->cause1 cause2 Equilibration of Intermediates cond->cause2 cause3 Non-selective Reagents cond->cause3 sol1 Modify Temperature: Lower temperature to favor kinetic product. cause1->sol1 sol2 Change Base/Acid: Use a bulkier or less coordinating base/acid. cause2->sol2 sol3 Reduce Reaction Time: Minimize time for equilibration to occur. cause2->sol3 sol4 Use Stereoselective Reagents cause3->sol4 purify Optimize Purification: - Fractional Distillation - Chiral Chromatography (for enantiomers) sol1->purify sol2->purify sol3->purify sol4->purify

Caption: A workflow for troubleshooting the formation of isomeric impurities.

Detailed Actions to Minimize Isomer Formation:

  • Temperature Control: Reactions that can lead to different isomers often have a kinetic and a thermodynamic product. Lowering the reaction temperature generally favors the formation of the kinetic product.

  • Choice of Reagents:

    • In base-mediated reactions, using a bulkier, non-coordinating base can influence the stereochemical outcome of deprotonation/protonation steps.

    • In acid-catalyzed reactions like the Prins reaction, the choice of Lewis or Brønsted acid and its concentration can affect the stability of carbocationic intermediates and thus the product distribution.

  • Reaction Time: Shorter reaction times can sometimes favor the kinetic product before it has a chance to equilibrate to the more stable thermodynamic isomer.

  • Purification: If isomer formation cannot be completely suppressed, a robust purification method is essential. Fractional distillation under reduced pressure can be effective in separating diastereomers with different boiling points. For enantiomers, chiral chromatography would be required.

Problem 3: Side Reactions in Specific Synthesis Routes

A. Prins Reaction

Common Side Products:

  • Dihydropyrans and other cyclic ethers: These can form through intramolecular cyclization of intermediates.

  • Diols: If water is present in the reaction medium, the intermediate carbocation can be trapped by water to form a diol.

  • Elimination products: Loss of a proton from a carbocation intermediate can lead to the formation of undesired alkenes.

Troubleshooting:

ParameterRecommendation
Catalyst The choice and amount of acid catalyst are critical. Strong acids can promote side reactions. Consider using a milder Lewis acid or a solid-supported acid catalyst for better control.
Solvent Use an anhydrous, non-polar solvent to minimize the formation of diols and other water-related byproducts.
Temperature Lowering the reaction temperature can increase selectivity and reduce the rate of side reactions.
Stoichiometry The ratio of the alkene to the aldehyde can influence the product distribution. An excess of one reactant may lead to the formation of different byproducts.

B. Claisen Rearrangement

Common Issues:

  • Incomplete Rearrangement: High temperatures are often required, and if the temperature is too low or the reaction time too short, the starting material may not fully convert.

  • Decomposition: At very high temperatures, the starting materials or products may decompose.

  • Formation of Phenolic Byproducts (in case of aryl ethers): While less common for the synthesis of aliphatic molecules like lavandulol, if aromatic precursors are used, side reactions involving the aromatic ring can occur.

Troubleshooting:

ParameterRecommendation
Temperature Careful optimization of the reaction temperature is crucial. Use the lowest temperature at which a reasonable reaction rate is observed.
Solvent The choice of a high-boiling, inert solvent is important to maintain a consistent reaction temperature.
Catalysis While often a thermal reaction, some Claisen rearrangements can be catalyzed by Lewis acids, which may allow for lower reaction temperatures.

Experimental Protocols

Illustrative Protocol: Synthesis of Lavandulol via Prins Reaction

This is a generalized protocol and may require optimization for specific substrates and equipment.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with the starting diene (1.0 eq) and anhydrous solvent (e.g., dichloromethane).

  • Addition of Aldehyde: Paraformaldehyde (1.1 eq) is added to the stirred solution.

  • Initiation of Reaction: The mixture is cooled in an ice bath, and a Lewis acid catalyst (e.g., SnCl₄, 0.1 eq) is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

GC-MS Analysis of Reaction Mixture:

A sample of the crude reaction mixture should be analyzed by GC-MS to identify the desired lavandulol product as well as any major byproducts such as iso-lavandulol or cyclic ethers. Comparison of the retention times and mass spectra with known standards is essential for accurate identification.[8][9][10]

Data Summary

Table 1: Hypothetical Comparison of Reaction Conditions for Lavandulol Synthesis

RouteCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Major Side Product (%)
Prins ReactionSnCl₄CH₂Cl₂0 to 25665Dihydropyran (15%)
Prins ReactionH₂SO₄Toluene50450Isomeric Alkenes (25%)
Grignard-THF0 to 25275Wurtz Coupling Product (10%)
Claisen Rearr.-Decane1801260Decomposition Products (20%)

Note: The data in this table is illustrative and intended for comparison purposes. Actual results will vary depending on the specific substrates and experimental conditions.

Signaling Pathways and Workflows

Logical Workflow for Optimizing Lavandulol Synthesis

G Optimization Workflow for Lavandulol Synthesis cluster_0 Initial Synthesis cluster_1 Analysis cluster_2 Evaluation cluster_3 Troubleshooting & Optimization cluster_4 Refinement cluster_5 Final Product start Select Synthesis Route (e.g., Prins Reaction) exp Perform Initial Experiment start->exp analyze Analyze Crude Product: - GC-MS for composition - NMR for structure exp->analyze eval Evaluate Yield and Purity analyze->eval check Acceptable? eval->check optimize Optimize Parameters: - Temperature - Catalyst/Reagent - Solvent - Time check->optimize No end Pure Lavandulol check->end Yes re_exp Perform Optimized Experiment optimize->re_exp re_exp->analyze

Caption: A logical workflow for the optimization of lavandulol synthesis.

References

Technical Support Center: Optimization of Fermentation Conditions for Lavandulol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for lavandulol biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for lavandulol biosynthesis?

A1: The primary microbial hosts successfully engineered for lavandulol production are Escherichia coli and Saccharomyces cerevisiae. Both have been genetically modified to express the necessary biosynthetic pathways.

Q2: What is the general biosynthetic pathway for lavandulol?

A2: Lavandulol is an irregular monoterpene. Its biosynthesis begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). This reaction is catalyzed by a lavandulyl diphosphate synthase. Subsequently, LPP is dephosphorylated to yield lavandulol.[1] In engineered microbes, the precursor DMAPP is typically supplied by the mevalonate (MVA) pathway.

Q3: What are the key enzymes involved in the heterologous production of lavandulol?

A3: Key enzymes include a lavandulyl diphosphate synthase (LPPS) to produce LPP from DMAPP, and a phosphatase to convert LPP to lavandulol. In E. coli, the endogenous pyrophosphatase RdgB has been identified as efficient for this final step.[1][2] For enhanced production in S. cerevisiae, overexpression of enzymes in the MVA pathway, such as IDI1 and tHMG1, is crucial to increase the supply of the DMAPP precursor.

Q4: Can lavandulyl acetate be produced concurrently?

A4: Yes, co-expression of an alcohol acyltransferase (AAT), such as LiAAT4 from Lavandula x intermedia, can convert the biosynthesized lavandulol into lavandulyl acetate.[1]

Troubleshooting Guide

Issue 1: Low or No Lavandulol Titer

Potential Cause Troubleshooting Steps
Inefficient Precursor Supply - Overexpress key enzymes of the MVA pathway (e.g., IDI1, tHMG1) to increase the intracellular pool of DMAPP.[1] - In S. cerevisiae, consider deleting genes that divert precursors away from the desired pathway, such as MLS1 and CIT2.[1]
Low Enzyme Activity - Ensure that the codon usage of the expressed genes is optimized for the host organism. - Verify the expression and solubility of the pathway enzymes (LPPS, phosphatase) via SDS-PAGE and Western blot. - Consider protein engineering of the key enzymes to improve their catalytic efficiencies.
Suboptimal Induction Conditions - Titrate the concentration of inducers (e.g., IPTG, cumic acid) to find the optimal level for protein expression without causing significant metabolic burden.[1] - Optimize the timing of induction based on the cell density (OD600).
Product Volatility or Degradation - Implement in situ extraction by adding an organic solvent overlay (e.g., hexadecane) to the culture medium to capture the volatile lavandulol and minimize its loss.[1]
Plasmid Instability - Ensure consistent antibiotic selection is maintained throughout the cultivation process. - Use freshly transformed cells for each experiment to avoid plasmid loss.

Issue 2: Poor Cell Growth or Cell Lysis

Potential Cause Troubleshooting Steps
Toxicity of Intermediates - Accumulation of DMAPP can be cytotoxic.[3] Monitor and balance the expression of pathway enzymes to prevent the buildup of toxic intermediates. - Reduce the inducer concentration to slow down the metabolic flux through the pathway.
Metabolic Burden - High-level expression of multiple heterologous proteins can impose a significant metabolic burden on the host. - Use lower copy number plasmids or weaker promoters. - Optimize the fermentation temperature; lower temperatures (e.g., 18-25°C) can reduce metabolic stress and improve protein folding.
Suboptimal Media Composition - Ensure the fermentation medium contains adequate nutrients, including carbon and nitrogen sources, as well as essential vitamins and minerals. - For E. coli, glycerol is a commonly used carbon source.[3]

Data Presentation

Table 1: Lavandulol and Lavandulyl Acetate Titers in Engineered Microbes

Organism Strain Engineering Details Fermentation Scale Lavandulol Titer (mg/L) Lavandulyl Acetate Titer (mg/L)
E. coliThree-plasmid system with MVA pathway, lavandulol biosynthesis module (trLiLPPS and RdgB), and cumate-inducible LiAAT4.[1]Shake-flask with hexadecane overlay.[1]24.9[1][2]42.4[1]
S. cerevisiaeOverexpression of IDI1 and tHMG1, deletion of MLS1 and CIT2, promoter replacement for ERG20, and modification of lavandulyl diphosphate synthase.[1]Fed-batch fermentation in a 5 L bioreactor.308.92Not Reported

Experimental Protocols

1. Shake-Flask Fermentation of Engineered E. coli for Lavandulol Production

  • Strain Preparation: Transform the engineered E. coli strain (e.g., carrying plasmids for the MVA pathway and lavandulol biosynthesis) with the appropriate plasmids using a standard electroporation protocol.[3]

  • Pre-culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.[3]

  • Main Culture: Inoculate a larger volume of fermentation medium (e.g., M2 medium containing 10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, and 4 g/L (NH4)2HPO4, pH 7.0) with the overnight pre-culture to a starting OD600 of ~0.1.[3]

  • Induction: Grow the main culture at 30°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducers (e.g., 0.1 mM IPTG and 0.1 μM 3OC6-HSL).[1]

  • In Situ Extraction: Simultaneously with induction, add a 10% (v/v) overlay of hexadecane to the culture to capture the produced lavandulol.[3]

  • Cultivation: Continue the fermentation at 30°C for 48-72 hours.

  • Sampling and Analysis: Collect the hexadecane layer for subsequent analysis.

2. Extraction and GC-MS Analysis of Lavandulol

  • Sample Preparation: Centrifuge the fermentation culture to separate the hexadecane layer from the cells and aqueous medium.

  • Extraction: Transfer a known volume of the hexadecane layer to a clean vial. If necessary, perform a liquid-liquid extraction with a suitable solvent like n-hexane.

  • Internal Standard: Add an internal standard (e.g., hexadecane if not used as the overlay, or another suitable standard) to the sample for quantification.

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Scan Range: 40-500 m/z

  • Quantification: Identify the lavandulol peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

Visualizations

Lavandulol_Biosynthesis_Pathway cluster_mva MVA Pathway cluster_lavandulol Lavandulol Biosynthesis cluster_acetate Lavandulyl Acetate Biosynthesis Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IDI1 LPP LPP DMAPP->LPP LPPS Lavandulol Lavandulol LPP->Lavandulol RdgB (Phosphatase) Lavandulyl Acetate Lavandulyl Acetate Lavandulol->Lavandulyl Acetate LiAAT4

Caption: Biosynthesis pathway of lavandulol and lavandulyl acetate.

Experimental_Workflow Plasmid Construction Plasmid Construction Transformation into Host Transformation into Host Plasmid Construction->Transformation into Host Electroporation Pre-culture Pre-culture Transformation into Host->Pre-culture Single Colony Main Culture Main Culture Pre-culture->Main Culture Inoculation Induction Induction Main Culture->Induction OD600 = 0.6-0.8 Fermentation Fermentation Induction->Fermentation In situ Extraction Sample Collection Sample Collection Fermentation->Sample Collection 48-72h GC-MS Analysis GC-MS Analysis Sample Collection->GC-MS Analysis Quantification

Caption: General experimental workflow for lavandulol production.

Troubleshooting_Logic Low Lavandulol Yield Low Lavandulol Yield Check Cell Growth Check Cell Growth Low Lavandulol Yield->Check Cell Growth Poor Growth Poor Growth Check Cell Growth->Poor Growth Yes Good Growth Good Growth Check Cell Growth->Good Growth No Check Enzyme Expression Check Enzyme Expression Low/Insoluble Expression Low/Insoluble Expression Check Enzyme Expression->Low/Insoluble Expression Yes Good Expression Good Expression Check Enzyme Expression->Good Expression No Optimize Fermentation Conditions Optimize Fermentation Conditions Enhance Precursor Supply Enhance Precursor Supply Enhance Precursor Supply->Optimize Fermentation Conditions Improve Enzyme Activity Improve Enzyme Activity Improve Enzyme Activity->Optimize Fermentation Conditions Optimize Media / Reduce Toxicity Optimize Media / Reduce Toxicity Poor Growth->Optimize Media / Reduce Toxicity Good Growth->Check Enzyme Expression Optimize Induction / Codons Optimize Induction / Codons Low/Insoluble Expression->Optimize Induction / Codons Good Expression->Enhance Precursor Supply Good Expression->Improve Enzyme Activity

Caption: Troubleshooting decision tree for low lavandulol yield.

References

Chiral HPLC Methods for Separating Lavandulol Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chiral HPLC methods focused on the separation of lavandulol enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chiral HPLC separation of lavandulol enantiomers.

Problem Potential Cause Suggested Solution
Poor Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient enantioselectivity for lavandulol. Polysaccharide-based CSPs are often a good starting point for terpene alcohols.[1]Action: Screen different types of polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). An amylose tris-(3,5-dichloro-phenylcarbamate) immobilized on silica has been noted for separating chiral compounds in lavender oil.[2]
Mobile Phase Composition Not Optimal: The ratio of solvents in the mobile phase significantly impacts selectivity.[3]Action: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Small changes can lead to significant improvements in resolution.
Flow Rate Too High: A high flow rate can reduce the interaction time between the analytes and the CSP, leading to decreased resolution.Action: Reduce the flow rate. A typical starting point for analytical chiral separations is 0.5-1.0 mL/min.[4]
Temperature Too High: Generally, lower temperatures enhance enantioselectivity for many chiral separations.[5]Action: Decrease the column temperature. Try running the separation at a controlled room temperature (e.g., 20-25°C) or consider using a column thermostat set to a lower temperature (e.g., 10-15°C).
Peak Tailing Secondary Interactions with Silica Support: Residual silanol groups on the silica backbone of the CSP can interact with the hydroxyl group of lavandulol, causing tailing.Action: Add a small amount of a competing amine (for basic analytes) or acid (for acidic analytes) to the mobile phase. For a neutral compound like lavandulol, this may be less effective but is worth trying if tailing is severe. The use of a base-deactivated column can also minimize this issue.
Column Overload: Injecting too much sample can lead to peak distortion.Action: Reduce the sample concentration or the injection volume.
Contamination of Column Inlet Frit: Particulate matter from the sample or mobile phase can block the inlet frit, causing poor peak shape for all peaks.Action: Filter all samples and mobile phases before use. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions). Using a guard column is highly recommended.
Long Run Times High Retention: The mobile phase may be too weak, leading to long retention times.Action: Increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase to decrease retention.
Low Flow Rate: While a lower flow rate can improve resolution, it will also increase the analysis time.Action: Once good resolution is achieved, you can try to incrementally increase the flow rate to shorten the run time without sacrificing too much resolution.
Irreproducible Retention Times Column Not Equilibrated: Insufficient equilibration time between runs, especially after changing the mobile phase, can cause retention time drift.Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes.
Fluctuations in Temperature: Changes in ambient temperature can affect retention times.Action: Use a column thermostat to maintain a constant temperature.
Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase composition over time.Action: Prepare fresh mobile phase daily and keep the solvent reservoir covered.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating lavandulol enantiomers?

A1: While specific application notes for chiral HPLC of lavandulol are scarce, the general consensus for separating terpene alcohols points towards polysaccharide-based CSPs. Columns with cellulose or amylose derivatives coated or immobilized on a silica support are the most common choice. A good starting point would be to screen columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).[1] One study on lavender oil successfully used an amylose tris-(3,5-dichloro-phenylcarbamate) immobilized on silica for the separation of various chiral compounds.[2]

Q2: What is a typical starting mobile phase for lavandulol enantiomer separation?

A2: For polysaccharide-based CSPs in normal phase mode, a common mobile phase is a mixture of n-hexane and an alcohol modifier. A typical starting point would be n-hexane/isopropanol (90:10, v/v).[4] The ratio can then be optimized to achieve the desired resolution and retention time. Increasing the alcohol content will generally decrease retention time.

Q3: How can I improve the resolution between the lavandulol enantiomer peaks?

A3: Improving resolution can be approached in several ways:

  • Optimize the Mobile Phase: Adjust the ratio of hexane to alcohol. Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity.

  • Lower the Temperature: Reducing the column temperature often increases the enantioselectivity of the CSP, leading to better resolution.

  • Reduce the Flow Rate: A slower flow rate allows for more interactions between the lavandulol enantiomers and the CSP, which can enhance separation.

  • Try a Different CSP: If optimization on one column does not yield the desired results, screening other polysaccharide-based columns is recommended as their chiral recognition mechanisms differ.

Q4: My peaks are tailing. What should I do?

A4: Peak tailing is a common issue in HPLC. For a neutral molecule like lavandulol, it could be due to secondary interactions with the silica support of the column or column overload. First, try reducing the amount of sample injected. If that doesn't help, ensure your column is not contaminated by flushing it according to the manufacturer's instructions. Using a guard column can help prevent contamination of the analytical column.

Q5: Can I use reversed-phase HPLC for this separation?

A5: While normal phase is more common for the chiral separation of less polar compounds like lavandulol on polysaccharide columns, reversed-phase methods can also be effective, particularly with modified polysaccharide CSPs designed for reversed-phase conditions. A typical reversed-phase mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. However, for a compound like lavandulol, starting with normal phase chromatography is generally recommended.

Experimental Protocols

Below is a generalized experimental protocol for developing a chiral HPLC method for lavandulol enantiomers.

1. Column Selection and Initial Screening:

  • Columns:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Consider other polysaccharide-based columns if the initial screening is unsuccessful.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size is a standard analytical column dimension.

2. Mobile Phase Preparation:

  • Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Use HPLC-grade solvents.

  • Degas the mobile phase before use by sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (controlled by a column oven).

  • Detection: UV at a low wavelength (e.g., 210-220 nm) as lavandulol lacks a strong chromophore.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the racemic lavandulol standard in the mobile phase at a concentration of approximately 1 mg/mL.

4. Optimization Strategy:

  • If no separation is observed, change the alcohol modifier to ethanol.

  • If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments) to improve resolution.

  • If resolution is still insufficient, lower the flow rate (e.g., to 0.5 mL/min) and/or the temperature (e.g., to 15°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Optimization cluster_actions Actions col_select Select Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) mp_prep Prepare Mobile Phase (e.g., n-Hexane/IPA 90:10) col_select->mp_prep sample_prep Prepare Racemic Lavandulol Sample (1 mg/mL in mobile phase) mp_prep->sample_prep hplc_run Perform HPLC Run (1 mL/min, 25°C, UV 210 nm) sample_prep->hplc_run eval_chrom Evaluate Chromatogram hplc_run->eval_chrom is_resolved Resolution (Rs >= 1.5)? eval_chrom->is_resolved optimize_mp Optimize Mobile Phase (Vary % Alcohol) is_resolved->optimize_mp No method_final Method Finalized is_resolved->method_final Yes optimize_mp->hplc_run optimize_cond Optimize Conditions (Lower Temp/Flow Rate) optimize_mp->optimize_cond optimize_cond->hplc_run change_csp Change CSP optimize_cond->change_csp change_csp->col_select

Caption: Workflow for Chiral HPLC Method Development for Lavandulol.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Problem Observed res_q1 Is separation partial? start->res_q1 tail_q1 All peaks tailing? start->tail_q1 res_a1_yes Adjust Mobile Phase Ratio (e.g., more/less alcohol) res_q1->res_a1_yes Yes res_a1_no Change CSP res_q1->res_a1_no No res_q2 Improved? res_a1_yes->res_q2 solution Problem Solved res_a1_no->solution res_a2_yes Fine-tune Temp/Flow Rate res_q2->res_a2_yes Yes res_a2_no Change CSP res_q2->res_a2_no No res_a2_yes->solution res_a2_no->solution tail_a1_yes Check for column inlet blockage or extra-column volume tail_q1->tail_a1_yes Yes tail_a1_no Reduce Sample Concentration tail_q1->tail_a1_no No tail_a1_yes->solution tail_q2 Improved? tail_a1_no->tail_q2 tail_a2_no Consider secondary interactions (column aging) tail_q2->tail_a2_no No tail_q2->solution Yes tail_a2_no->solution

Caption: Troubleshooting Logic for Common Chiral HPLC Issues.

References

Technical Support Center: Scaling Up Microbial Production of (-)-Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the microbial production of (-)-Lavandulol in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up microbial this compound production?

A1: Scaling up this compound production from shake flasks to bioreactors presents several challenges. These include maintaining process reproducibility, ensuring the safety of the operation, and managing costs.[1][2] Key technical hurdles often involve product volatility, toxicity of metabolic intermediates and the final product to the host organism, and potential instability of the engineered genetic constructs.[3][4]

Q2: Which microbial hosts are suitable for this compound production?

A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly used and well-characterized hosts for producing terpenoids, including this compound.[2] Recent studies have demonstrated the successful de novo biosynthesis of lavandulol in E. coli by engineering the mevalonate (MVA) pathway.[5][6][7]

Q3: What are the key metabolic engineering strategies to enhance this compound yield?

A3: Key strategies focus on increasing the precursor supply and efficiently converting it to the final product. This includes:

  • Overexpression of the mevalonate (MVA) pathway: To increase the pool of the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][7]

  • Screening for efficient enzymes: Identifying and overexpressing highly active lavandulyl diphosphate synthase (LPPS) and a phosphatase to convert lavandulyl diphosphate (LPP) to lavandulol is crucial.[5][7][8] For instance, the pyrophosphatase RdgB from E. coli has been shown to be effective.[5][6][7]

  • Codon optimization: Optimizing the codon usage of the heterologous genes for the expression host (e.g., E. coli) can significantly improve protein expression levels and subsequent product yield.[1][9][10][11][12]

Q4: How can product loss due to volatility be minimized during fermentation?

A4: Due to the volatile nature of monoterpenoids like lavandulol, significant product loss can occur during fermentation. A common and effective strategy is to implement a two-phase fermentation system by adding an organic solvent overlay, such as dodecane or hexadecane, to the culture medium.[5][7][13][14] This organic layer captures the volatile product, preventing its evaporation.

Q5: What are typical yields for microbial this compound production?

A5: Reported yields can vary significantly depending on the host strain, genetic modifications, and fermentation strategy. In shake flask cultures of engineered E. coli, lavandulol titers of up to 24.9 mg/L have been reported.[5][6][7] By employing fed-batch fermentation strategies, which are common for scaling up production, it is possible to achieve significantly higher titers, potentially in the g/L range, as has been demonstrated for other monoterpenoids.[15][16]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no this compound production Inefficient expression of key biosynthetic enzymes.- Verify the expression of all pathway enzymes via SDS-PAGE or Western blot.- Optimize codon usage of the heterologous genes for the specific microbial host.[9][11]- Use stronger promoters to drive the expression of rate-limiting enzymes.[17]
Metabolic imbalance or accumulation of toxic intermediates.- Balance the expression levels of different pathway modules.[3]- Investigate the toxicity of intermediates like HMG-CoA and FPP and consider implementing dynamic regulation strategies.[3]
Plasmid instability.- Integrate the expression cassettes into the host chromosome for stable expression.- Use antibiotic selection pressure consistently throughout the seed train and fermentation.
Low cell density in the bioreactor Suboptimal fermentation conditions.- Optimize medium composition, pH, temperature, and dissolved oxygen levels.[18]- Perform a Design of Experiments (DoE) to systematically optimize these parameters.
Product toxicity.- Implement an in-situ product removal strategy, such as a two-phase fermentation with an organic overlay.[13][14]
Formation of byproducts Promiscuous activity of endogenous enzymes.- Analyze the fermentation broth for potential byproducts using GC-MS.- Identify and knock out genes encoding enzymes that convert lavandulol or its precursors into unwanted compounds.
Conversion of lavandulol to other compounds.- For example, if lavandulyl acetate is detected as a major byproduct, investigate the activity of endogenous acyltransferases. Conversely, if lavandulyl acetate is the desired product, this indicates the need to express a suitable alcohol acyltransferase.[5][6][7]
Inconsistent results between shake flask and bioreactor Differences in mass and heat transfer.- Characterize the mixing and aeration parameters in both systems.- Adjust agitation and aeration rates in the bioreactor to better mimic the conditions in the shake flask, or to optimize for the larger scale.[19]
Shear stress in the bioreactor.- Evaluate the effect of agitation speed on cell viability and productivity.- Consider using a different impeller design to minimize shear stress.

Quantitative Data

Table 1: Microbial Production of this compound and Related Monoterpenoids

ProductHost OrganismProduction SystemTiterReference
This compoundE. coliShake flask with hexadecane overlay24.9 mg/L[5][6][7]
Lavandulyl acetateE. coliShake flask with hexadecane overlay42.4 mg/L[5][6][7]
GeraniolE. coliFed-batch with isopropyl myristate overlay2.0 g/L[13][16]
α-PineneE. coliFed-batch fermentation0.97 g/L[15]
SabineneE. coliFed-batch fermentation2.65 g/L[15]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use this starter culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of defined fermentation medium.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Set the initial temperature to 37°C.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.

    • Maintain the pH at 7.0 using automated addition of NH4OH and H3PO4.

    • Maintain DO at 30% of saturation by controlling the agitation speed (300-800 rpm) and airflow rate (1-3 L/min).

    • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution at a rate that maintains a specific growth rate.

  • Induction and Production:

    • When the OD600 reaches ~20, cool the bioreactor to 30°C.

    • Add a sterile organic overlay (e.g., 10% v/v hexadecane) to the bioreactor.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[7]

    • Continue the fermentation for 48-72 hours, maintaining the feeding strategy and process parameters.

    • Collect samples periodically to measure cell density, substrate consumption, and product concentration.

Protocol 2: Extraction and Quantification of this compound
  • Sample Preparation:

    • Collect 1 mL of the organic phase from the two-phase fermentation. If sampling the whole broth, mix 1 mL of broth with 1 mL of a suitable solvent (e.g., ethyl acetate or hexane) and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the organic phase to a new microcentrifuge tube.

    • Dry the organic phase over anhydrous Na2SO4.

  • GC-MS Analysis:

    • Analyze the extracted sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Injector: 250°C, splitless mode.

    • Column: A suitable capillary column for terpene analysis (e.g., HP-5MS).

    • Oven Program: Start at 60°C for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 2 minutes.

    • MS Detector: Scan range of 40-400 m/z.

    • Identify this compound by comparing the retention time and mass spectrum to an authentic standard.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound.

    • Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Visualizations

Lavandulol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_IPP_DMAPP Isoprenoid Precursors cluster_Lavandulol This compound Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK IPP IPP Mevalonate-PP->IPP MVD DMAPP DMAPP IPP->DMAPP Idi LPP LPP DMAPP->LPP LPPS This compound This compound LPP->this compound RdgB (phosphatase)

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental_Workflow A Strain Construction (Plasmid Transformation) B Shake Flask Culture (Seed Preparation) A->B C Bioreactor Fermentation (Fed-Batch) B->C D Induction (IPTG) & Two-Phase System C->D E Solvent Extraction D->E F GC-MS Analysis E->F G Data Analysis & Quantification F->G

Caption: Experimental workflow for bioreactor production and analysis.

Troubleshooting_Logic Start Low this compound Titer Check_Growth Is cell density low? Start->Check_Growth Check_Expression Are pathway enzymes expressed? Check_Growth->Check_Expression No Optimize_Ferm Optimize Fermentation Conditions Check_Growth->Optimize_Ferm Yes Check_Byproducts Are byproducts present? Check_Expression->Check_Byproducts Yes Optimize_Expression Optimize Codon Usage / Promoters Check_Expression->Optimize_Expression No Check_Volatility Is a two-phase system in use? Check_Byproducts->Check_Volatility No Identify_Byproducts Identify & Eliminate Byproduct Pathways Check_Byproducts->Identify_Byproducts Yes Implement_Overlay Implement Organic Overlay Check_Volatility->Implement_Overlay No

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Stability and Degradation of (-)-Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of (-)-Lavandulol. The following questions and answers, troubleshooting guides, and experimental protocols are designed to address common challenges encountered during its study and formulation.

Disclaimer: Specific comprehensive stability and degradation studies on isolated this compound are limited in publicly available literature. The information provided herein is based on the general chemical properties of terpenoid alcohols and data from the analysis of essential oils containing lavandulol. The degradation pathways and quantitative data should be considered illustrative and require experimental verification for specific formulations and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many terpene alcohols, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:

  • Oxidation: Contact with atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products.[1]

  • Light (Photodegradation): Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.[1]

  • Elevated Temperatures: Heat can accelerate oxidation and other degradation reactions.

  • pH Extremes: Strongly acidic or basic conditions can catalyze degradation pathways such as isomerization or dehydration.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for pure this compound are not extensively documented, based on the chemistry of similar monoterpene alcohols, likely degradation products could include:

  • Oxidation Products: Lavandulal (aldehyde), lavandulic acid (carboxylic acid), and various epoxides or hydroperoxides. The oxidation of terpenes can form new compounds like alcohols, ketones, and aldehydes.[1]

  • Isomerization Products: Under certain conditions (e.g., acidic pH), rearrangements of the carbon skeleton or double bonds may occur.

  • Dehydration Products: Loss of a water molecule could lead to the formation of various dienes.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Light Protection: Use amber glass vials or other light-blocking containers.

  • Low Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.

  • Anhydrous Conditions: Minimize contact with moisture to prevent potential hydrolysis of any associated esters or acid-catalyzed reactions.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: The most common and effective methods for analyzing this compound and its potential degradation products are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile compounds like lavandulol and its degradation products.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, particularly for less volatile degradation products or when derivatization is employed to enhance detection.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of this compound Purity Over Time - Improper storage (exposure to air, light, or heat).- Presence of contaminants that catalyze degradation.- Review storage conditions; ensure the sample is blanketed with an inert gas, protected from light, and refrigerated.- Use high-purity solvents and excipients in formulations.
Appearance of Unknown Peaks in Chromatogram - Degradation of this compound.- Contamination from solvent or container.- Use GC-MS to identify the mass of the unknown peaks and compare with potential degradation product structures.- Run a blank analysis of the solvent and extraction procedure to rule out contamination.
Inconsistent Results in Stability Studies - Variability in storage conditions.- Non-homogeneity of the sample.- Inconsistent analytical method execution.- Ensure all stability samples are stored under identical and controlled conditions.- Thoroughly mix samples before analysis.- Verify the robustness and reproducibility of the analytical method.
Low Recovery of this compound from a Formulation - Adsorption onto container surfaces.- Volatilization during sample preparation.- Degradation induced by formulation excipients.- Use silanized glassware to minimize adsorption.- Keep samples cooled during preparation and minimize exposure to the atmosphere.- Conduct compatibility studies with all formulation excipients.

Quantitative Data Summary

The following tables present illustrative data from hypothetical forced degradation studies on this compound. Note: This data is for example purposes only and should be experimentally verified.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Total Degradants (%)Appearance of Solution
Acidic (0.1 M HCl at 60°C)24 hours85.214.8Colorless, clear
Basic (0.1 M NaOH at 60°C)24 hours92.57.5Colorless, clear
Oxidative (3% H₂O₂ at 25°C)24 hours78.921.1Colorless, clear
Thermal (80°C)48 hours95.14.9Colorless, clear
Photolytic (UV light at 254 nm)24 hours89.710.3Colorless, clear

Table 2: Major Degradation Products Observed in Hypothetical Forced Degradation

Stress ConditionMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
Acidic Isomer A (8.2%)Dehydration Product B (4.5%)
Basic Isomer A (3.1%)Aldehyde C (2.8%)
Oxidative Epoxide D (12.5%)Aldehyde C (6.3%)
Photolytic Isomer A (5.7%)Radical Adduct E (3.1%)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Type I water

  • pH meter

  • Thermostatic oven

  • Photostability chamber with UV lamp (254 nm)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a quartz vial containing the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Keep a sealed vial of the stock solution at 4°C, protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with methanol and analyze by GC-MS.

Protocol 2: GC-MS Analysis of this compound and its Degradants

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a reference standard.

  • Tentatively identify degradation products by interpreting their mass spectra and fragmentation patterns.

  • Quantify the percentage of this compound remaining and the relative percentage of each degradation product using peak area normalization.

Visualizations

Degradation_Pathways Oxidation Oxidation (e.g., H₂O₂) Aldehydes_Ketones Aldehydes/Ketones (e.g., Lavandulal) Oxidation->Aldehydes_Ketones Epoxides Epoxides Oxidation->Epoxides Heat Heat Heat->Oxidation Accelerates Light Light (UV) Isomers Isomers Light->Isomers Acid_Base Acid/Base Acid_Base->Isomers Dehydration_Products Dehydration Products Acid_Base->Dehydration_Products Carboxylic_Acids Carboxylic Acids (e.g., Lavandulic Acid) Aldehydes_Ketones->Carboxylic_Acids Further Oxidation Lavandulol This compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Stock Solution (1 mg/mL) Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Control Sample (4°C, dark) Start->Control Neutralize Neutralization (for Acid/Base Samples) Stress->Neutralize Dilute Dilution Control->Dilute Neutralize->Dilute GCMS GC-MS Analysis Dilute->GCMS Identify Identify Degradation Products GCMS->Identify Quantify Quantify Degradation Identify->Quantify Report Generate Stability Report Quantify->Report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Low Yields in Natural Lavandulol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the natural extraction of lavandulol. The information is designed to help optimize extraction protocols and improve yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low lavandulol yields in a question-and-answer format.

Issue 1: Overall low yield of essential oil.

  • Question: We performed steam distillation of lavender flowers, but the total essential oil yield was significantly lower than expected. What could be the cause?

  • Answer: Several factors can contribute to low essential oil yields during steam distillation. Consider the following:

    • Plant Material: The variety of lavender, time of harvest, and plant health significantly impact oil content. For optimal yield, lavender should be harvested when the flowers are in full bloom.[1] The yield of essential oil can range from 0.5% to 6.8%, with the maximum yield often obtained after about 60 minutes of distillation.[2][3]

    • Drying Process: The method of drying the plant material prior to distillation is crucial. While drying can increase the amount of plant material that fits into a still, improper drying (e.g., in direct sunlight) can lead to a loss of volatile oils.[4] A study showed that oven-drying at 30°C increased essential oil content by 18% compared to air-drying.[5]

    • Distillation Time: Extraction time affects the yield. While longer distillation times can increase the total oil extracted, the optimal time for lavandulol may vary. For general lavender essential oil, a distillation time of 60 minutes has been shown to provide maximum yield.[2][3]

    • Packing of the Still: The plant material should be packed tightly in the still to avoid the formation of channels where steam can pass through without sufficient contact with the lavender.[6][7]

Issue 2: Low concentration of lavandulol in the extracted essential oil.

  • Question: Our essential oil yield is adequate, but GC-MS analysis shows a very low percentage of lavandulol. How can we enrich the lavandulol content?

  • Answer: The concentration of specific components like lavandulol is highly dependent on the extraction method and its parameters.

    • Extraction Method Selection: Different extraction methods have varying selectivities for different compounds. Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity compared to traditional hydrodistillation.[8][9]

    • Supercritical Fluid Extraction (SFE) Parameters: In SFE, the pressure and temperature of the CO2 can be tuned to selectively extract certain compounds. For instance, one study found that a negative correlation exists between the CO2 flow rate and lavandulol concentration, suggesting that a lower flow rate might be preferable for enriching this specific compound.[10] Another study indicated that the highest total extraction yield was obtained at 30 MPa and 50°C.[11]

    • Fractional Distillation: After initial extraction, the essential oil can be subjected to fractional distillation to separate compounds based on their boiling points, which can be used to concentrate lavandulol.

Issue 3: Inconsistent yields between extraction batches.

  • Question: We are experiencing significant variability in our lavandulol yields from one extraction to the next, even when using the same protocol. What could be causing this inconsistency?

  • Answer: Inconsistent yields often point to variations in the starting material or subtle changes in the extraction process.

    • Plant Material Variability: Ensure that the lavender used for each batch is from the same cultivar, harvested at the same stage of development, and from the same geographical location, as environmental factors can influence the chemical composition.[1]

    • Grinding of Plant Material: The particle size of the ground lavender should be consistent. Too coarse a powder can result in incomplete extraction, while too fine a powder might lead to clogging.[12]

    • Precise Control of Parameters: For methods like SFE, slight variations in pressure, temperature, or CO2 flow rate can significantly impact the extraction efficiency and selectivity.[10][11] For steam distillation, maintaining a consistent steam flow rate and temperature is critical.[13]

Quantitative Data on Lavandulol Extraction

The following tables summarize quantitative data from various studies on lavender essential oil extraction, providing a comparison of different methods and their outcomes.

Table 1: Comparison of Extraction Yields from Different Methods

Extraction MethodPlant MaterialYield of Essential OilKey FindingsReference
Hydrodistillation (HD)Lavandula angustifolia~2.5%Produced a higher oil yield compared to SFE in this study.[9]
Supercritical Fluid Extraction (SFE)Lavandula angustifolia0.6 - 1.8%Yield increased with increasing CO2 density.[9]
Supercritical Fluid Extraction (SFE)Lavandula angustifoliaUp to 7.27 m/m %Yield was positively correlated with cosolvent amount and CO2 flow rate.[10]
Microwave-Assisted Extraction (MAE)Lavender Solid Waste14.750 ± 0.350 mg GAE/g d.w.Optimized conditions were 800 W power, 30 mL/g solvent/solid ratio, and 34% aqueous ethanol for 4 min.[14]
Steam Distillation (SD)Lavandula angustifolia0.5 - 6.8%Maximum yield was obtained after 60 minutes of distillation.[3]

Table 2: Influence of SFE Parameters on Lavandulol and Other Components

ParameterEffect on LavandulolEffect on Other ComponentsReference
CO2 Flow Rate Negative correlation (-0.41)Positive correlation with linalool (0.18), linalyl acetate (0.16), and lavandulyl acetate (0.23).[10]
Ethanol Cosolvent Amount Lighter effectMost positively affects the overall extraction yield (0.49).[10]
Temperature Slight increase with rising temperature at 100 bar.Increasing temperature can decrease the proportion of some major components while extracting more of other, non-standard components.[10]
Pressure Not explicitly stated for lavandulol.Increasing pressure from 10 to 30 MPa at 40°C increased the overall extraction yield.[11]

Experimental Protocols

Below are detailed methodologies for key lavandulol extraction experiments.

Protocol 1: Steam Distillation

This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from lavender.

Materials:

  • Fresh or dried lavender flowers

  • Distillation apparatus (still, condenser, collection flask)

  • Heating source

  • Water

Procedure:

  • Preparation of Plant Material: If using fresh lavender, it can be used directly. If using dried lavender, ensure it has been dried slowly and away from direct sunlight.[4] The lavender should be tightly packed into the still to prevent channeling of steam.[6][7]

  • Apparatus Setup: Assemble the steam distillation apparatus. Ensure all connections are secure to prevent steam leakage.[13]

  • Distillation:

    • Add water to the still, ensuring the level is below the basket containing the plant material.

    • Heat the water to produce steam. The steam will pass through the lavender, causing the essential oil glands to rupture and release the volatile oils.[15]

    • The steam and essential oil vapor mixture will travel to the condenser.

  • Condensation and Collection:

    • Cool the condenser with circulating water to liquefy the vapor.

    • Collect the distillate, which will be a mixture of essential oil and hydrosol (water), in a collection flask.[6]

  • Separation:

    • Allow the distillate to settle. The essential oil, being less dense, will form a layer on top of the hydrosol.

    • Separate the essential oil from the hydrosol using a separatory funnel.[4]

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines the general steps for extracting lavandulol using supercritical CO2.

Materials:

  • Dried and ground lavender flowers

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Cosolvent (e.g., ethanol) (optional)

Procedure:

  • Preparation of Plant Material: The lavender should be dried and ground to a uniform particle size to increase the surface area for extraction.[12]

  • Loading the Extractor: Place the ground lavender into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressurize the system with CO2 to the desired pressure (e.g., 10-30 MPa).[11]

    • Set the extraction temperature (e.g., 40-50°C).[10][11]

    • If using a cosolvent, introduce it into the CO2 stream at the desired concentration (e.g., 1-3 V/V %).[10]

    • Set the CO2 flow rate.

  • Extraction:

    • Pump the supercritical CO2 (with or without cosolvent) through the extraction vessel containing the lavender.

    • The supercritical fluid will dissolve the essential oils, including lavandulol.

  • Separation and Collection:

    • The CO2-oil mixture flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.

    • The extracted oil is collected from the separator. The CO2 can be recycled.

Protocol 3: Solvent Extraction

This protocol describes a basic solvent extraction method for obtaining lavandulol.

Materials:

  • Dried and ground lavender flowers

  • Solvent (e.g., ethanol, hexane)[12][16]

  • Extraction vessel (e.g., beaker, flask)

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Dry and grind the lavender to a fine powder.[16]

  • Extraction:

    • Place the powdered lavender in the extraction vessel.

    • Add the chosen solvent at a specific solid-to-solvent ratio (e.g., 1:5 w/v).[16]

    • Agitate the mixture for a set period (e.g., several hours) to allow the solvent to dissolve the essential oils.

  • Filtration: Separate the solid plant material from the liquid extract by filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to concentrate the essential oil.[16]

  • Purification (Optional): The crude extract can be further purified using techniques like chromatography to isolate lavandulol.[16]

Visualizations

Lavandulol Biosynthesis Pathway

Lavandulol_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) IPP_MEP IPP DMAPP_MEP DMAPP DMAPP DMAPP DMAPP_MEP->DMAPP IPP_MVA IPP DMAPP_MVA DMAPP DMAPP_MVA->DMAPP LPPS Lavandulyl Diphosphate Synthase (LPPS) DMAPP->LPPS 2x LPP Lavandulyl Diphosphate (LPP) LPPS->LPP Phosphatase Phosphatase LPP->Phosphatase Lavandulol Lavandulol Phosphatase->Lavandulol

Caption: Biosynthetic pathway of lavandulol from IPP and DMAPP precursors.

Experimental Workflow for Lavandulol Extraction

Extraction_Workflow cluster_Preparation 1. Plant Material Preparation cluster_PostExtraction 3. Post-Extraction Processing Harvest Harvest Lavender (Full Bloom) Dry Drying (e.g., Air or Oven) Harvest->Dry Grind Grinding to Uniform Particle Size Dry->Grind SD Steam Distillation Grind->SD SFE Supercritical Fluid Extraction (SFE) Grind->SFE SE Solvent Extraction Grind->SE Separate Separation of Oil and Hydrosol/Solvent SD->Separate SFE->Separate SE->Separate Purify Purification (e.g., Fractional Distillation) Separate->Purify Analyze Analysis (GC-MS) Purify->Analyze

Caption: General experimental workflow for natural lavandulol extraction.

Logical Relationship of Factors Affecting Yield

Factors_Affecting_Yield cluster_Plant Plant Factors cluster_PreProcessing Pre-Processing cluster_ExtractionParams Extraction Parameters Yield Lavandulol Yield Genotype Lavender Genotype Genotype->Yield HarvestTime Harvesting Time HarvestTime->Yield PlantPart Plant Part (Flowers, Leaves) PlantPart->Yield DryingMethod Drying Method DryingMethod->Yield ParticleSize Particle Size ParticleSize->Yield Method Extraction Method (SD, SFE, etc.) Method->Yield Time Extraction Time Time->Yield Temp Temperature Temp->Yield Pressure Pressure (for SFE) Pressure->Yield Solvent Solvent/Cosolvent Solvent->Yield

Caption: Key factors influencing the yield of natural lavandulol extraction.

References

Technical Support Center: Heterologous Biosynthesis of Irregular Monoterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the heterologous biosynthesis of irregular monoterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems encountered during the heterologous biosynthesis of irregular monoterpenes.

Problem IDIssuePossible CausesSuggested Solutions
IM-YLD-001 Low or no yield of the target irregular monoterpene. 1. Inefficient precursor supply: Insufficient pool of dimethylallyl diphosphate (DMAPP), the key precursor for irregular monoterpenes. 2. Low enzyme activity: The heterologously expressed lavandulyl diphosphate synthase (LPPS) or other terpene synthase has low catalytic efficiency. 3. Suboptimal expression of synthase: Poor transcription or translation of the synthase gene. 4. Precursor competition: Endogenous pathways are consuming DMAPP and its precursors. 5. Product toxicity or volatility: The produced monoterpene is toxic to the host cells or is lost due to evaporation.1. Metabolic Engineering: - Overexpress key enzymes in the precursor pathway: For hosts like Saccharomyces cerevisiae, overexpress genes in the mevalonate (MVA) pathway such as tHMG1 (truncated HMG-CoA reductase) and IDI1 (isopentenyl diphosphate isomerase) to boost the overall isoprenoid precursor pool.[1] - Delete competing pathway genes: In S. cerevisiae, delete genes such as MLS1 and CIT2 to reduce the metabolic drain of acetyl-CoA.[1] - Downregulate competing synthases: In yeast, downregulate the expression of farnesyl pyrophosphate synthase (ERG20) by replacing its native promoter with a weaker or inducible one to prevent the diversion of precursors to sterol biosynthesis.[1][2] 2. Enzyme Engineering: - Codon optimization: Optimize the codon usage of the synthase gene for the specific expression host. - N-terminal truncation: Plant-derived terpene synthases often have N-terminal plastid signal peptides that can hinder expression in microbial hosts. Truncating these sequences can improve soluble expression and activity.[1] - Site-directed mutagenesis: Introduce mutations in the active site to potentially enhance catalytic activity.[3][4] 3. Expression Optimization: - Promoter selection: Use strong, well-characterized promoters for robust gene expression. - Optimize induction conditions: Vary inducer concentration, temperature, and induction time. 4. Strain and Fermentation Optimization: - Host selection: Choose a host known for high precursor flux, such as engineered strains of E. coli or S. cerevisiae. - Two-phase fermentation: Introduce an organic solvent overlay (e.g., isopropyl myristate, dodecane) to capture the volatile product and alleviate toxicity.[1][5]
IM-EXP-001 Terpene synthase is expressed as inclusion bodies or is inactive. 1. Codon bias: The codon usage of the plant-derived gene is not optimal for the microbial host. 2. Presence of signal peptides: N-terminal transit peptides can lead to misfolding in prokaryotic hosts. 3. Suboptimal culture conditions: High induction temperatures can promote protein aggregation.1. Gene Synthesis: Synthesize the gene with codon optimization for the chosen host (E. coli or S. cerevisiae). 2. Sequence Modification: Remove the predicted N-terminal signal peptide based on sequence analysis. For example, truncating the first 55 amino acids of a Lavandula LPPS has been shown to improve production.[1] 3. Culture Conditions: Lower the post-induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.
IM-TOX-001 Host cell growth is inhibited after induction of monoterpene synthesis. 1. Product toxicity: Monoterpenes can disrupt cell membranes, leading to growth inhibition. The minimum inhibitory concentration (MIC) for many monoterpenes is low (e.g., 0.44 mM for limonene in S. cerevisiae).[5][6]1. In situ Product Removal: Implement a two-phase extractive fermentation by adding a biocompatible organic solvent (e.g., dibutyl phthalate, isopropyl myristate) to the culture medium. This sequesters the toxic product from the cells.[5][6] 2. Strain Engineering for Tolerance: Use evolutionary engineering or targeted gene modifications to develop strains with higher tolerance to monoterpenes. 3. Dynamic Regulation: Use inducible promoters to uncouple cell growth from product synthesis. Allow the culture to reach a high cell density before inducing the expression of the monoterpene biosynthesis pathway.
IM-ANA-001 Inconsistent or non-reproducible quantification of irregular monoterpenes. 1. Product volatility: Monoterpenes can be lost during sample preparation and analysis. 2. Inappropriate extraction method: Inefficient extraction from the culture or organic overlay. 3. Suboptimal GC-MS parameters: Incorrect temperature program or column choice can lead to poor separation and peak shape.1. Careful Sample Handling: Keep samples sealed and cold to minimize evaporation. 2. Optimized Extraction: Use a suitable organic solvent like hexane or pentane for extraction, and include an internal standard (e.g., nonyl acetate) for accurate quantification. 3. Optimized GC-MS Method: Use a suitable capillary column (e.g., HP-5MS) and an optimized temperature program. For example, for lavandulol analysis: start at 70°C, ramp to 170°C, and then to 250°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the biosynthesis of regular and irregular monoterpenes?

A1: Regular monoterpenes are synthesized from the head-to-tail condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP) or neryl diphosphate (NPP).[7] In contrast, irregular monoterpenes, such as lavandulol, are formed through an unusual head-to-middle condensation of two DMAPP molecules to create precursors like lavandulyl diphosphate (LPP).[1][7] This distinct condensation reaction is a key challenge and a primary target for metabolic engineering.

Q2: Which host organism, E. coli or Saccharomyces cerevisiae, is better for producing irregular monoterpenes?

A2: Both E. coli and S. cerevisiae are commonly used, and the choice depends on the specific goals of the project.

  • E. coli utilizes the native methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis. The MEP pathway has a higher theoretical carbon yield from glucose compared to the MVA pathway.[8][9] However, the native MEP pathway flux might be insufficient for high-level monoterpene production, often necessitating the introduction of a heterologous MVA pathway.[10]

  • Saccharomyces cerevisiae uses the mevalonate (MVA) pathway, which is well-characterized and has been extensively engineered for high-flux production of various terpenoids.[11][12] Yeast is generally more tolerant to industrial conditions and can express eukaryotic enzymes, like plant-derived terpene synthases, with proper post-translational modifications. For these reasons, S. cerevisiae is often the preferred host for complex metabolic engineering projects aimed at high titers.[1][13]

An in-silico comparison suggests that while the MVA pathway has a lower theoretical yield from glucose due to carbon loss during acetyl-CoA formation, both hosts have limitations in energy and redox equivalent supply for optimal terpenoid production.[8][9]

Q3: My lavandulyl diphosphate synthase (LPPS) is expressed, but I don't see any lavandulol. What could be the issue?

A3: A common issue is the lack of an efficient phosphatase to convert the intermediate lavandulyl diphosphate (LPP) to the final alcohol product, lavandulol. While some host-native phosphatases may have promiscuous activity, their efficiency can be very low. It is often necessary to co-express a dedicated phosphatase to efficiently hydrolyze the diphosphate group. For example, screening of E. coli pyrophosphatases identified RdgB as an effective enzyme for this conversion.[14] In vitro assays often require the addition of a phosphatase like calf intestinal alkaline phosphatase (CIP) to detect the final alcohol product.[15]

Q4: How can I increase the intracellular pool of DMAPP, the direct precursor for irregular monoterpenes?

A4: Increasing the DMAPP pool is critical. Strategies include:

  • Overexpression of Isopentenyl Diphosphate Isomerase (IDI1): This enzyme catalyzes the conversion of IPP to DMAPP. Increasing its expression can shift the IPP:DMAPP ratio in favor of DMAPP.[1]

  • Engineering Farnesyl Pyrophosphate Synthase (Erg20p in yeast): The native Erg20p consumes DMAPP and GPP to produce FPP. Mutating Erg20p (e.g., F96W mutation) can reduce its affinity for GPP, effectively turning it into a GPP synthase and increasing the availability of DMAPP for other synthases.[16]

  • Boosting the Upstream Pathway: Enhancing the entire MVA or MEP pathway will increase the overall production of both IPP and DMAPP.[1]

Quantitative Data Summary

Engineered Strain / ConditionTarget ProductTiter (mg/L)Host OrganismKey Genetic Modifications / StrategyReference
Engineered S. cerevisiae (Flask)Lavandulol136.68Saccharomyces cerevisiaeOverexpression of tHMG1, IDI1, ERG8, ERG12; Deletion of MLS1, CIT2; Promoter replacement for ERG20; Truncation of LiLPPS.[1]
Engineered S. cerevisiae (Bioreactor)Lavandulol308.92Saccharomyces cerevisiaeFed-batch fermentation of the optimized flask strain.[1]
Engineered E. coli (Flask)Lavandulol24.9Escherichia coliCo-expression of LiLPPS and RdgB pyrophosphatase.[14]
Engineered E. coli (Flask)Lavandulyl Acetate42.4Escherichia coliCo-expression of LiLPPS, RdgB, and LiAAT4 acyltransferase.[14]
Engineered S. cerevisiae with ERG9 repressionLinalool0.078Saccharomyces cerevisiaeRepression of ERG9 with MET3 promoter.[2]
Engineered S. cerevisiae with ERG9 repression and tHMG1 overexpressionLinalool0.095Saccharomyces cerevisiaeCombined repression of ERG9 and overexpression of tHMG1.[2]

Experimental Protocols

Protocol 1: Heterologous Expression and Optimization of a Plant-Derived Terpene Synthase in S. cerevisiae
  • Gene Design and Synthesis:

    • Obtain the amino acid sequence of the target terpene synthase (e.g., Lavandulyl Diphosphate Synthase from Lavandula intermedia, LiLPPS).

    • Perform codon optimization for Saccharomyces cerevisiae.

    • Analyze the N-terminus for putative plastid signal peptides using prediction software (e.g., TargetP). Synthesize a truncated version of the gene lacking the predicted signal peptide.

  • Vector Construction:

    • Clone the optimized, truncated synthase gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae host strain (e.g., BY4741 or an engineered strain with an upregulated MVA pathway).

    • Select transformants on appropriate selective media.

  • Expression and Small-Scale Culture:

    • Inoculate a single colony into 5 mL of selective synthetic complete (SC) medium with 2% glucose and grow overnight at 30°C.

    • Inoculate 50 mL of SC medium with 2% raffinose (a non-repressing sugar) with the overnight culture to an OD600 of ~0.1.

    • Grow at 30°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding galactose to a final concentration of 2%.

    • Simultaneously, add a 10% (v/v) overlay of a biocompatible organic solvent (e.g., isopropyl myristate) to the culture to capture the product and mitigate toxicity.[1]

    • Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the culture and separate the organic layer.

    • Extract the aqueous phase with an equal volume of ethyl acetate or hexane.

    • Combine the organic overlay and the solvent extract.

    • Add an internal standard (e.g., nonyl acetate) and analyze by GC-MS.

Protocol 2: GC-MS Analysis of Irregular Monoterpenes
  • Sample Preparation:

    • Dilute the organic extract containing the monoterpene product to a suitable concentration.

    • Prepare a standard curve using an authentic standard of the target monoterpene (e.g., lavandulol).

  • GC-MS Instrument Setup:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 5977A or similar.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Injector: Splitless mode, 250°C.

  • GC Temperature Program (example for Lavandulol): [1]

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp 1: 10°C/min to 170°C, hold for 2 min.

    • Ramp 2: 20°C/min to 250°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the target compound by comparing its retention time and mass spectrum to the authentic standard.

    • Quantify the product using the standard curve and the internal standard.

Visualizations

Irregular_Monoterpene_Biosynthesis cluster_mva Mevalonate (MVA) Pathway (in Yeast) cluster_irregular Irregular Monoterpene Pathway cluster_competing Competing Pathway (Sterols) AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA tHMG1 (overexpressed) Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP ERG8, ERG12 (overexpressed) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI1 (overexpressed) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP2 Dimethylallyl Diphosphate (DMAPP) LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP Lavandulyl Diphosphate Synthase (LPPS) DMAPP->FPP ERG20 (downregulated) DMAPP2->LPP Lavandulol Lavandulol LPP->Lavandulol Phosphatase (e.g., RdgB) Sterols Sterols FPP->Sterols ERG9

Caption: Biosynthetic pathway for lavandulol production in engineered yeast.

Troubleshooting_Workflow Start Start: Low Irregular Monoterpene Titer CheckExpression Is the terpene synthase expressed solubly? Start->CheckExpression OptimizeExpression Optimize Expression: - Codon optimization - N-terminal truncation - Lower induction temp. CheckExpression->OptimizeExpression No CheckPrecursors Is precursor supply sufficient? CheckExpression->CheckPrecursors Yes OptimizeExpression->CheckExpression EngineerMetabolism Engineer Precursor Pathway: - Overexpress MVA/MEP genes - Downregulate competing pathways (e.g., ERG20, ERG9) CheckPrecursors->EngineerMetabolism No CheckToxicity Is host growth inhibited? CheckPrecursors->CheckToxicity Yes EngineerMetabolism->CheckPrecursors MitigateToxicity Mitigate Toxicity: - Two-phase fermentation - Evolve tolerant strains CheckToxicity->MitigateToxicity Yes Success Improved Titer CheckToxicity->Success No MitigateToxicity->Success

Caption: Troubleshooting workflow for low irregular monoterpene yield.

References

Optimizing catalyst loading for enantioselective lavandulol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the enantioselective synthesis of lavandulol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during this sensitive asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing catalyst loading in the enantioselective synthesis of lavandulol?

A1: The primary goal is to achieve the highest possible enantiomeric excess (e.e.) and chemical yield of the desired lavandulol enantiomer while using the minimum amount of the often expensive and resource-intensive chiral catalyst. This optimization is crucial for developing a cost-effective, efficient, and sustainable synthetic process.

Q2: What are the typical ranges for catalyst loading in asymmetric synthesis?

A2: Catalyst loading can vary significantly depending on the catalyst's activity and the specific reaction conditions. Generally, loadings can range from as low as 0.01 mol% to as high as 10 mol%. For many reactions, a starting point for optimization is often between 1-5 mol%.

Q3: How does catalyst loading generally affect the enantioselectivity and yield of the reaction?

A3: The relationship is often not linear. Initially, increasing the catalyst loading may lead to a significant improvement in both enantioselectivity and yield. However, beyond an optimal point, further increases in catalyst concentration can sometimes lead to a decrease in enantioselectivity due to factors like catalyst aggregation or the promotion of non-selective background reactions.[1][2]

Q4: What are the first steps I should take if I observe low enantioselectivity in my lavandulol synthesis?

A4: If you are experiencing low enantioselectivity, first verify the purity and integrity of your chiral catalyst and ligand. Ensure that your reagents and solvent are anhydrous and free of impurities, as these can poison the catalyst. Subsequently, you can revisit the catalyst loading, reaction temperature, and solvent choice, as these are critical parameters influencing the stereochemical outcome.

Q5: Can the reaction temperature influence the optimal catalyst loading?

A5: Yes, temperature and catalyst loading are often interconnected. Lowering the reaction temperature can sometimes enhance enantioselectivity but may require a higher catalyst loading to achieve a reasonable reaction rate. Conversely, a higher temperature might allow for a lower catalyst loading but could potentially compromise enantioselectivity. It is essential to co-optimize these two parameters.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the enantioselective synthesis of lavandulol.

Problem 1: Low Enantiomeric Excess (e.e.)

Potential Cause Suggested Solution
Inactive or Impure Catalyst Verify the purity and activity of your chiral catalyst and ligand. Ensure proper storage and handling to prevent degradation. Consider synthesizing or purchasing a fresh batch of the catalyst.
Sub-optimal Catalyst Loading The catalyst concentration is a critical parameter. A loading that is too low may not be sufficient to outcompete the non-catalyzed background reaction, while a loading that is too high can lead to catalyst aggregation or side reactions. Perform a systematic optimization of the catalyst loading (e.g., in increments of 0.5 mol%).
Incorrect Reaction Temperature Temperature significantly influences the energy difference between the diastereomeric transition states. Generally, lower temperatures favor higher enantioselectivity. Try running the reaction at a lower temperature, but be mindful of the reaction rate.
Inappropriate Solvent The solvent can affect the conformation of the catalyst-substrate complex and the solubility of the catalyst. Screen a range of solvents with varying polarities and coordinating abilities.
Presence of Impurities Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst or promote side reactions. Use freshly distilled/dried solvents and ensure all reagents are of high purity. Operating under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Problem 2: Low Chemical Yield

Potential Cause Suggested Solution
Insufficient Catalyst Loading A very low catalyst loading may result in an incomplete reaction within a reasonable timeframe. Gradually increase the catalyst loading and monitor the conversion.
Low Reaction Temperature While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate, leading to low conversion and yield. Find a balance between temperature and reaction time.
Catalyst Deactivation The catalyst may be degrading over the course of the reaction. Ensure the reaction conditions are not too harsh (e.g., extreme pH or temperature) for the catalyst.
Poor Substrate Quality Impurities in the starting materials can inhibit the catalyst. Purify the starting materials before use.
Sub-optimal Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time.

Quantitative Data Summary

The following tables provide a hypothetical yet representative summary of how catalyst loading can influence the enantioselective synthesis of (R)-lavandulol. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of Catalyst Loading on Enantiomeric Excess (e.e.) and Yield

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)e.e. (%)
10.50244575
21.00247892
32.0 0 24 95 98
43.00249697
55.00249495

Reaction Conditions: Prenal (1.0 equiv), Isopropenyl Grignard reagent (1.2 equiv), Chiral Catalyst, Anhydrous THF.

Table 2: Interplay of Catalyst Loading and Temperature

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)e.e. (%)
11.025128580
21.00247892
31.0-20486596
42.025129682
52.0 0 24 95 98
62.0-204888>99

Experimental Protocols

Representative Protocol for Catalyst Loading Optimization

This protocol outlines a general procedure for optimizing the catalyst loading for the enantioselective synthesis of lavandulol using a chiral Lewis acid catalyst.

Materials:

  • Chiral Ligand (e.g., (R)-BINOL)

  • Lewis Acid (e.g., Ti(OiPr)₄)

  • Prenal

  • Isopropenylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in-situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., 0.022 mmol for a 2 mol% loading in a 1 mmol scale reaction).

    • Add anhydrous toluene (1.0 mL).

    • Add the Lewis acid (e.g., 0.02 mmol) dropwise at room temperature.

    • Stir the mixture for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under argon, dissolve prenal (1.0 mmol) in anhydrous THF (5.0 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C).

  • Addition of Catalyst and Reagent:

    • To the cooled prenal solution, add the pre-formed chiral catalyst solution via cannula.

    • Slowly add the isopropenylmagnesium bromide solution (1.2 mmol) dropwise over 30 minutes.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the chemical yield.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis ligand Add Chiral Ligand solvent1 Add Anhydrous Toluene ligand->solvent1 lewis_acid Add Lewis Acid solvent1->lewis_acid stir1 Stir for 30 min lewis_acid->stir1 prenal Dissolve Prenal in Anhydrous THF cool Cool to 0 °C prenal->cool add_catalyst Add Catalyst Solution cool->add_catalyst add_grignard Add Grignard Reagent add_catalyst->add_grignard stir2 Stir at 0 °C add_grignard->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield & e.e. purify->analyze

Caption: Experimental workflow for enantioselective lavandulol synthesis.

Troubleshooting_Logic cluster_catalyst Catalyst Integrity cluster_conditions Reaction Conditions cluster_reagents Reagents & Atmosphere start Low Enantioselectivity Observed check_purity Verify Catalyst Purity & Activity start->check_purity check_handling Ensure Proper Handling & Storage check_purity->check_handling optimize_loading Optimize Catalyst Loading check_handling->optimize_loading optimize_temp Optimize Temperature optimize_loading->optimize_temp screen_solvent Screen Solvents optimize_temp->screen_solvent check_reagent_purity Verify Reagent Purity screen_solvent->check_reagent_purity ensure_anhydrous Ensure Anhydrous Conditions check_reagent_purity->ensure_anhydrous use_inert Use Inert Atmosphere ensure_anhydrous->use_inert end Improved Enantioselectivity use_inert->end Re-run Experiment

References

Validation & Comparative

A Comparative Guide to Chiral Gas Chromatography Methods for Lavandulol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric composition of lavandulol, a naturally occurring monoterpenoid alcohol found in lavender oil and other essential oils, is a critical determinant of its aroma profile and biological activity. Accurate determination of the enantiomeric ratio is essential for quality control, authenticity assessment, and various research applications. Chiral gas chromatography (GC) stands as a powerful and widely utilized technique for the enantioselective analysis of lavandulol. This guide provides a comparative overview of different chiral GC methods, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.

Comparative Performance of Chiral Stationary Phases

The cornerstone of successful chiral GC separation is the selection of an appropriate chiral stationary phase (CSP). For lavandulol and other terpenoids, derivatized cyclodextrins are the most commonly employed CSPs. These macrocyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.

Below is a summary of quantitative data from various studies that have successfully resolved lavandulol enantiomers using different cyclodextrin-based CSPs.

Chiral Stationary Phase (CSP)Column DimensionsCarrier Gas/Flow RateTemperature ProgramAnalytes SeparatedReference
2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin25 m x 0.25 mm i.d., 0.25 µm film thicknessHydrogen60°C (1 min), then 2°C/min to 200°CLavandulol enantiomers[1][2]
2,3,6-tri-O-methyl-β-cyclodextrin25 m x 0.25 mm i.d., 0.25 µm film thicknessHydrogen60°C (1 min), then 2°C/min to 200°CLavandulol enantiomers[1][2]
Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV 1701-vinyl50 m x 0.25 mm i.d.Hydrogen70°C (2 min), then 1°C/min to 180°CLavandulol and other chiral compounds[3]
6I–VII-O-tert-butyldimethylsilyl-2I–VII-3I–VII-O-ethyl-β-cyclodextrin in PS08611 m x 0.10 mm i.d.Helium50°C, then 20°C/min to 130°C, then 5°C/min to 200°C (held for 2 min)Lavandulol enantiomers in lavender essential oil[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods. The following sections outline the key experimental protocols from the cited literature.

Method 1: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

This advanced technique provides enhanced resolution by employing two columns with different selectivities.

  • Sample Preparation: Lavender essential oil was diluted in n-hexane (1:100 v/v) prior to injection.

  • Instrumentation: A flow-modulated comprehensive two-dimensional gas chromatograph with flame ionization detection (FID) and quadrupole mass spectrometric (qMS) detection was used.[1][2]

  • First Dimension (Chiral Column):

    • Column: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (25 m x 0.25 mm i.d., 0.25 µm film thickness).[1][2]

    • Carrier Gas: Hydrogen.

    • Temperature Program: 60°C for 1 min, then ramped at 2°C/min to 200°C.[1][2]

  • Second Dimension (Polar Column):

    • Column: Polyethylene glycol (e.g., HP INNOWax).[1][2]

  • Modulation: A flow modulator was used with a modulation period of 6 seconds.[2]

  • Injection: 1 µL of the diluted sample was injected in split mode.

Method 2: Enantioselective Multidimensional Gas Chromatography (MDGC)

This method utilizes a heart-cutting technique to selectively transfer fractions from a pre-column to a main chiral column.

  • Instrumentation: A multidimensional gas chromatography system with two ovens.[3]

  • Pre-column: Carbowax 20M.[3]

  • Main Column (Chiral): Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV 1701-vinyl (50 m x 0.25 mm i.d.).[3]

  • Carrier Gas: Hydrogen.[3]

  • Temperature Program: 70°C for 2 min, then ramped at 1°C/min to 180°C.[3]

  • Application: This method allows for the simultaneous stereodifferentiation of multiple chiral compounds in essential oils, including lavandulol.[3]

Method 3: Fast Enantioselective Gas Chromatography

To increase sample throughput, fast GC methods using narrow-bore columns have been developed.

  • Instrumentation: A standard gas chromatograph with FID or MS detection.[4]

  • Column: 6I–VII-O-tert-butyldimethylsilyl-2I–VII-3I–VII-O-ethyl-β-cyclodextrin (30%) in PS086 (11 m x 0.10 mm i.d.).[4]

  • Carrier Gas: Helium.[4]

  • Temperature Program: 50°C, then ramped at 20°C/min to 130°C, followed by a ramp of 5°C/min to 200°C, held for 2 minutes.[4]

  • Injection: Headspace injection is often preferred for fast GC to avoid solvent interference and column overload.[5] This approach significantly reduces analysis time to around 15 minutes.[4]

Workflow and Process Visualization

The general workflow for the chiral GC analysis of lavandulol is depicted below. This process includes sample preparation, GC separation on a chiral stationary phase, and data analysis to determine the enantiomeric ratio.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis EssentialOil Essential Oil Sample Dilution Dilution in Solvent (e.g., Hexane) EssentialOil->Dilution Injector GC Injector Dilution->Injector ChiralColumn Chiral GC Column (Cyclodextrin CSP) Injector->ChiralColumn Separation of Enantiomers Detector Detector (FID/MS) ChiralColumn->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Enantiomeric Ratio (% ee) Integration->Report

Caption: General workflow for chiral GC analysis of lavandulol.

This diagram illustrates the logical progression from sample preparation through to the final determination of the enantiomeric excess. Each step is critical for achieving accurate and reproducible results in the chiral analysis of lavandulol. The choice of a specific method and chiral stationary phase will depend on the analytical requirements, such as the need for high resolution (GCxGC), the analysis of multiple chiral compounds (MDGC), or high sample throughput (Fast GC).

References

A Comparative Analysis of the Biological Activity of (-)-Lavandulol and (+)-Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lavandulol, a monoterpene alcohol found in lavender oil and other essential oils, exists as two enantiomers: (-)-lavandulol, the (R)-enantiomer, and (+)-lavandulol, the (S)-enantiomer. The stereochemistry of these molecules plays a crucial role in their biological activity, particularly in their function as insect pheromones and their distinct olfactory properties. This guide provides a comparative overview of the biological activities of this compound and (+)-lavandulol, presenting available experimental data and outlining the methodologies used in these studies.

Pheromonal Activity in the Strawberry Blossom Weevil (Anthonomus rubi)

The most definitive comparative biological activity data for lavandulol enantiomers comes from studies of the strawberry blossom weevil, Anthonomus rubi, a significant pest of strawberry crops. Male weevils of this species produce an aggregation pheromone to attract both males and females, and this compound has been identified as a key component of this pheromonal blend.

Quantitative Data on Attractiveness
CompoundBiological Activity in Anthonomus rubi
This compound (R-enantiomer) Naturally produced by male weevils as part of the aggregation pheromone.
(+)-Lavandulol (S-enantiomer) Reported to be "not repellent" to the weevils.
(±)-Lavandulol (Racemic mixture) Described as "equally attractive" as the naturally produced (R)-enantiomer in field trials.

This indicates that for the purpose of attracting Anthonomus rubi, the racemic mixture is as effective as the pure, naturally occurring this compound. This has significant practical implications for the development of cost-effective pest management strategies using pheromone traps.

Experimental Protocols

Field Trapping Bioassay for Anthonomus rubi

The biological activity of lavandulol enantiomers in Anthonomus rubi was determined through field trapping experiments. The general protocol for such an assay is as follows:

  • Trap Design: Sticky traps are commonly used, often consisting of a colored (e.g., white or yellow) board or vane coated with a sticky substance to capture the weevils.

  • Lure Preparation: The different lavandulol treatments (pure this compound, pure (+)-lavandulol, and the racemic mixture) are formulated into lures. These are often combined with other known components of the aggregation pheromone to create a more potent attractant. The lures are designed to release the volatile compounds at a controlled rate.

  • Experimental Setup: Traps baited with the different lures, along with unbaited control traps, are placed in a randomized block design within a strawberry field. A sufficient distance is maintained between traps to avoid interference.

  • Data Collection: The traps are checked at regular intervals, and the number of captured weevils in each trap is recorded.

  • Statistical Analysis: The data is statistically analyzed to determine if there are significant differences in the number of weevils captured by the different treatments.

experimental_workflow cluster_prep Preparation cluster_field Field Experiment cluster_data Data Analysis cluster_results Results lure_prep Lure Formulation This compound (+)-Lavandulol (±)-Lavandulol Control deployment Randomized Trap Deployment in Field lure_prep->deployment trap_prep Trap Preparation (Sticky Traps) trap_prep->deployment collection Weevil Trapping & Data Collection deployment->collection analysis Statistical Analysis of Trap Catches collection->analysis conclusion Comparison of Attractiveness analysis->conclusion

Olfactory Activity

The two enantiomers of lavandulol exhibit distinct odor profiles, which is a direct reflection of their differential interaction with olfactory receptors in the human nose.

EnantiomerOdor Description
This compound (R-enantiomer) Weak floral, herbal odor with a fresh, citrus-fruity nuance.[1]
(+)-Lavandulol (S-enantiomer) Faint scent.[1]

This difference in odor perception highlights the stereospecificity of the olfactory receptors involved.

Experimental Protocols

Sensory Panel Analysis

The odor profiles of the lavandulol enantiomers are typically determined using a sensory panel.

  • Sample Preparation: Pure samples of each enantiomer and the racemic mixture are prepared in a suitable solvent at a standardized concentration.

  • Panelists: A group of trained sensory panelists is selected.

  • Evaluation: The panelists are presented with the samples in a blinded and randomized order and are asked to describe the odor characteristics and intensity.

  • Data Analysis: The descriptions are compiled and analyzed to create a consensus odor profile for each compound.

Signaling Pathways in Insect Olfaction

While specific signaling pathways for lavandulol enantiomers have not been elucidated, a general model for insect olfaction can be described. Odorant molecules, such as lavandulol, are detected by olfactory sensory neurons (OSNs) located in the insect's antennae.

The binding of an odorant to an Odorant Receptor (OR) on the surface of an OSN can trigger the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain for processing. The differential activity of the lavandulol enantiomers suggests that they interact differently with the specific ORs in the insect's antennae.

signaling_pathway

Conclusion

The available evidence indicates a clear difference in the biological activity of the enantiomers of lavandulol. In the context of insect chemical ecology, specifically for the strawberry blossom weevil, the naturally produced this compound is a component of the aggregation pheromone. However, the racemic mixture is equally attractive, and the (+)-enantiomer is not inhibitory. This suggests a lack of strong enantiomeric discrimination for attraction in this species. In contrast, human olfactory perception shows a distinct preference for the odor of this compound over the faintly scented (+)-lavandulol, indicating a high degree of stereospecificity in the human olfactory system. Further research is needed to elucidate the specific olfactory receptors and signaling pathways involved in the perception of these enantiomers in both insects and humans to fully understand the basis for their differential biological activities.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Antimicrobial and Antioxidant Activities of Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of natural compounds with therapeutic potential is a burgeoning field. Lavandulol, a monoterpenoid alcohol found in lavender and other aromatic plants, has garnered interest for its potential antimicrobial and antioxidant properties. This guide provides a comprehensive comparison of lavandulol's bioactivity with other relevant compounds, supported by experimental data and detailed methodologies to aid in further research and development.

While data on the isolated activities of lavandulol are limited, this guide synthesizes available information on lavender essential oils, where lavandulol is a constituent, and compares its projected efficacy with other well-studied monoterpenoids.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for pure lavandulol are not widely reported in the available literature, studies on lavender essential oils provide valuable insights. Lavender oil, which contains lavandulol, has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

For context, a comparative table of MIC values for common monoterpenoids found in essential oils is presented below. It is important to note that the activity of an essential oil is a result of the synergistic or antagonistic effects of all its components.

Compound/Essential OilTest OrganismMIC Range (mg/mL)Reference
Lavender Essential OilStaphylococcus aureus13.72 - 18.29[1]
Lavender Essential OilEscherichia coli0.31% (v/v)[2]
Lavender Essential OilPseudomonas aeruginosa>2% (v/v)[3]
Lavender Essential OilCandida albicans0.5 - 2% (v/v)[4]
LinaloolCandida albicans0.09 - 0.29% (v/v)[5]
CamphorStaphylococcus aureus1.25 - 5[6]
Terpinen-4-ol--Data not available

Note: The presented data for Lavender Essential Oil reflects the activity of a complex mixture of compounds, including linalool, linalyl acetate, and lavandulol. The antimicrobial activity of isolated lavandulol may differ.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a substance is its ability to neutralize harmful free radicals. This is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), with the results expressed as the IC50 value (the concentration of the substance required to scavenge 50% of the free radicals). Lower IC50 values indicate higher antioxidant activity.

Similar to its antimicrobial properties, specific antioxidant data for pure lavandulol is scarce. However, studies on lavender essential oils, which contain lavandulol, have demonstrated notable antioxidant effects.

Compound/Essential OilAssayIC50 ValueReference
Lavender Essential OilDPPH0.421 mg/mL[7]
Lavender Essential OilDPPH6.522 ± 0.069 mg/mL[8]
Lavender Essential OilDPPH26.26 ± 0.21 mg/mL[9]
Linalool--Data not available
α-TerpineolDPPHVery low activity[10]

Note: The antioxidant activity of lavender essential oil is attributed to the combined effects of its various constituents. The antioxidant potential of isolated lavandulol remains to be fully elucidated.

Experimental Protocols

For researchers aiming to investigate the antimicrobial and antioxidant properties of lavandulol or other compounds, detailed experimental protocols are crucial for reproducibility and accurate comparison of results.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized microbial inoculum A2 Inoculate wells with microbial suspension P1->A2 P2 Prepare serial dilutions of test compound (e.g., Lavandulol) in broth A1 Dispense broth and compound dilutions into 96-well microplate P2->A1 A1->A2 A4 Incubate plates under appropriate conditions (e.g., 37°C for 24h) A2->A4 A3 Include positive (microbe only) and negative (broth only) controls A3->A4 AN1 Visually or spectrophotometrically assess microbial growth A4->AN1 AN2 Determine MIC: lowest concentration with no visible growth AN1->AN2

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity, typically 0.5 McFarland standard.

  • Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., lavandulol) is prepared and serially diluted in the broth to achieve a range of concentrations.

  • Microplate Inoculation: The diluted compound and the microbial inoculum are added to the wells of a 96-well microtiter plate. Each well will contain a specific concentration of the test compound and a standardized number of microorganisms. Control wells containing only the microorganism and broth (positive control) and only broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 16-20 hours for many bacteria).

  • Determination of MIC: After incubation, the plate is examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Antioxidant Activity Assay: DPPH Radical Scavenging Method

The DPPH assay is a common and relatively simple method to assess the antioxidant capacity of a compound.

Antioxidant_DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH radical solution in methanol A1 Mix test compound solutions with DPPH solution P1->A1 P2 Prepare various concentrations of test compound (e.g., Lavandulol) P2->A1 A3 Incubate the mixtures in the dark at room temperature (e.g., 30 min) A1->A3 A2 Prepare a control (DPPH solution + solvent) and a blank (compound + methanol) A2->A3 AN1 Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) A3->AN1 AN2 Calculate the percentage of DPPH radical scavenging activity AN1->AN2 AN3 Determine the IC50 value (concentration for 50% scavenging) AN2->AN3

DPPH radical scavenging assay workflow.

Detailed Steps:

  • Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent, typically methanol.

  • Preparation of Test Compound Solutions: The test compound (e.g., lavandulol) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution. A control sample (DPPH solution with solvent) and a blank (test compound with methanol) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the antioxidant reaction to occur.

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antioxidant Activity Assay: ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of compounds.

Antioxidant_ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate P2 Dilute ABTS•+ solution to a specific absorbance P1->P2 A1 Mix test compound solutions with diluted ABTS•+ solution P2->A1 P3 Prepare various concentrations of test compound (e.g., Lavandulol) P3->A1 A3 Incubate the mixtures at room temperature for a specific time A1->A3 A2 Prepare a control (ABTS•+ solution + solvent) A2->A3 AN1 Measure the absorbance of the solutions at a specific wavelength (e.g., 734 nm) A3->AN1 AN2 Calculate the percentage of ABTS•+ scavenging activity AN1->AN2 AN3 Determine the IC50 value AN2->AN3

ABTS radical scavenging assay workflow.

Detailed Steps:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Solutions: A series of dilutions of the test compound are prepared.

  • Reaction and Measurement: The test compound solutions are added to the ABTS•+ working solution, and the absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Conclusion

While direct experimental data on the antimicrobial and antioxidant activities of isolated lavandulol is limited, the existing research on lavender essential oils suggests that it may contribute to the overall bioactivity of these oils. Further research focusing specifically on pure lavandulol is necessary to fully elucidate its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such investigations, enabling robust and comparable data generation for the scientific community.

References

A Comparative Analysis of Lavandulol Content in Various Lavender Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lavandulol content across different lavender species, supported by experimental data from various scientific studies. The objective is to offer a valuable resource for researchers and professionals involved in the fields of phytochemistry, pharmacology, and drug development who are interested in the specific properties and potential applications of this monoterpenoid alcohol.

Data Presentation: Lavandulol Content in Lavender Species

The following table summarizes the quantitative data on lavandulol content in the essential oils of several lavender species. The data has been compiled from multiple peer-reviewed studies, and variations in content can be attributed to factors such as cultivar, geographical origin, climatic conditions, and extraction methods.

Lavender SpeciesCultivar/OriginLavandulol Content (%)Reference
Lavandula angustifoliaUkrainian cultivars1.30 - 3.14[1]
Lavandula angustifoliaKonya, Turkey2.49[2]
Lavandula angustifoliacv. Hemus (Tuzlukçu, Konya)0.69[3]
Lavandula angustifoliacv. Sevtapolis (Tuzlukçu, Konya)0.75[3]
Lavandula angustifoliaXinjiang, China0.5[4]
Lavandula x intermediaUkrainian cultivarsNot specified, but present[1]
Lavandula x intermediaBismil, Turkey (Flower)0.33[5]
Lavandula x intermediaBismil, Turkey (Mixture)0.71[5]
Lavandula x intermediaLebanon1.1[6]
Lavandula latifolia-12.77[7]
Lavandula stoechas-3.7[8]
Lavandula stoechas subsp. luisieri-Present, but not a major component[9]

Experimental Protocols

The data presented in this guide were primarily obtained through the following experimental procedures:

Plant Material and Preparation

Fresh flowering tops of various lavender species were collected at the full flowering stage. The plant material was either used fresh or air-dried in a shaded, well-ventilated area until a constant weight was achieved.

Essential Oil Extraction

The most common method for extracting essential oil from lavender is hydrodistillation or steam distillation . A standard laboratory procedure is as follows:

  • Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation.

  • Procedure:

    • A known quantity of the dried or fresh lavender flowers (e.g., 100 g) is placed in a round-bottom flask.

    • Distilled water is added to the flask in a specific ratio (e.g., 1:10 w/v).

    • The flask is heated to boiling, and the distillation process is carried out for a set duration (typically 3 hours).

    • The steam and volatilized essential oil are condensed in a condenser.

    • The collected distillate separates into an aqueous phase (hydrosol) and an organic phase (essential oil).

    • The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at a low temperature (e.g., 4°C) in the dark until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantitative and qualitative analysis of the essential oil components, including lavandulol, is performed using Gas Chromatography-Mass Spectrometry (GC-MS). A typical protocol is outlined below:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of the different volatile compounds. A typical program might be:

    • Initial temperature: 60°C for 5 minutes.

    • Ramp: Increase at a rate of 3°C/minute to 240°C.

    • Final hold: Hold at 240°C for 10 minutes.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

  • Injection Volume and Split Ratio: A small volume of the diluted essential oil sample (e.g., 1 µL of a 1% solution in hexane) is injected with a specific split ratio (e.g., 1:50).

  • Mass Spectrometry Parameters: The mass spectrometer is operated in electron ionization (EI) mode, with a typical ionization energy of 70 eV. The mass range scanned is usually from 40 to 500 amu.

  • Component Identification: The identification of lavandulol and other components is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of correction factors.

Mandatory Visualization

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis cluster_result Result Harvest Harvest Lavender Flowering Tops Preparation Fresh or Air-Dried Harvest->Preparation Distillation Hydrodistillation / Steam Distillation Preparation->Distillation Input Plant Material Separation Separation of Oil and Hydrosol Distillation->Separation Drying Drying of Essential Oil Separation->Drying GCMS GC-MS Analysis Drying->GCMS Inject Sample Identification Component Identification GCMS->Identification Quantification Quantification of Lavandulol Identification->Quantification Data Lavandulol Percentage Quantification->Data

Caption: Experimental workflow for the analysis of lavandulol content in lavender.

References

Validation of Synthetic (-)-Lavandulol Against Natural Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic (-)-Lavandulol with its natural counterparts, offering supporting data and experimental methodologies to validate its authenticity and purity. The information is intended to assist researchers in assessing the suitability of synthetic this compound for various applications, from fragrance and flavor development to pharmaceutical research.

Physicochemical and Sensory Properties

This compound, a monoterpene alcohol, is a key aromatic constituent of lavender oil. The natural form is the (R)-enantiomer.[1] A critical aspect of validating synthetic this compound is ensuring it matches the physicochemical and, equally important, the sensory profile of the natural standard.

Table 1: Comparison of Physicochemical Properties

PropertySynthetic this compound (Expected)Natural this compound (Reference)
Appearance Colorless to pale yellow clear liquid[1][2]Colorless to pale yellow clear liquid
Molecular Formula C₁₀H₁₈O[1]C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]154.25 g/mol [1]
Boiling Point 94-95 °C at 13 mmHg[2]Similar to synthetic
Specific Gravity ~0.879 g/mL at 25°C[2]Similar to synthetic
Refractive Index ~1.468 at 20°C[2]Similar to synthetic
Solubility Soluble in ethanol and methanol; insoluble in water[1]Soluble in ethanol and methanol; insoluble in water
Optical Rotation NegativeNegative

Table 2: Comparison of Sensory Profile

EnantiomerSynthetic SampleNatural StandardOdor Description
This compound (R-enantiomer) To be evaluatedNatural StandardWeak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance.[3][4][5]
(+)-Lavandulol (S-enantiomer) If present as impurityNot naturally abundantVery weak odor.[3][4]

Experimental Protocols for Validation

A rigorous validation of synthetic this compound involves a multi-pronged analytical approach to confirm its chemical identity, purity, and enantiomeric integrity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Objective: To identify and quantify the components of the synthetic this compound sample and compare its chromatogram with a natural standard.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate all volatile components.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of a certified natural this compound standard and with spectral libraries (e.g., NIST).

  • Quantification: The percentage purity is determined by the relative peak area of the this compound peak in the chromatogram.

Chiral Gas Chromatography for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the synthetic this compound, ensuring it is predominantly the desired (R)-enantiomer.

Methodology:

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or coupled to a mass spectrometer.

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX or gamma-DEX).

  • Injector and Oven Program: Similar to standard GC-MS, but may require optimization for better separation of the enantiomers.

  • Analysis: The retention times of the (R)- and (S)-enantiomers will differ on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. A high e.e. for the (R)-enantiomer is expected for a successful asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthetic this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are compared to the known spectral data of natural this compound.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the characteristic functional groups present in the synthetic this compound molecule.

Methodology:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The liquid sample can be analyzed directly as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The resulting IR spectrum, which shows absorption bands corresponding to specific molecular vibrations, is compared with the reference spectrum of natural this compound.[8][9] Key absorptions to look for include the O-H stretch of the alcohol group and the C=C stretches of the alkene groups.

Sensory Evaluation

Objective: To compare the olfactory profile of the synthetic this compound with a natural standard.

Methodology:

  • Panel: A trained sensory panel is used to evaluate the odor characteristics of the samples.

  • Procedure: Samples are diluted in an appropriate solvent and presented to the panelists on smelling strips.

  • Evaluation: Panelists describe and rate the intensity of various odor attributes (e.g., floral, herbal, citrus) for both the synthetic and natural samples. The results are then statistically analyzed to determine if there are any perceivable differences.[10]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of synthetic this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Validation cluster_comparison Comparison with Natural Standard cluster_result Outcome synthesis Asymmetric Synthesis of This compound purification Purification synthesis->purification physchem Physicochemical Analysis (Appearance, Solubility, etc.) purification->physchem gcms GC-MS Analysis (Purity & Identity) purification->gcms chiral_gc Chiral GC Analysis (Enantiomeric Purity) purification->chiral_gc nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ftir FTIR Spectroscopy (Functional Groups) purification->ftir sensory Sensory Evaluation (Odor Profile) purification->sensory comparison Data Comparison physchem->comparison gcms->comparison chiral_gc->comparison nmr->comparison ftir->comparison sensory->comparison natural_standard Natural this compound Standard natural_standard->comparison validated Validated Synthetic This compound comparison->validated Meets Specifications not_validated Further Purification/ Re-synthesis comparison->not_validated Does Not Meet Specifications

Caption: Validation workflow for synthetic this compound.

Biological Activity and Signaling Pathways

While lavender oil, the natural source of lavandulol, is known for a range of biological activities including antimicrobial, anti-inflammatory, and sedative effects, specific signaling pathways directly modulated by isolated this compound are not well-established in publicly available scientific literature.[11][12][13] Some research on lavender oil has suggested an interaction with the cAMP signaling pathway in the context of its antiemetic effects.[14] However, this has not been specifically attributed to lavandulol. Further research is required to elucidate the precise molecular mechanisms and signaling pathways associated with this compound.

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies cluster_outcome Outcome compound Validated Synthetic This compound in_vitro In Vitro Bioassays (e.g., antimicrobial, anti-inflammatory) compound->in_vitro cell_based Cell-Based Assays in_vitro->cell_based target_id Target Identification cell_based->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis animal_models Animal Models pathway_analysis->animal_models pharmacological_profile Pharmacological Profile of this compound animal_models->pharmacological_profile

Caption: Workflow for biological activity investigation.

References

Confirming Pheromonal Activity of Synthetic Lavandulol: A Comparative Guide to Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassays used to confirm the pheromonal activity of synthetic lavandulol and its derivatives. Experimental data from various studies are presented to illustrate the performance of these compounds in eliciting behavioral and physiological responses in target insect species, primarily mealybugs.

This guide details the methodologies of common bioassays, including field trapping, olfactometer analysis, and electroantennography, and presents available quantitative data to compare the efficacy of different lavandulol-based compounds. This information is crucial for the development of effective and specific pest management strategies.

Comparison of Pheromonal Activity in Field Trapping Bioassays

Field trapping bioassays are essential for evaluating the effectiveness of synthetic pheromones under real-world conditions. These studies typically measure the number of target insects captured in traps baited with different pheromone lures. The data presented below is synthesized from studies on various mealybug species, which are common targets for lavandulol-based pheromones.

Lure CompositionTarget InsectMean Trap Catch (Males/Trap/Day)Key Findings
Racemic Lavandulyl Senecioate (100 µg)Planococcus ficus (Vine Mealybug)Data not explicitly available in mean catch per day, but shown to be effective for monitoring.Racemic lavandulyl senecioate is a potent attractant for P. ficus males.[1][2]
(S)-Lavandulyl SenecioatePlanococcus ficusNot specifiedThe (S)-enantiomer is the naturally produced pheromone.
Racemic Lavandulyl Senecioate + Lavandulyl IsovaleratePlanococcus ficusLower than Racemic Lavandulyl Senecioate aloneThe addition of lavandulyl isovalerate can decrease the trap capture of P. ficus males, suggesting an inhibitory or repellent effect.
Pheromone Blend (for 3 mealybug species)Pseudococcus longispinus, P. viburni, Planococcus citriEffective for P. viburni and P. citriA combination lure can be used to monitor multiple mealybug species simultaneously, though it may slightly reduce the capture of P. longispinus.[3][4]
Different Dispenser Rates (e.g., 310 vs 465 dispensers/ha)Planococcus ficusLower trap captures at higher dispenser ratesHigher dispenser rates in mating disruption trials lead to a greater reduction in male captures, indicating successful disruption of chemical communication.[5]
2,6-dimethyl-1,5-heptadien-3-ol acetate (pheromone of P. comstocki)Pseudococcus comstocki (Comstock Mealybug)Effective in trapping malesThe synthetic pheromone was as effective as the natural pheromone in field trapping.[6]
Analogs of P. comstocki pheromonePseudococcus comstockiSignificantly less attractive than the primary pheromoneStructural analogs of the natural pheromone were found to be less effective, highlighting the specificity of the olfactory system.[6]

Experimental Protocols for Key Bioassays

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for three key bioassays used to evaluate the pheromonal activity of synthetic lavandulol.

Field Trapping Bioassay Protocol

This protocol is a generalized procedure for conducting field trapping experiments to assess the attractiveness of synthetic pheromones to mealybugs.

Objective: To compare the number of male mealybugs captured in traps baited with synthetic lavandulol derivatives and other candidate pheromones.

Materials:

  • Pheromone traps (e.g., Pherocon IIB, Delta traps)[7]

  • Sticky liners for traps[7]

  • Synthetic pheromone lures (e.g., rubber septa impregnated with lavandulol derivatives)[1]

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets or electronic device

Procedure:

  • Trap Preparation: Bait traps with the respective synthetic pheromone lures. A control trap with no lure or a lure with just the solvent should be included.

  • Trap Deployment: Place traps in the field in a randomized block design to minimize positional effects. Traps should be hung on stakes or vegetation at a consistent height and spacing.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and count the number of target male insects captured.

  • Trap Maintenance: Replace sticky liners and lures as needed to ensure consistent trapping efficiency. Lures may need to be replaced every few weeks depending on their longevity.[3]

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different lures.

Y-Tube Olfactometer Bioassay Protocol

This laboratory-based bioassay is used to study the behavioral response of insects to volatile chemical cues in a controlled environment.

Objective: To determine the preference of male mealybugs for synthetic lavandulol versus a control (clean air) or an alternative compound.

Materials:

  • Y-tube olfactometer[8][9][10][11]

  • Air delivery system (pump, flow meters, charcoal filter)

  • Odor sources (e.g., filter paper treated with synthetic lavandulol solution)

  • Test insects (male mealybugs)

  • Timer

  • Data collection sheets or software

Procedure:

  • System Setup: Connect the Y-tube olfactometer to a clean, humidified air source. The airflow to each arm of the Y-tube should be equal and constant.

  • Odor Application: Place the odor source (e.g., filter paper with synthetic lavandulol) in one arm of the olfactometer and a control (solvent only) in the other arm.

  • Insect Introduction: Introduce a single male mealybug at the base of the Y-tube.

  • Behavioral Observation: Observe the insect's movement and record which arm of the olfactometer it chooses and the time it takes to make a choice. A choice is typically defined as the insect moving a certain distance down one of the arms.

  • Replication: Repeat the experiment with multiple insects, alternating the arm with the odor source to control for any spatial bias.

  • Data Analysis: Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the odor source.

Electroantennography (EAG) Bioassay Protocol

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To quantify the antennal response of male mealybugs to different concentrations of synthetic lavandulol and its analogs.

Materials:

  • Electroantennography system (amplifier, data acquisition system)

  • Microelectrodes (recording and reference)

  • Micromanipulators

  • Microscope

  • Air stimulus controller

  • Odor cartridges (e.g., Pasteur pipettes with treated filter paper)

  • Test insects (male mealybugs)

Procedure:

  • Antenna Preparation: Excise an antenna from a live male mealybug and mount it between the two microelectrodes.

  • Stimulus Preparation: Prepare a series of odor cartridges with different concentrations of synthetic lavandulol and control substances.

  • Signal Recording: Deliver a puff of air from an odor cartridge over the antenna and record the resulting electrical potential (the EAG response).

  • Dose-Response: Test a range of concentrations for each compound to generate a dose-response curve.

  • Data Analysis: Measure the amplitude of the EAG responses and compare the responses to different compounds and concentrations using statistical analysis.

Visualizing the Pheromone Signaling Pathway and Experimental Workflow

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Space Pheromone Lavandulol OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR_complex Olfactory Receptor Complex (OR-Orco) OBP->OR_complex Transport & Delivery Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Ca²⁺, Na⁺, K⁺) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: Insect Olfactory Signaling Pathway for Lavandulol.

Bioassay_Workflow cluster_synthesis Compound Preparation cluster_bioassays Bioassay Evaluation cluster_analysis Data Analysis & Comparison Synth_Lavandulol Synthetic Lavandulol EAG Electroantennography (EAG) Synth_Lavandulol->EAG Olfactometer Y-Tube Olfactometer Synth_Lavandulol->Olfactometer Field_Trapping Field Trapping Synth_Lavandulol->Field_Trapping Alternative Alternative Compound Alternative->EAG Alternative->Olfactometer Alternative->Field_Trapping Dose_Response Dose-Response Curves EAG->Dose_Response Behavioral_Choice Behavioral Preference Olfactometer->Behavioral_Choice Trap_Catch Trap Capture Rates Field_Trapping->Trap_Catch Comparison Comparative Analysis Dose_Response->Comparison Behavioral_Choice->Comparison Trap_Catch->Comparison

Caption: Experimental Workflow for Pheromone Bioassays.

References

A Comparative Analysis of Hydrodistillation and Supercritical Fluid Extraction for Lavandulol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of specific bioactive compounds is paramount. Lavandulol, a monoterpene alcohol found in lavender oil, has garnered interest for its potential therapeutic properties. This guide provides a detailed comparison of two primary extraction methods—hydrodistillation (HD) and supercritical fluid extraction (SFE)—for obtaining lavandulol, supported by experimental data and detailed protocols.

Executive Summary

Supercritical fluid extraction is often presented as a superior method for obtaining lavandulol and other essential oil components due to its selectivity, lower operating temperatures, and the use of environmentally benign solvents like CO2.[1][2] This method can lead to higher yields and better preservation of thermolabile compounds.[3] In contrast, hydrodistillation is a simpler and more cost-effective technique, but the prolonged exposure to high temperatures can lead to the degradation of sensitive molecules.[4] The choice between these methods will ultimately depend on the specific requirements of the research or production goal, including desired purity, yield, and available resources.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for hydrodistillation and supercritical fluid extraction based on available experimental data for lavender essential oil, which contains lavandulol. It is important to note that yields and composition can vary significantly depending on the plant material and the specific experimental conditions.

ParameterHydrodistillation (HD)Supercritical Fluid Extraction (SFE)
Overall Essential Oil Yield 2.5%[5] - 4.6%[6]0.6% - 1.8%[7], up to 6.7%[6] or six times higher than HD[1][5]
Lavandulyl Acetate Content 14.1%[1][5]7.5%[1][5]
Lavandulol Presence PresentReported to be solely present in some SFE extracts[3]
Linalyl Acetate Content Lower recovery[5]Higher recovery, up to 73.5%[1][5]
Number of Extracted Compounds Higher (e.g., 17 compounds)[5]Lower (e.g., 8 compounds), indicating higher selectivity[5]
Extraction Time 4 hours[8] - 5 hours[5]90 min static + 30 min dynamic[1]
Operating Temperature Boiling point of water (~100°C)40°C - 60°C[9][10]
Solvent Used WaterSupercritical CO2 (often with a co-solvent like ethanol)[1]
Environmental Impact Low, but can be energy-intensiveVery low, CO2 is non-toxic and easily removed
Cost Lower initial investment[11]Higher initial investment

Experimental Protocols

Hydrodistillation of Lavandulol from Lavandula angustifolia

This protocol is a conventional method for extracting essential oils.

Materials and Equipment:

  • Dried lavender flowers (100 g)

  • Distilled water (500 mL)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (1000 mL)

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate

Procedure:

  • Place 100 g of dried lavender flowers into the 1000 mL round-bottom flask.[8]

  • Add 500 mL of distilled water to the flask.[8]

  • Set up the Clevenger-type apparatus with the flask, condenser, and collecting vessel.

  • Heat the mixture to boiling using the heating mantle.

  • Continue the distillation for 4 hours, collecting the distillate.[8]

  • The essential oil will separate from the aqueous layer in the collecting vessel.

  • Carefully separate the essential oil layer.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the oil in a sealed, dark glass vial at 4°C.

Supercritical Fluid Extraction of Lavandulol from Lavandula angustifolia

This protocol utilizes supercritical carbon dioxide for a more selective extraction.

Materials and Equipment:

  • Ground dried lavender flowers (20 g)

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol)

  • Extraction vessel

  • Separator vessels

  • High-pressure pump

  • Heating/cooling system

Procedure:

  • Grind the dried lavender flowers to a consistent particle size.

  • Load 20 g of the ground lavender into the extraction vessel.[1]

  • Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).[1]

  • Heat the extraction vessel to the set temperature (e.g., 45°C).[1]

  • Introduce a co-solvent like ethanol if desired to modify the polarity of the supercritical fluid.

  • Begin the extraction in a static mode for a set period (e.g., 90 minutes) to allow the supercritical fluid to penetrate the plant material.[1]

  • Switch to a dynamic mode, where the supercritical fluid continuously flows through the extraction vessel for a specified time (e.g., 30 minutes).[1]

  • The extract-laden supercritical fluid is then depressurized in separator vessels, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator.

  • The CO2 can be recycled for further extractions.

Experimental Workflows

Hydrodistillation_Workflow Plant_Material Dried Lavender Flowers Grinding Grinding (Optional) Plant_Material->Grinding Mixing Mixing with Water Grinding->Mixing Distillation Hydrodistillation Mixing->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation Condensation->Separation Drying Drying of Oil Separation->Drying Final_Product Lavandulol-rich Oil Drying->Final_Product

Caption: Workflow for Lavandulol Extraction via Hydrodistillation.

SFE_Workflow Plant_Material Dried Lavender Flowers Grinding Grinding Plant_Material->Grinding Loading Loading into Extractor Grinding->Loading Pressurization Pressurization with CO2 Loading->Pressurization Heating Heating to Supercritical State Pressurization->Heating Extraction Static & Dynamic Extraction Heating->Extraction Depressurization Depressurization & Separation Extraction->Depressurization Final_Product Lavandulol-rich Extract Depressurization->Final_Product CO2_Recycle CO2 Recycling Depressurization->CO2_Recycle

Caption: Workflow for Lavandulol Extraction via Supercritical Fluid Extraction.

Conclusion

Supercritical fluid extraction generally offers a more controlled and selective method for isolating lavandulol, potentially yielding a product with higher purity and less thermal degradation.[6] The ability to manipulate temperature and pressure allows for fine-tuning the extraction process to target specific compounds.[2] However, the high initial cost of SFE equipment can be a significant barrier.

Hydrodistillation remains a viable, accessible, and cost-effective method, particularly for initial research or when high purity is not the primary objective.[11] Researchers must be aware of the potential for thermal degradation of lavandulol and other sensitive compounds during the prolonged heating process.[4] The choice of extraction method should be guided by a thorough consideration of the desired end-product quality, yield requirements, and available budget.

References

Efficacy of Synthetic vs. Natural (-)-Lavandulol in Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Lavandulol and its Enantiomers

This compound is a monoterpene alcohol found in lavender oil and is known to be a component of various insect pheromones. The naturally occurring form is the (R)-enantiomer, specifically (R)-(-)-lavandulol. Synthetic lavandulol is often produced as a racemic mixture, containing both (R)-(-)- and (S)-(+)-lavandulol. The chirality of the molecule can significantly influence its biological activity, including its interaction with insect olfactory receptors.

Comparative Efficacy in Pest Management

Key Observations:

  • Natural this compound ((R)-enantiomer): This is the enantiomer found in nature and has been identified as a component of the aggregation pheromone of the strawberry blossom weevil, Anthonomus rubi. This suggests a role in attracting this particular pest. Its "weak floral, herbal odor" is more pronounced than its synthetic counterpart, which may be a key factor in its interaction with insect olfactory systems[1].

  • Synthetic Lavandulol (Racemic Mixture): Commercially available synthetic lavandulol is typically a mix of both (R) and (S) enantiomers. While the (R)-enantiomer is active, the presence of the (S)-enantiomer, which has a "very weak odor," could potentially modulate the overall effect of the mixture[1]. In some cases, racemic mixtures of pheromones have been found to be as effective as the pure enantiomer for trapping, but this is species-dependent.

  • General Repellency: Lavender essential oil, which contains this compound among other compounds like linalool and linalyl acetate, has demonstrated repellent activity against a variety of insects, including mosquitoes, ticks, and stored product pests[2][3]. However, the specific contribution of this compound to this repellency, and how it differs between the natural and synthetic forms, is not well-documented.

Data Presentation

Due to the lack of direct comparative studies, a quantitative data table is not feasible at this time. Research is needed to generate data for the following key metrics:

MetricSynthetic (Racemic) LavandulolNatural (R)-(-)-Lavandulol(S)-(+)-Lavandulol
Repellency (%) Data not availableData not availableData not available
Attractancy (%) Data not availableData not availableData not available
LC50 (μ g/insect ) Data not availableData not availableData not available
ED50 (μg/cm²) Data not availableData not availableData not available

Experimental Protocols

To generate the much-needed comparative data, the following established experimental protocols are recommended.

Olfactometer Bioassay for Repellency/Attractancy

This method assesses the behavioral response of insects to volatile compounds.

Objective: To determine if synthetic or natural this compound acts as a repellent or attractant to a specific insect species.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification

  • Test insects (e.g., mosquitoes, aphids, stored product beetles)

  • Solutions of synthetic (racemic) lavandulol, (R)-(-)-lavandulol, and (S)-(+)-lavandulol in a suitable solvent (e.g., hexane or ethanol)

  • Solvent control

  • Filter paper discs

Procedure:

  • A continuous stream of purified, humidified air is passed through the arms of the olfactometer.

  • A filter paper disc treated with a specific concentration of a test compound is placed in one arm, and a solvent-treated filter paper is placed in the control arm.

  • A single insect is released at the base of the main arm.

  • The insect's movement is observed for a set period (e.g., 10 minutes). The arm it enters and the time spent in each arm are recorded.

  • The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is rotated to avoid positional bias.

  • The experiment is replicated with a statistically significant number of insects for each compound and concentration.

  • A Repellency Index (RI) or Attraction Index (AI) is calculated based on the number of insects choosing the control versus the treatment arm.

Contact Irritancy Assay

This assay measures the repellent effect of a compound upon direct contact.

Objective: To evaluate the contact irritancy of synthetic and natural this compound to insects.

Materials:

  • Petri dishes or other suitable arenas

  • Filter paper

  • Solutions of test compounds and a solvent control

  • Test insects

Procedure:

  • A filter paper disc is treated with the test compound, and another is treated with the solvent as a control.

  • The treated filter papers are placed side-by-side in the arena.

  • Insects are released into the center of the arena.

  • The number of insects on each treated surface is recorded at regular intervals over a set period.

  • A Contact Irritancy Index can be calculated based on the distribution of the insects.

Plausible Signaling Pathways and Mechanism of Action

While the specific olfactory receptors (ORs) that bind to this compound enantiomers in most pest insects have not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding its potential mode of action.

Insects detect volatile compounds via olfactory sensory neurons (OSNs) located in their antennae and maxillary palps. These neurons express specific ORs that bind to odorant molecules. This binding event triggers a signal transduction cascade, leading to the opening of an ion channel (formed by the OR and a co-receptor, Orco), depolarization of the neuron, and the firing of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response (attraction, repulsion, etc.).

The differential effects of the (R)-(-)- and (S)-(+)-enantiomers of lavandulol likely stem from their stereospecific interactions with the binding pockets of particular ORs. It is plausible that one enantiomer may act as a strong agonist for a specific OR, leading to a pronounced behavioral response, while the other enantiomer may be a weak agonist or even an antagonist.

Visualizations

Experimental Workflow for Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Compound_Preparation Prepare Solutions: - Synthetic (Racemic) Lavandulol - Natural (R)-(-)-Lavandulol - (S)-(+)-Lavandulol - Solvent Control Introduce_Compound Introduce Test Compound and Control Compound_Preparation->Introduce_Compound Insect_Rearing Rear and Acclimatize Test Insects Release_Insects Release Individual Insects Insect_Rearing->Release_Insects Olfactometer_Setup Set up Olfactometer (Y-tube or 4-arm) Olfactometer_Setup->Introduce_Compound Introduce_Compound->Release_Insects Record_Behavior Record Choice and Time Spent in Arms Release_Insects->Record_Behavior Calculate_Indices Calculate Repellency/ Attraction Indices Record_Behavior->Calculate_Indices Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, Chi-square) Calculate_Indices->Statistical_Analysis Compare_Efficacy Compare Efficacy of Synthetic vs. Natural Forms Statistical_Analysis->Compare_Efficacy

Caption: Experimental workflow for comparing the efficacy of lavandulol forms.

Putative Insect Olfactory Signaling Pathway

olfactory_pathway cluster_membrane Olfactory Sensory Neuron Membrane Odorant This compound Enantiomer OR Odorant Receptor (OR) Odorant->OR Binding Ion_Channel Ion Channel (Open) OR->Ion_Channel Activates Orco Odorant Receptor Co-receptor (Orco) Orco->Ion_Channel Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Ion Influx Depolarization Neuron Depolarization Signal_Transduction->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Behavioral_Response Behavioral Response (Attraction/Repulsion) Action_Potential->Behavioral_Response

Caption: Putative signaling pathway for this compound in insect olfaction.

Conclusion and Future Directions

The current scientific literature does not provide a definitive answer to the comparative efficacy of synthetic versus natural this compound in pest management. While natural (R)-(-)-lavandulol is a known component of some insect pheromones, and lavender oil in general exhibits repellent properties, direct quantitative comparisons are lacking.

Future research should focus on conducting the experimental protocols outlined in this guide to generate robust, comparative data. Specifically, studies should aim to:

  • Determine the repellency and/or attractancy of racemic, (R)-(-)-, and (S)-(+)-lavandulol against a range of key agricultural and public health pests.

  • Establish dose-response relationships and calculate standard toxicological endpoints (e.g., LC50, ED50).

  • Investigate the specific olfactory receptors in target pests that interact with lavandulol enantiomers to elucidate the molecular basis of their activity.

Such research will be invaluable for the development of more effective and targeted pest management strategies, whether through the use of enhanced repellents or the disruption of pheromone-based communication.

References

A Comparative Cost Analysis: Chemical Synthesis vs. Microbial Production of Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the economic and procedural comparison of synthetic and biosynthetic routes to the valuable monoterpene, lavandulol.

Lavandulol, a monoterpene alcohol, is a key component of lavender oil, prized for its characteristic floral and herbaceous aroma. It finds extensive applications in the fragrance, cosmetics, and pharmaceutical industries. Traditionally sourced from plant extracts, chemical synthesis and microbial fermentation have emerged as viable alternative production methods. This guide provides a detailed cost-analysis of chemical synthesis versus microbial production of lavandulol, supported by experimental data and protocols to aid researchers and professionals in selecting the optimal production strategy for their needs.

At a Glance: Key Production Metrics

To provide a clear and concise overview, the following table summarizes the key quantitative data for both chemical synthesis and microbial production of lavandulol.

MetricChemical SynthesisMicrobial Production
Starting Materials Petrochemical-derived precursors (e.g., citral, 3-methyl-1-butene-3-ol)Renewable feedstocks (e.g., glycerol, glucose)
Key Reagents/Media Organic solvents, strong reducing agents (e.g., LiAlH₄), acid catalystsYeast extract, tryptone, inorganic salts
Overall Yield/Titer ~30% (Prins reaction from citral)Up to 308.92 mg/L in S. cerevisiae[1][2]; 24.9 mg/L in E. coli[1][3][4][5]
Production Cycle DaysDays to weeks
Environmental Impact Use of hazardous reagents and organic solvents; reliance on non-renewable resources[3][6][7].Generally lower environmental footprint; use of renewable resources and milder conditions[3][6][7].
Scalability Well-established for many chemical processesRequires optimization for industrial-scale fermentation
Stereoselectivity Can be challenging to control, often resulting in racemic mixturesCan be engineered to produce specific enantiomers

Cost Comparison: A Deeper Dive

The economic feasibility of each production route is a critical factor. The following tables provide an estimated cost breakdown for the key components of both chemical synthesis and microbial production. It is important to note that these are estimates based on publicly available data and will vary depending on supplier, scale, and market fluctuations.

Table 1: Estimated Costs of Key Chemicals for a Representative Chemical Synthesis Route
ChemicalFunctionEstimated Cost (USD)
CitralStarting material~$20-50/kg
ParaformaldehydeReagent in Prins reaction~$5-15/kg
Formic AcidReagent/Catalyst~$1-5/kg
Lithium Aluminum Hydride (LiAlH₄)Reducing agent~$500-1000/kg[3][4][5][8][9]
Diethyl EtherSolvent~$10-30/L
HexaneSolvent for extraction~$5-15/L

Note: The high cost of lithium aluminum hydride significantly impacts the overall cost of this synthesis route.

Table 2: Estimated Costs of Media Components for Microbial Production (per liter of medium)
ComponentConcentration (g/L)Estimated Cost (USD/L of medium)
Glycerol10~$0.05 - 0.10[10][11][12][13][14]
Yeast Extract5 - 24~$0.25 - 1.20[1][15][16][17][18]
Tryptone10 - 12~$0.85 - 1.02[19][20][21][22][23]
Inorganic Salts (KH₂PO₄, (NH₄)₂HPO₄)~17Minimal
Total Estimated Media Cost ~$1.15 - 2.32

Note: Downstream processing can contribute significantly to the total cost of microbial production, estimated to be between 20-60% of the total manufacturing cost for bulk chemicals.

Experimental Protocols: A Glimpse into the Laboratory

To provide a practical understanding of both methodologies, this section outlines representative experimental protocols.

Chemical Synthesis: A Prins Reaction Approach

A plausible synthetic route to lavandulol involves the Prins reaction of citral with paraformaldehyde, followed by reduction. The Prins reaction is an acid-catalyzed addition of an aldehyde to an alkene[11][22][24][25].

Step 1: Prins Reaction of Citral and Paraformaldehyde.

  • In a round-bottom flask, dissolve citral in a suitable solvent such as dichloromethane.

  • Add paraformaldehyde and a catalytic amount of a Lewis or Brønsted acid (e.g., formic acid).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reduction to Lavandulol.

  • Dissolve the crude intermediate from Step 1 in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude lavandulol.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

This four-step synthesis starting from citral has a reported overall yield of approximately 30%[10].

Microbial Production: De Novo Biosynthesis in Escherichia coli

This protocol is based on the work of Yang et al. (2023), who engineered E. coli for the de novo biosynthesis of lavandulol.

1. Strain and Plasmid Construction:

  • Use an appropriate E. coli host strain (e.g., DH5α or BL21(DE3)).

  • Construct plasmids harboring the genes for the mevalonate (MVA) pathway to provide the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Introduce a plasmid containing the gene for a lavandulyl diphosphate synthase (LPPS) and a suitable phosphatase to convert lavandulyl diphosphate (LPP) to lavandulol.

2. Media and Culture Conditions:

  • Prepare a suitable fermentation medium such as M9 medium supplemented with glycerol (10 g/L) as the carbon source, tryptone (10 g/L), and yeast extract (5 g/L).

  • Inoculate a single colony of the engineered E. coli strain into a starter culture and grow overnight.

  • Inoculate the main culture with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Incubate the culture at 30-37°C with shaking.

3. Induction and Fermentation:

  • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the biosynthetic pathway genes with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Continue the fermentation for 48-72 hours. To facilitate product recovery and minimize product toxicity, an organic overlay (e.g., dodecane) can be added to the culture to capture the produced lavandulol.

4. Product Extraction and Analysis:

  • Separate the organic layer from the fermentation broth.

  • Analyze the lavandulol concentration in the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS).

Using this method, titers of 24.9 mg/L of lavandulol have been achieved in E. coli[1][3][4][5].

Visualizing the Pathways

To better illustrate the described processes, the following diagrams were generated using Graphviz.

Chemical_Synthesis Citral Citral Prins_Intermediate Prins Reaction Intermediate Citral->Prins_Intermediate Prins Reaction (Formic Acid) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Prins_Intermediate Lavandulol Lavandulol Prins_Intermediate->Lavandulol Reduction (LiAlH4)

Caption: A simplified workflow for the chemical synthesis of lavandulol via a Prins reaction.

Microbial_Production Glycerol Glycerol Central_Metabolism Central Metabolism Glycerol->Central_Metabolism Acetyl_CoA Acetyl-CoA Central_Metabolism->Acetyl_CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP LPP Lavandulyl Diphosphate (LPP) IPP_DMAPP->LPP Lavandulyl Diphosphate Synthase Lavandulol Lavandulol LPP->Lavandulol Phosphatase

Caption: The microbial production pathway of lavandulol in engineered E. coli.

Conclusion: Choosing the Right Path

Both chemical synthesis and microbial production offer distinct advantages and disadvantages for lavandulol production.

Chemical synthesis provides a more traditional and often faster route to the final product, with well-established scalability for many processes. However, it frequently relies on petroleum-based starting materials and can involve harsh reagents and solvents, leading to environmental concerns and potentially higher costs, especially due to expensive reagents like lithium aluminum hydride. Furthermore, controlling stereochemistry can be a significant challenge.

Microbial production , on the other hand, presents a more sustainable and environmentally friendly alternative, utilizing renewable feedstocks and operating under milder conditions. Metabolic engineering offers the potential for high stereoselectivity and the production of specific enantiomers. While the technology is rapidly advancing, challenges in achieving high titers and optimizing downstream processing for industrial-scale production remain. The cost of fermentation media is generally low, but the overall economic viability is heavily influenced by the efficiency of product recovery and purification.

For researchers and drug development professionals, the choice between these two methods will depend on a variety of factors including the desired scale of production, purity requirements (especially enantiomeric purity), cost constraints, and environmental considerations. As microbial engineering techniques continue to improve, the economic feasibility of biosynthetic routes for producing valuable chemicals like lavandulol is expected to become increasingly competitive.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of (-)-Lavandulol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All disposal actions must comply with local, state, and federal regulations.[1][2][3]

Hazard Identification and Safety Precautions

This compound is a combustible liquid and is toxic if swallowed.[1] It may also be harmful to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to prevent its release into the environment.[5] All sources of ignition must be removed from the handling and storage areas.[5]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-impermeable gloves.[5]

  • Skin Protection: Protective clothing to avoid skin contact.[3][5]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is insufficient, use suitable respiratory equipment.[4][5]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
CAS Number 498-16-8[5][6]
Molecular Formula C₁₀H₁₈O[6][7]
Molecular Weight 154.25 g/mol [6]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 229-230 °C @ 760 mm Hg[6]
Flash Point 88.33 °C (191.00 °F)[1][6]
GHS Hazard Codes H227 (Combustible liquid), H301 (Toxic if swallowed)[1]

Experimental Protocols: Spill Containment and Waste Disposal

These protocols outline the step-by-step procedures for managing spills and disposing of waste this compound.

Methodology for Spill Containment and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[5]

  • Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[1][5]

  • Contain Spill: Prevent further leakage if it is safe to do so.[5] Use an inert, liquid-absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][4] Do not allow the chemical to enter drains or waterways.[5]

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal.[1][5]

  • Clean Area: Clean the affected area thoroughly.

  • Dispose of Waste: The collected material should be promptly disposed of as hazardous waste in accordance with institutional and local regulations.[5]

Methodology for Routine Chemical Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be discharged into the sewer system.[5]

  • Use a Designated Waste Container: Transfer surplus or waste this compound into a designated, properly labeled hazardous waste container.[1] It is recommended to use the original container or a compatible one that can be tightly sealed.[1][5]

  • Avoid Mixing Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management program.

  • Store Waste Appropriately: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, until collection.[1][5] The storage area should be accessible only to authorized personnel.[1]

  • Arrange for Professional Disposal: Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2]

Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Items: Lab coats, gloves, paper towels, and other materials contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional guidelines.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They must be disposed of through an approved waste disposal service. Do not reuse the container.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

G node_start Generation of This compound Waste node_decision Spill or Routine Disposal? node_start->node_decision node_spill Spill Occurs node_decision->node_spill Spill node_routine Routine Disposal (Unused/Waste Product) node_decision->node_routine Routine node_evacuate 1. Evacuate Area 2. Ensure Ventilation 3. Remove Ignition Sources node_spill->node_evacuate node_contain 4. Contain Spill with Inert Absorbent Material node_evacuate->node_contain node_collect_spill 5. Collect Contaminated Material into a Sealable Container node_contain->node_collect_spill node_store Store Sealed Container in a Cool, Ventilated, Secure Area node_collect_spill->node_store node_transfer Transfer to a Designated, Labeled Waste Container node_routine->node_transfer node_transfer->node_store node_dispose Arrange Pickup by Certified Hazardous Waste Service node_store->node_dispose node_end Document Waste Disposal node_dispose->node_end

Caption: Workflow for this compound spill management and routine disposal.

References

Essential Safety and Handling Protocols for (-)-Lavandulol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (-)-Lavandulol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationCitation(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection - Chemical impermeable gloves (must be inspected prior to use). - Fire/flame resistant and impervious clothing.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from foodstuff containers, incompatible materials, heat, and all sources of ignition.[1][2]

  • The storage area should have emergency exits and a risk-elimination area.[1]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools and take precautionary measures against static discharge to prevent fire.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Spill Management:

  • In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Absorb the spill with an inert material (e.g., sand, diatomite) and collect it for disposal.[4]

4. First Aid Measures:

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If inhaled: Move to fresh air. If symptoms appear, get medical attention.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Collect waste material in suitable, closed containers labeled for chemical waste.[1]

  • Discharge into the environment must be avoided.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Dispose of contents and container to an approved waste disposal plant.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Dispense this compound C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste Properly F->G H Remove and Clean PPE G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.